molecular formula C6H5BFNO4 B1471207 2-Fluoro-4-nitrophenylboronic acid CAS No. 1436608-93-3

2-Fluoro-4-nitrophenylboronic acid

Cat. No.: B1471207
CAS No.: 1436608-93-3
M. Wt: 184.92 g/mol
InChI Key: LIHVMWUGFTUYLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVMWUGFTUYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-nitrophenylboronic acid is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its strategic combination of a boronic acid moiety, an ortho-fluorine atom, and a para-nitro group imparts a unique reactivity profile, making it an important building block for the construction of complex molecular architectures. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the electronic properties of the phenyl ring, modulating its reactivity and the properties of the resulting products. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1436608-93-3[1][2][3]
Molecular Formula C₆H₅BFNO₄[1][2][3]
Molecular Weight 184.92 g/mol [2]
Appearance White to light yellow solid/crystalline powderInferred from related compounds
Melting Point Not available (N/A)[1]
Boiling Point 374.0 ± 52.0 °C (Predicted)[1]
Density 1.5 ± 0.1 g/cm³ (Predicted)[1]

Solubility and Stability: This compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. Boronic acids are generally stable under normal laboratory conditions but should be stored in a cool, dry place, preferably under an inert atmosphere, as they can undergo dehydration to form boroxines (cyclic anhydrides) over time.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a scientifically sound and common approach involves the borylation of a corresponding aryl halide. A plausible synthetic route begins with a suitable precursor like 1-bromo-2-fluoro-4-nitrobenzene.

Workflow for a General Synthesis Protocol

G cluster_prep Step 1: Metal-Halogen Exchange cluster_borylation Step 2: Borylation cluster_workup Step 3: Hydrolysis & Isolation A 1-Bromo-2-fluoro-4-nitrobenzene in dry THF B Cool to -78 °C under Argon A->B C Add n-Butyllithium (n-BuLi) dropwise B->C D Formation of Aryllithium Intermediate C->D E Add Triisopropyl borate B(O-iPr)₃ at -78 °C D->E F Formation of Boronate Ester Complex E->F G Warm to RT, then quench with aq. HCl F->G H Liquid-Liquid Extraction (e.g., with Ethyl Acetate) G->H I Purification (Recrystallization or Chromatography) H->I J This compound (Product) I->J

Caption: General workflow for arylboronic acid synthesis.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Metal-Halogen Exchange: The flask is charged with 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of Aryllithium: A solution of n-butyllithium in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature at -78 °C. The reaction is allowed to stir for an additional 2-3 hours, during which it is slowly warmed to room temperature.

  • Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Isolation and Purification: The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the final product.

Causality Note: The choice of -78 °C is critical to ensure the stability of the aryllithium intermediate, preventing side reactions. The use of a trialkyl borate, such as triisopropyl borate, is a standard and efficient method for introducing the boronic acid functionality. Acidic workup is necessary to convert the intermediate boronate ester into the desired boronic acid.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Influence of Substituents on Reactivity:

  • Para-Nitro Group: As a strong electron-withdrawing group, the nitro substituent increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • Ortho-Fluoro Group: The fluorine atom at the ortho position exerts both steric and electronic effects. While fluorine is small, its presence can introduce some steric hindrance around the reaction center. More significantly, its high electronegativity further withdraws electron density from the ring, complementing the effect of the nitro group. This electronic modulation is a key feature for fine-tuning the reactivity of the boronic acid.

Protocol for a General Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vial, add this compound (1.2 equiv), the aryl halide (Ar-X, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., in a 4:1 ratio). Degassing the solvent (by bubbling with argon or nitrogen for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Seal the vial and heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as the anticancer agent Velcade® (bortezomib) and the β-lactamase inhibitor Vabomere® (vaborbactam), containing a boron atom.[4]

The 2-fluoro-4-nitrophenyl moiety is a valuable pharmacophore. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The nitro group, while sometimes associated with toxicity, can also serve as a key interaction point in a binding pocket or as a synthetic handle for further functionalization (e.g., reduction to an amine).

Therefore, this compound serves as a key starting material for synthesizing:

  • Kinase Inhibitors: The biaryl structures formed via Suzuki coupling are common scaffolds in kinase inhibitors for oncology.

  • Novel Anti-inflammatory and Antiviral Agents: The unique electronic and steric profile of the substituted phenyl ring can be exploited to design molecules with high target specificity.[5]

  • Organic Electronic Materials: The electron-deficient nature of the aromatic ring makes it a useful component in the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds provides a strong basis for assessing its hazards. Analogs such as 2-fluorophenylboronic acid, 4-nitrophenylboronic acid, and 2-fluoro-4-nitrobenzoic acid are classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture. Storing under an inert gas like argon or nitrogen is recommended for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical tool for researchers. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of substituted biaryl compounds. The combined electronic effects of the ortho-fluoro and para-nitro groups provide a unique platform for developing novel pharmaceuticals and advanced materials. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for unlocking its full potential in the laboratory.

References

  • Chemsrc.com. (2025-09-17). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

  • Molekula. (n.d.). This compound suppliers USA. [Link]

  • Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH). [Link]

  • Chemsrc.com. (2025-08-25). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

  • Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-nitrophenylboronic acid, identified by the CAS Number 1436608-93-3 , is a specialized arylboronic acid that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring a boronic acid group, a nitro group, and a fluorine atom, makes it a highly versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[4][5] The electron-withdrawing nitro group and the strategically positioned fluorine atom impart distinct electronic properties and potential biological activities to the parent molecule and its derivatives. This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its successful and safe application in the laboratory.

Key Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 4-Nitrophenylboronic acid.

PropertyValueSource/Comment
CAS Number 1436608-93-3[2][3]
Molecular Formula C₆H₅BFNO₄[1][3]
Molecular Weight 184.92 g/mol [1][3]
Appearance Predicted to be a white to yellow or brown crystalline powder.Based on the appearance of similar nitrophenylboronic acids.[6]
Melting Point Not explicitly reported. For comparison, 4-Nitrophenylboronic acid has a melting point of 285-290 °C (decomposes).[6][7]The presence of the ortho-fluoro substituent may influence the crystal lattice and thus the melting point.
Solubility Predicted to be soluble in polar organic solvents such as DMF, DMSO, and ethanol.[8]Similar to other phenylboronic acids.[6]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[3]

Hazard Identification:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[9]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[9][10]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[9][10]

  • Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[9][10]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

  • Use a dust mask type N95 (US) or equivalent.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed and store under an inert atmosphere at room temperature.[6]

Synthesis of this compound: A Plausible Pathway

A plausible precursor for the synthesis of this compound is 2-fluoro-4-nitroaniline. The synthesis would likely proceed through the following key steps:

  • Diazotization of 2-fluoro-4-nitroaniline: The amino group of 2-fluoro-4-nitroaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).[12]

  • Borylation of the Diazonium Salt: The resulting diazonium salt is then reacted with a boron source, such as boronic acid or its esters, often in the presence of a copper catalyst, to install the boronic acid functionality onto the aromatic ring.

This proposed pathway is analogous to the general method reported for the synthesis of 4-nitrophenylboronic acid from 4-nitroaniline.[6][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4][5]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of the electron-withdrawing nitro and fluoro groups on the phenylboronic acid can influence the rate and efficiency of the transmetalation step.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid, which can be adapted for this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being used.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask or a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%) and the ligand (if used).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent_cat Add Degassed Solvent and Pd Catalyst/Ligand inert->solvent_cat heating Heat and Stir (Monitor Progress) solvent_cat->heating workup Aqueous Work-up (Extraction) heating->workup purification Dry and Purify (Column Chromatography) workup->purification final_product final_product purification->final_product Isolated Biaryl Product

Fig. 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties.

  • Role of Fluorine: The fluorine atom, due to its small size and high electronegativity, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[13] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.[13]

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. It is a common pharmacophore in various bioactive compounds and can also serve as a synthetic handle for further functionalization, for instance, by reduction to an amino group.

The combination of these functionalities in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Boron-containing compounds, in general, have garnered significant interest in drug discovery, with several approved drugs, such as Bortezomib (a proteasome inhibitor for treating multiple myeloma) and Vaborbactam (a β-lactamase inhibitor), featuring a boronic acid moiety.[14] These compounds often act as enzyme inhibitors.[15]

Drug_Discovery_Logic cluster_reagent Starting Reagent cluster_synthesis Synthetic Transformation cluster_properties Modulated Properties cluster_application Therapeutic Potential reagent This compound Boronic Acid Fluoro Group Nitro Group synthesis Suzuki-Miyaura Coupling & Further Modifications reagent:f0->synthesis C-C Bond Formation properties Enhanced Biological Profile Improved Metabolic Stability Increased Binding Affinity Modulated Lipophilicity reagent:f1->properties:p0 Metabolic Blocking reagent:f2->properties:p2 Polarity Modulation synthesis->properties Leads to application Novel Drug Candidates (e.g., Enzyme Inhibitors) properties->application Enables

Fig. 2: Rationale for using this compound in drug discovery.

Conclusion

This compound is a valuable and versatile reagent in the toolbox of synthetic and medicinal chemists. Its unique combination of a reactive boronic acid handle with the modulating effects of fluoro and nitro substituents provides a powerful platform for the synthesis of novel and complex molecules. A solid understanding of its properties, safe handling procedures, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to fully exploit its potential in the development of new materials and therapeutic agents.

References

  • This compound suppliers USA. (n.d.). ChemicalSources. Retrieved January 29, 2026, from [Link]

  • 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. (n.d.). Chemsrc. Retrieved January 29, 2026, from [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2010). Google Patents.
  • 1436608-93-3 | this compound. (n.d.). BoronPharm. Retrieved January 29, 2026, from [Link]

  • Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2010). ResearchGate. Retrieved January 29, 2026, from [Link]

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  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2002). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2014). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2016). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. Retrieved January 29, 2026, from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the structural elucidation of 2-Fluoro-4-nitrophenylboronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a self-validating system of inquiry. We will explore the causality behind experimental choices, ensuring that each step logically informs the next, leading to an unambiguous structural assignment. This document is grounded in established analytical principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Significance of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties, influencing the reactivity and selectivity of the boronic acid moiety.[2] These characteristics make it a valuable component in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] Accurate structural confirmation is paramount to ensure the desired reactivity, purity, and ultimately, the efficacy and safety of the final products.

The elucidation of its structure relies on a synergistic application of modern analytical techniques. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing a complete and validated structural picture.

Predicted Physicochemical Properties

A foundational understanding of the molecule's expected properties is crucial for designing appropriate analytical methodologies.

PropertyPredicted Value/InformationSource
Molecular FormulaC₆H₅BFNO₄-
Molecular Weight184.92 g/mol [3]
AppearanceExpected to be a white to light yellow crystalline solid[1]
Melting PointExpected to be in the range of other nitrophenylboronic acids (e.g., 4-nitrophenylboronic acid: 285-290 °C)[4]
SolubilityLikely soluble in polar organic solvents such as DMSO and methanol[1]

The Elucidation Workflow: A Multi-Technique Approach

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_conclusion Final Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Synthesis->NMR Connectivity & Environment FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight & Formula XRay X-ray Crystallography Synthesis->XRay 3D Structure & Conformation Structure Definitive Structure Elucidation NMR->Structure FTIR->Structure MS->Structure XRay->Structure

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the chemical environment of magnetically active nuclei such as ¹¹B and ¹⁹F.

¹H NMR Spectroscopy

Objective: To identify the number, connectivity, and chemical environment of protons.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5m1HH6Deshielded by the adjacent nitro group and the boronic acid group.
~8.1-8.3m1HH5Influenced by the ortho nitro group and meta fluorine.
~7.8-8.0m1HH3Influenced by the ortho fluorine and meta nitro group.
~10.0br s2HB(OH)₂Labile protons of the boronic acid, often broad and exchangeable with D₂O.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to preserve the signal from the acidic B(OH)₂ protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their hybridization.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160-165 (d, ¹JCF ≈ 250 Hz)C2Directly attached to fluorine, showing a large one-bond coupling constant.
~148-152C4Attached to the nitro group.
~130-135C6Aromatic CH.
~120-125 (d, ²JCF ≈ 20 Hz)C3Aromatic CH, showing a two-bond coupling to fluorine.
~115-120 (d, ²JCF ≈ 20 Hz)C5Aromatic CH, showing a two-bond coupling to fluorine.
~130-135 (br)C1Attached to the boronic acid group, often broadened due to quadrupolar relaxation of the boron nucleus.
¹⁹F NMR Spectroscopy

Objective: To confirm the presence and chemical environment of the fluorine atom.[5][6]

Expected ¹⁹F NMR Data (¹H-decoupled, in DMSO-d₆):

  • A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -130 ppm. The exact chemical shift is sensitive to the electronic effects of the other substituents.[7]

¹¹B NMR Spectroscopy

Objective: To probe the coordination state and electronic environment of the boron atom.

Expected ¹¹B NMR Data (in DMSO-d₆):

  • A broad singlet is expected between δ 28-33 ppm, characteristic of a trigonal planar (sp²) boronic acid.[8] The chemical shift can be influenced by the solvent and the presence of any coordinating species.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[9]

Expected FTIR Absorptions (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (broad)StrongO-H stretching of the B(OH)₂ group, often hydrogen-bonded.
~1600, ~1470MediumC=C stretching of the aromatic ring.
~1530-1510StrongAsymmetric NO₂ stretching.
~1350-1330StrongSymmetric NO₂ stretching.
~1300StrongB-O stretching.
~1100StrongC-F stretching.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10] A background spectrum of the empty sample compartment should be recorded first.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar compound.

Expected Mass Spectrum (ESI-):

  • [M-H]⁻: An intense peak at m/z corresponding to the deprotonated molecule (C₆H₄BFNO₄⁻).

  • High-Resolution MS (HRMS): The measured exact mass should be within ±5 ppm of the calculated exact mass for C₆H₅BFNO₄, confirming the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Negative Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions.

    • Nebulizer Pressure: Optimized for a stable spray.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Crystal Structure Features:

  • Planarity: The phenyl ring and the boronic acid group are expected to be nearly coplanar to maximize π-conjugation.[2]

  • Hydrogen Bonding: The boronic acid moieties are likely to form hydrogen-bonded dimers or extended networks in the crystal lattice.[2]

  • Intermolecular Interactions: The nitro group and fluorine atom may participate in various non-covalent interactions, influencing the crystal packing.

XRay_Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol/water mixture).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The ¹H, ¹³C, and ¹⁹F NMR data establish the covalent framework and the substitution pattern on the aromatic ring. ¹¹B NMR confirms the nature of the boronic acid moiety. FTIR spectroscopy provides rapid confirmation of the key functional groups (B(OH)₂, NO₂, C-F). High-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate proof of the three-dimensional structure and intermolecular organization. By following this self-validating workflow, researchers can confidently and unequivocally determine the structure of this important synthetic building block.

References

  • Wu, S., et al. (2006). 3-Fluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4835-o4836. Available at: [Link]

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. Retrieved from [Link]

  • Chemsrc. (n.d.). (4-Nitrophenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characteristics of 2-Fluoro-4-nitrophenylboronic Acid: A Predictive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-4-nitrophenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly intriguing, yet sparsely documented member of this class: this compound.

The unique trifecta of functionalities on this molecule—the boronic acid, a fluorine atom, and a nitro group—renders it a highly valuable asset for drug development professionals. The boronic acid moiety not only facilitates carbon-carbon bond formation but can also act as a pharmacophore, interacting with biological targets.[1][2] The fluorine atom, a bioisostere of hydrogen, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nitro group can serve as a handle for further chemical transformations or contribute to the electronic properties of the molecule, potentially enhancing its biological activity.[3]

This in-depth technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral characteristics of this compound. In the absence of publicly available, experimentally determined spectra for this specific compound, this guide will present a detailed predictive analysis based on the well-documented spectral data of closely related structural analogs. This approach will empower researchers to identify and characterize this key building block in their own synthetic endeavors.

2-Fluoro-4-nitrophenylboronic_acid This compound Boronic_Acid Boronic Acid Moiety (-B(OH)2) 2-Fluoro-4-nitrophenylboronic_acid->Boronic_Acid Enables Fluorine Fluorine Atom (-F) 2-Fluoro-4-nitrophenylboronic_acid->Fluorine Influences Nitro_Group Nitro Group (-NO2) 2-Fluoro-4-nitrophenylboronic_acid->Nitro_Group Provides Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Drug_Discovery Drug Discovery (Pharmacophore) Boronic_Acid->Drug_Discovery Metabolic_Stability Modulating Metabolic Stability Fluorine->Metabolic_Stability Chemical_Handle Synthetic Handle Nitro_Group->Chemical_Handle Applications Key Applications Suzuki_Coupling->Applications Drug_Discovery->Applications Metabolic_Stability->Applications Chemical_Handle->Applications

Figure 1: Key structural features and applications of this compound.

Predictive Spectroscopic Analysis

The following sections detail the predicted spectral data for this compound, derived from the analysis of analogous compounds. This predictive framework provides a robust starting point for the characterization of this molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the low symmetry of the molecule and the presence of fluorine, which will introduce J-coupling to the neighboring protons. The aromatic region will display three distinct signals.

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)AssignmentRationale
~8.3-8.5dJ(H,H) ≈ 2.5H-3Ortho to the nitro group, deshielded.
~8.1-8.3ddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5H-5Ortho to the nitro group and meta to fluorine.
~7.8-8.0tJ(H,H) ≈ 9.0H-6Ortho to the boronic acid and ortho to fluorine.
~8.5 (broad)s-B(OH)₂Exchangeable protons of the boronic acid.

Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the substituents. The powerful electron-withdrawing nature of the nitro group will significantly deshield the ortho protons (H-3 and H-5). The fluorine atom will also have a deshielding effect, though less pronounced than the nitro group. The coupling patterns are predicted based on standard ortho, meta, and para couplings in benzene rings, with the addition of fluorine-proton couplings. Data from 4-nitrophenylboronic acid and 2-fluorophenylboronic acid were used as primary references.[4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, with the carbon attached to the boronic acid being broad due to the quadrupolar nature of the boron atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (ppm)AssignmentRationale
~165 (d, J(C,F) ≈ 250 Hz)C-2Directly attached to fluorine, large C-F coupling.
~150C-4Attached to the nitro group, deshielded.
~135C-6Para to the nitro group.
~130 (broad)C-1Attached to boron, signal broadening expected.
~125 (d, J(C,F) ≈ 15 Hz)C-5Ortho to the nitro group and meta to fluorine.
~115 (d, J(C,F) ≈ 25 Hz)C-3Ortho to fluorine and the nitro group.

Causality behind Predictions: The chemical shifts are estimated from data for 4-fluorophenylboronic acid, 4-nitrophenylboronic acid, and fluoronitrobenzene derivatives.[6][7] The carbon directly bonded to fluorine (C-2) will exhibit the largest chemical shift and a significant one-bond carbon-fluorine coupling constant. The carbons ortho and para to the nitro group will be deshielded. The carbon attached to the boronic acid (C-1) is often difficult to observe or appears as a broad, low-intensity signal.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be a crucial tool for confirming the presence and position of the fluorine atom. A single resonance is expected.

Predicted ¹⁹F NMR Data (in DMSO-d₆):

Predicted Chemical Shift (ppm)MultiplicityRationale
-110 to -120mThe chemical shift is influenced by the ortho-boronic acid and para-nitro group.

Causality behind Predictions: The predicted chemical shift range is based on typical values for fluorinated aromatic compounds.[8] The exact position will be sensitive to the electronic environment created by the other substituents. The multiplicity will be complex due to coupling with the aromatic protons.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is characteristic for boronic acids and their derivatives.

Predicted ¹¹B NMR Data (in DMSO-d₆):

Predicted Chemical Shift (ppm)Signal CharacteristicsRationale
+28 to +32Broad singletTypical for tricoordinate boronic acids.

Causality behind Predictions: The chemical shift of the boron nucleus in arylboronic acids typically falls in this range. The signal is usually broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic bands for the O-H, B-O, N-O, and C-F bonds, as well as aromatic C-H and C=C stretching.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3300-3500 (broad)O-H stretch (boronic acid)
~1520 and ~1340Asymmetric and symmetric N-O stretch (nitro group)
~1350-1400B-O stretch
~1000-1100C-F stretch
~3100-3000Aromatic C-H stretch
~1600, ~1475Aromatic C=C stretch

Causality behind Predictions: These predictions are based on well-established group frequencies in IR spectroscopy. The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups in the boronic acid dimer. The strong absorptions for the nitro group are also highly characteristic.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (ESI-):

m/zAssignment
184.0[M-H]⁻
166.0[M-H-H₂O]⁻

Causality behind Predictions: In negative ion electrospray ionization, the deprotonated molecule [M-H]⁻ is expected to be the base peak. Loss of water from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon rigorous experimental protocols. The following step-by-step methodologies are provided as a guide for researchers.

NMR Sample Preparation and Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d6 Vortex Vortex to ensure homogeneity Dissolve->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer Lock Lock on deuterium signal of DMSO-d6 Transfer->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim Acquire Acquire spectra (¹H, ¹³C, ¹⁹F, ¹¹B) Shim->Acquire

Figure 2: Workflow for NMR sample preparation and data acquisition.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential multiplication and Fourier transform.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

    • Reference the spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, with or without proton decoupling.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

  • ¹¹B NMR Acquisition:

    • Use a pulse sequence optimized for quadrupolar nuclei.

    • Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

Conclusion: Empowering Future Research and Development

This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By leveraging the known spectral data of structurally related analogs, we have constructed a robust framework for the identification and analysis of this valuable synthetic building block. The detailed experimental protocols further equip researchers with the practical knowledge to generate high-quality data in their own laboratories. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, a thorough understanding of the spectral properties of key intermediates like this compound will be instrumental in accelerating the pace of innovation.

References

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 29, 2026, from [Link]

  • Chemsrc. (2025). (4-Nitrophenyl)boronic acid. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved January 29, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 5(1), 1-7.
  • The Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved January 29, 2026, from [Link]

  • Ribeiro, C., et al. (2020).
  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.

Sources

Technical Deep Dive: NMR Characterization of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the nuclear magnetic resonance (NMR) analysis of 2-Fluoro-4-nitrophenylboronic acid (CAS: 177490-82-3) .[1] This compound presents specific characterization challenges due to the dynamic equilibrium between the boronic acid monomer and its cyclic boroxine anhydride, compounded by the scalar coupling effects of the fluorine substituent (


F).[2]

This document provides a validated protocol for sample preparation to collapse the boroxine equilibrium, a detailed assignment strategy for


H, 

C, and

F spectra involving heteronuclear coupling constants, and a troubleshooting framework for spectral artifacts.

Structural Context & Spin System Analysis

The molecule consists of a benzene core substituted at the C1, C2, and C4 positions.[2] The presence of the


F nucleus (Spin 1/2, 100% abundance) creates a complex spin system where carbon and proton signals are split by scalar coupling (

and

).[2]
Substitution Pattern & Numbering
  • C1: Boronic Acid (

    
    ) – Ipso to Boron.[1]
    
  • C2: Fluorine (

    
    ) – Ortho to Boron.[1]
    
  • C3: Proton (

    
    ) – Ortho to Fluorine, Ortho to Nitro.[1]
    
  • C4: Nitro (

    
    ) – Para to Boron.[1]
    
  • C5: Proton (

    
    ) – Meta to Fluorine.[1]
    
  • C6: Proton (

    
    ) – Ortho to Boron.[1]
    

Experimental Protocol: Sample Preparation

The primary cause of inconsistent NMR data for aryl boronic acids is the formation of boroxine (anhydride trimer) and varying degrees of hydrogen bonding.[2]

The "Wet DMSO" Method (Recommended)

To ensure a single set of sharp peaks corresponding to the monomeric acid, we utilize a solvent system that forces hydrolysis of the boroxine.[2]

Reagents:

  • DMSO-

    
     (99.9% D)
    
  • 
     (Optional but recommended, 1-2 drops)
    

Protocol:

  • Weighing: Dispense 10–15 mg of this compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Equilibrium Shift: Add 2 drops (~20 µL) of

    
     directly to the NMR tube.
    
    • Mechanism:[3][4] The excess deuterium oxide shifts the equilibrium entirely toward the monomeric boronic acid species (

      
      ), eliminating minor boroxine peaks.[2]
      
    • Note: This will exchange the boronic acid hydroxyl protons (

      
      ), causing them to disappear from the 
      
      
      
      H spectrum or merge with the water peak.[2]
Alternative: Methanol- [1][5]
  • Use Case: If solubility in DMSO is poor (rare for this compound) or for MS compatibility.[1]

  • Caveat: Methanol forms methyl boronic esters (

    
    ) rapidly.[1] The spectrum will be sharp but will represent the ester/hemi-ester, not the free acid.[2]
    

Data Interpretation & Assignment Strategy

H NMR Analysis (Proton)

The aromatic region (7.0 – 8.5 ppm) will show three distinct proton environments.[2] The splitting is dominated by


 and 

.[2]
ProtonChemical Shift (Approx)MultiplicityCoupling Constants (Hz)Assignment Logic
H3 ~8.0 - 8.2 ppmdd (Doublet of Doublets)

Hz

Hz
Deshielded by adjacent

and

.[1] Large coupling to adjacent F.
H5 ~8.0 - 8.2 ppmddd or dd

Hz

Hz
Ortho to H6, Meta to F. Deshielded by

.[1]
H6 ~7.6 - 7.9 ppmdd or t

Hz

(Broad)
Ortho to Boron.[1] Often broadened by quadrupolar relaxation of

B.

Note: Chemical shifts are solvent-dependent.[1] In DMSO-


, protons ortho to nitro groups appear significantly downfield.
C NMR Analysis (Carbon)

The


C spectrum is diagnostic due to the large Carbon-Fluorine couplings.[2][4] This allows for unambiguous assignment of the carbon backbone without 2D experiments.[1][2]
CarbonType

Coupling (Hz)
Spectral Feature
C2 C-F (Quaternary)

Hz
Large doublet.[1]
C3 CH

Hz
Doublet.[1]
C1 C-B (Quaternary)

Hz
Very Broad / Invisible. Boron-bound carbons are often not observed due to broadening.[1]
C4 C-NO2 (Quaternary)

Hz
Doublet.[1]
C5 CH

Hz
Doublet.[1]
C6 CH

Hz
Small doublet or singlet.[1]
F and B NMR
  • 
    F NMR:  Expect a single peak around -105 to -115 ppm  (referenced to 
    
    
    
    ).[1] If boroxine is present, a second small peak may appear shifted by ~0.5-1.0 ppm.[1]
  • 
    B NMR:  A broad singlet around 28-30 ppm .[1]
    
    • Validation Check: If the peak is sharp and shifted upfield (~20 ppm), the boron may be tetrahedral (complexed with solvent or base), indicating the sample conditions are not neutral.[2]

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for analyzing this compound, including the critical decision points for solvent selection and boroxine management.

G Start Start: Solid Sample (this compound) Solvent Solvent Selection Start->Solvent DMSO Dissolve in DMSO-d6 Solvent->DMSO Standard MeOD Dissolve in MeOD Solvent->MeOD If ester acceptable Check1H Acquire 1H NMR DMSO->Check1H MeOD->Check1H Decision Check Aromatic Region Check1H->Decision Boroxine Multiple sets of peaks? (Boroxine/Acid mix) Decision->Boroxine Broad/Split Peaks Clean Single set of peaks Decision->Clean Sharp Peaks Fix Add 2 drops D2O (Force Hydrolysis) Boroxine->Fix Assign Assign Couplings (J_HF, J_HH) Clean->Assign Fix->Check1H Re-acquire Report Generate Report Assign->Report

Figure 1: Decision tree for NMR analysis of aryl boronic acids, highlighting the "Wet DMSO" technique for artifact removal.

Troubleshooting & Self-Validation

ObservationCauseCorrective Action
Broad H6 signal Quadrupolar relaxation of

B nucleus affects adjacent protons.[1]
This is normal. Decoupling

B is possible but rarely standard.[1] Accept as diagnostic for position ortho to Boron.[1]
Missing Carbon Signal (~130-140 ppm) C-B carbon signal broadened into baseline.Increase relaxation delay (

) or acquire more scans. Verify via HMBC from H6/H2.[1]
Two sets of 19F signals Equilibrium between Boronic Acid and Boroxine.[1]Add

to the NMR tube to force hydrolysis to the monomer.[2]
Extra Doublets in 13C C-F coupling misidentified as impurities.Calculate

values. If

Hz, it is intrinsic coupling, not an impurity.

References

  • Boronic Acid NMR Methodology

    • Title: A simple method for the analysis of boronic acids by NMR spectroscopy.[2][5]

    • Source: Hall, D. G. (Ed.).[1][5][6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • Context: Establishes the standard protocol of using spikes in DMSO- to sharpen spectra.
  • Fluorine-Carbon Coupling Constants

    • Title: Carbon-13 NMR Spectroscopy of Fluorinated Compounds.[1][4][8][9]

    • Source:Journal of Chemical Educ
    • Context: Provides standard ranges for through in arom
  • Boroxine Equilibrium

    • Title: Kinetics and Thermodynamics of the Boronic Acid–Boroxine Equilibrium.[2][10]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the thermodynamic drive for trimeriz

Sources

2-Fluoro-4-nitrophenylboronic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility and stability profile of 2-Fluoro-4-nitrophenylboronic acid (2-F-4-NPBA) .[1][2] As an electron-deficient arylboronic acid, this compound presents a dichotomy: the electron-withdrawing nitro and fluoro groups enhance acidity (lowering pKa), facilitating dissolution in mild basic buffers, yet simultaneously render the C–B bond susceptible to hydrolytic cleavage (protodeboronation).[2] This guide provides validated protocols for solubilization, storage, and application in Suzuki-Miyaura cross-coupling and biological assays.[1]

Physicochemical Basis of Solubility

To master the solubility of 2-F-4-NPBA, one must understand the dynamic equilibrium it undergoes in solution.[2] Unlike standard organic solids, boronic acids exist in a flux between three states depending on solvent, concentration, and pH.[1]

The Boroxine Cycle & Ionization

In solid state and non-polar solvents, 2-F-4-NPBA dehydrates to form a trimeric anhydride known as a boroxine .[1][2] This trimer is often mistaken for an insoluble aggregate.[1][2]

  • The Nitro/Fluoro Effect: The para-nitro and ortho-fluoro groups are strong electron-withdrawing groups (EWGs).[1][2]

  • pKa Shift: While phenylboronic acid has a pKa of ~8.8, the 4-nitro group lowers this to ~7.[1][2]0. The additional 2-fluoro substituent is predicted to further depress the pKa to the 6.0–6.5 range .[1][2]

  • Consequence: 2-F-4-NPBA will ionize to the water-soluble boronate anion

    
     at near-neutral pH, unlike unsubstituted analogs.[1][2]
    

BoronicEquilibrium Boroxine Boroxine Trimer (Anhydride Form) Dominant in Solid/Dry State Acid Free Boronic Acid (Neutral sp2) Low Water Solubility Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion (Tetrahedral sp3) High Water Solubility Acid->Anion + OH- (pH > 6.5) Anion->Acid + H+ (pH < 6.0) Deboronated Protodeboronation Product (Nitrobenzene deriv.) Irreversible Degradation Anion->Deboronated Heat + Base (C-B Bond Cleavage)

Figure 1: The dynamic equilibrium of 2-F-4-NPBA.[1][2] Note the risk of irreversible degradation (grey node) under basic conditions.[2]

Solvent Compatibility Matrix

The following data aggregates experimental observations for 4-nitrophenylboronic acid analogs, adjusted for the lipophilicity contribution of the fluorine substituent.

Solvent ClassSolventSolubility Limit (Est.)SuitabilityTechnical Notes
Polar Aprotic DMSO > 50 mg/mL Optimal Best for stock solutions.[1][2] Disrupts boroxine H-bonds.[1][2]
Polar Aprotic DMF > 40 mg/mLHighGood alternative to DMSO; easier to remove by evap.[1][2]
Protic Methanol 20–30 mg/mLModerateRisk of methyl ester formation on prolonged storage.[1][2]
Protic Ethanol 15–20 mg/mLModerateBiocompatible co-solvent.[1][2]
Aqueous PBS (pH 7.4) 1–5 mg/mLpH DependentSoluble as anion.[1][2] Unstable over time.[1][2]
Aqueous Water (pH < 5) < 0.5 mg/mLPoorExists as neutral species; likely to precipitate.[1][2]
Non-Polar DCM/Hexane NegligiblePoorOnly soluble if pinacol ester protection is used.[1][2]

Experimental Protocols

Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution for biological assays or coupling reactions that minimizes degradation.

  • Weighing: Weigh 9.2 mg of 2-F-4-NPBA (MW: ~184.92 g/mol ) into a glass vial.

    • Note: Avoid plastic weigh boats if possible; static charge is common with dry boronic acids.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Critical: Use high-grade DMSO (stored over molecular sieves) to prevent premature hydrolysis of the anhydride before intended use.[1][2]

  • Dissolution: Vortex for 30 seconds. If particulates remain (boroxine aggregates), sonicate in a water bath at ambient temperature (25°C) for 2 minutes.[1]

    • Warning:Do not heat above 40°C. Electron-deficient boronic acids are thermally sensitive.[1][2]

Aqueous Dilution (The "Crash-Out" Prevention)

When diluting the DMSO stock into aqueous buffer, precipitation often occurs because the neutral acid is less soluble than the boroxine-DMSO complex.[1][2]

  • Correct Method: Add the DMSO stock dropwise into the stirring buffer.[1][2]

  • pH Adjustment: Ensure the buffer pH is slightly basic (pH 7.5–8.0) to favor the soluble boronate anion.[1][2]

  • Additives: If precipitation persists, include 5-10% glycerol or mannitol .[1][2] These diols form cyclic esters with the boronic acid, significantly enhancing water solubility (the "Sugar Solubilization" effect).[1][2]

Stability & Degradation (Protodeboronation)[1][3][4]

The most critical failure mode for 2-F-4-NPBA is protodeboronation , where the C–B bond breaks, releasing the boron moiety and leaving 3-fluoronitrobenzene.[2]

  • Mechanism: The 2-fluoro and 4-nitro groups pull electron density from the aromatic ring, making the carbon attached to the boron highly electrophilic.[2] Hydroxide ions attack the boron, and the aryl group cleaves off as a carbanion/anion equivalent.[1][2]

  • Risk Factors: High pH (>10), high temperature (>60°C), and certain metal catalysts (Cu, Ag).[1]

  • Mitigation:

    • Use mild bases (K3PO4 or CsF) instead of strong hydroxides (NaOH) in coupling reactions.[1][2]

    • Keep reaction times short.

    • Monitor stability via HPLC (Look for the appearance of 3-fluoronitrobenzene).[1][2]

Workflow: Solubility Decision Tree

Follow this logic flow to determine the optimal preparation method for your specific application.

SolubilityWorkflow Start Start: 2-F-4-NPBA Solid AppType Select Application Start->AppType BioAssay Biological Assay (Aqueous Media) AppType->BioAssay Synthesis Chemical Synthesis (Suzuki Coupling) AppType->Synthesis StockPrep Prepare 50mM Stock in 100% DMSO BioAssay->StockPrep SolventChoice Choose Solvent: Dioxane/H2O or DMF Synthesis->SolventChoice Dilution Dilute into Buffer (pH 7.4 - 8.0) StockPrep->Dilution CheckPpt Precipitation Observed? Dilution->CheckPpt AddDiol Add 10mM Mannitol or Fructose CheckPpt->AddDiol Yes ProceedBio Proceed to Assay (Use within 4 hours) CheckPpt->ProceedBio No AddDiol->ProceedBio BaseChoice Select Base: Use K3PO4 or CsF (Avoid NaOH) SolventChoice->BaseChoice TempControl Limit Temp < 80°C Monitor by TLC/LCMS BaseChoice->TempControl

Figure 2: Decision tree for solubilizing 2-F-4-NPBA based on end-use application.

References

  • Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on Boronic Acid equilibria and boroxine cycles). [1]

  • Cox, P. A., et al. (2017).[1][2] "Protodeboronation of Heteroarylboronic Acids". Journal of the American Chemical Society.[1][2] (Mechanistic insight into EWG-induced deboronation). [1]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Analog data).[1] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews.[1][2] (Guidelines on base/solvent selection for unstable boronates).

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-4-nitrophenylboronic acid is a pivotal building block in contemporary drug discovery and development, valued for its utility in constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] Its unique electronic and structural properties, conferred by the ortho-fluoro and para-nitro substituents, make it an indispensable reagent in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the robust synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect a reliable two-step synthetic pathway, starting from the commercially available 1-bromo-2-fluorobenzene. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols, mechanistic insights, and critical safety considerations are presented to empower scientists with a comprehensive and trustworthy resource for producing high-purity this compound.

Strategic Overview: Retrosynthetic Analysis

A successful synthesis begins with a logical disconnection of the target molecule. For this compound, the most strategic approach involves two primary transformations: the introduction of the boronic acid moiety and the installation of the nitro group. The C-B bond is reliably formed via a palladium-catalyzed Miyaura borylation, a robust and highly functional-group-tolerant reaction.[3][4] This points to 1-bromo-2-fluoro-4-nitrobenzene as the key precursor. This intermediate, in turn, can be synthesized from a simpler, commercially available starting material, 1-bromo-2-fluorobenzene, through electrophilic aromatic substitution (nitration).

This retrosynthetic pathway is advantageous due to the high-yielding nature of each step and the predictable regioselectivity of the nitration reaction, governed by the directing effects of the halogen substituents.

G T Target: this compound I1 Intermediate 1: this compound, pinacol ester T->I1 Hydrolysis I2 Intermediate 2: 1-Bromo-2-fluoro-4-nitrobenzene I1->I2 Miyaura Borylation SM Starting Material: 1-Bromo-2-fluorobenzene I2->SM Nitration G cluster_0 Step 1: Nitration SM 1-Bromo-2-fluorobenzene P1 1-Bromo-2-fluoro-4-nitrobenzene SM->P1 0-10°C Reagents HNO₃, H₂SO₄

Caption: Workflow for the nitration of 1-bromo-2-fluorobenzene.

Step 2: Miyaura Borylation of 1-Bromo-2-fluoro-4-nitrobenzene

With the key intermediate in hand, the next stage is the conversion of the aryl bromide to a boronic acid derivative. The Miyaura borylation is the method of choice, employing a palladium catalyst to couple the aryl bromide with a boron source, typically bis(pinacolato)diboron (B₂pin₂). [3]This reaction yields the stable pinacol ester of the desired boronic acid. [5] Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: A boronate species from B₂pin₂, activated by a base (e.g., potassium acetate), is transferred to the palladium center.

  • Reductive Elimination: The desired aryl boronate ester is formed, regenerating the Pd(0) catalyst.

Causality in Experimental Design:

  • Catalyst Choice: A palladium catalyst bearing bulky phosphine ligands, such as Pd(dppf)Cl₂, is highly effective for this transformation as it promotes the oxidative addition and reductive elimination steps. [6]* Boron Source: Bis(pinacolato)diboron (B₂pin₂) is preferred because it is a stable, crystalline solid that is easy to handle. The resulting pinacol esters are generally stable to chromatography and air, simplifying purification. [3][5]* Base Selection: A mild base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without causing decomposition of the nitro-containing substrate. [6]* Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent premature hydrolysis of the boron reagents and intermediates. [7]

Step 3: Hydrolysis of the Boronate Ester

The final step is the deprotection of the pinacol ester to yield the free boronic acid. While pinacol esters can sometimes be used directly in subsequent coupling reactions, isolation of the free boronic acid is often required. [3] Mechanism and Rationale: Hydrolysis is typically achieved under acidic conditions. The reaction involves the protonation of one of the pinacol oxygen atoms, followed by nucleophilic attack of water on the boron atom, leading to the cleavage of the B-O bonds and release of pinacol and the desired arylboronic acid. The rate of hydrolysis can be influenced by pH and the electronic nature of the substituents on the aromatic ring. [8][9] Causality in Experimental Design:

  • Acidic Workup: Treatment with an aqueous acid (e.g., HCl) during the reaction workup is often sufficient to effect hydrolysis. [10]* Purification: this compound is a solid. It can be purified by recrystallization or by washing the crude solid with a non-polar solvent like hexane to remove organic impurities such as pinacol.

G cluster_1 Step 2 & 3: Borylation and Hydrolysis P1 1-Bromo-2-fluoro-4-nitrobenzene P2 This compound, pinacol ester P1->P2 Dioxane, 80-100°C P3 This compound P2->P3 Reagents B₂pin₂, Pd(dppf)Cl₂, KOAc Hydrolysis Aqueous Acid (Workup)

Caption: Workflow for the Miyaura borylation and subsequent hydrolysis.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including corrosive acids, flammable solvents, and potentially toxic palladium compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-bromo-2-fluorobenzene (10.0 g, 57.1 mmol).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (6.0 mL, ~91.4 mmol) to concentrated sulfuric acid (12.0 mL) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2-fluorobenzene over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [11]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethanol to afford pure 1-bromo-2-fluoro-4-nitrobenzene as a pale-yellow crystalline solid.

Protocol 2: Synthesis of this compound
  • Setup: To a 100 mL oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2-fluoro-4-nitrobenzene (5.0 g, 22.7 mmol), bis(pinacolato)diboron (6.3 g, 24.8 mmol), and potassium acetate (6.7 g, 68.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent & Catalyst: Add anhydrous dioxane (50 mL) via syringe, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.83 g, 1.14 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir under nitrogen for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cooling & Filtration: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Workup & Hydrolysis: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Concentrate the organic layer under reduced pressure. To the crude boronate ester, add a mixture of tetrahydrofuran (THF, 30 mL) and 2 M aqueous HCl (30 mL). Stir vigorously at room temperature for 4-6 hours or until hydrolysis is complete (monitored by TLC/LC-MS). [12][13]7. Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with cold hexanes, filter, and dry under vacuum to afford this compound as a solid.

Data Summary and Characterization

StepStarting MaterialKey ReagentsProductTypical Yield
1 1-Bromo-2-fluorobenzeneHNO₃, H₂SO₄1-Bromo-2-fluoro-4-nitrobenzene85-95%
2 1-Bromo-2-fluoro-4-nitrobenzeneB₂pin₂, Pd(dppf)Cl₂, KOAcThis compound70-85%

Expected Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, with characteristic coupling patterns influenced by the fluorine atom. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

  • ¹⁹F NMR (DMSO-d₆): A single resonance confirming the presence of the fluorine atom.

  • LC-MS: A peak corresponding to the mass of the desired product, confirming its molecular weight and purity.

Conclusion

The synthetic pathway detailed in this guide, proceeding from 1-bromo-2-fluorobenzene via nitration and subsequent Miyaura borylation, represents a robust, reliable, and scalable method for the production of this compound. By understanding the mechanistic principles and the rationale behind each experimental step, from temperature control in nitration to the choice of catalyst in borylation, researchers can confidently and safely execute this synthesis. The resulting high-purity product serves as a critical starting point for the development of novel therapeutics, underscoring the importance of foundational synthetic chemistry in advancing pharmaceutical science. [14][15]

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.
  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.
  • Quora. (n.d.). How to prepare nitrobenzene from fluorobenzene in organic chemistry.
  • PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Unknown Source. (2025).
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • Unknown Source. (2013).
  • Green Chemistry (RSC Publishing). (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings.
  • PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.
  • PMC - NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
  • NIH. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3.
  • PMC - NIH. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.
  • Savita Pall and Chemistry. (n.d.). Nitration of Bromobenzene.
  • NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

Sources

Technical Guide: Discovery and Application of 2-Fluoro-4-nitrophenylboronic Acid

[1]

Executive Summary: The Strategic Motif

This compound (CAS: 177489-93-9) is not merely a reagent; it is a "masked" pharmacophore delivery system.[1] In drug discovery, particularly for kinase and GTPase inhibitors (e.g., KRAS G12C), this molecule serves two critical functions:

  • The "Masked" Hinge Binder: The nitro group (

    
    ) is a robust precursor to an aniline (
    
    
    ). In the final drug architecture, this aniline often forms the critical hydrogen bonds with the hinge region of a kinase or the switch regions of a GTPase.
  • Atropisomer Control: The ortho-fluorine atom introduces steric bulk and electronic repulsion.[1] In biaryl systems, this fluorine restricts rotation around the aryl-aryl bond, enabling the stabilization of specific atropisomers—a key design feature in modern covalent inhibitors like JDQ443 (Novartis) .

Chemical Profile
PropertySpecification
IUPAC Name (2-Fluoro-4-nitrophenyl)boronic acid
CAS Number 177489-93-9
Molecular Formula

Molecular Weight 184.92 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Derivative Pinacol Ester (CAS: 171364-83-3) – Preferred for stability

Synthetic Discovery & Accessibility

The "discovery" of this molecule lies in the evolution of synthetic methods to access electron-deficient aryl boronates. Traditional lithiation or Grignard methods are incompatible with the nitro group (which would undergo nucleophilic attack or reduction). Therefore, the access to this molecule relies on Transition Metal-Catalyzed Borylation or Sandmeyer-type reactions.[1]

Method A: The Modern Standard (Miyaura Borylation)

This is the preferred route for research and scale-up due to safety and functional group tolerance. It utilizes palladium catalysis to install the boron moiety onto an aryl halide.[2][3][4]

  • Precursor: 1-Bromo-2-fluoro-4-nitrobenzene[1]

  • Reagent: Bis(pinacolato)diboron (

    
    )
    
  • Catalyst:

    
     or 
    
    
    +
    
    
Detailed Protocol (Self-Validating System)

Objective: Synthesis of this compound pinacol ester.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv),

    
      (1.1 equiv), and Potassium Acetate (KOAc)  (3.0 equiv).
    
    • Why KOAc? A weak base is required to activate the

      
       without degrading the nitro group. Strong bases like NaOtBu will cause decomposition.
      
  • Solvent: Add anhydrous 1,4-Dioxane or DMSO (0.2 M concentration). Degas by sparging with nitrogen for 15 minutes.

    • Critical Step: Oxygen poisons the Pd(0) catalyst. Thorough degassing is essential for yield.

  • Catalyst Addition: Add

    
      (3-5 mol%).
    
  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with water and brine.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The pinacol ester is often stable enough for the next step without hydrolysis to the free acid.

Method B: The Classical Route (Sandmeyer Borylation)

Used when starting from the aniline is more cost-effective.

  • Precursor: 2-Fluoro-4-nitroaniline[1]

  • Mechanism: Diazotization (

    
    ) followed by reaction with bis(pinacolato)diboron or tetrahydroxydiboron.
    

SynthesisPathwayscluster_legendPathway LegendPrecursor11-Bromo-2-fluoro-4-nitrobenzeneReagent1Pd(dppf)Cl2B2pin2, KOAcPrecursor1->Reagent1Precursor22-Fluoro-4-nitroanilineIntermediate1Diazonium Salt[Ar-N2]+Precursor2->Intermediate1DiazotizationReagent2NaNO2, HClthen B2pin2Intermediate1->Reagent2Product2-Fluoro-4-nitrophenyl-boronic acid (ester)Reagent1->ProductMiyaura Borylation(Preferred)Reagent2->ProductSandmeyer BorylationRed: Starting MaterialRed: Starting MaterialGreen: Target ProductGreen: Target ProductRed: Starting Material->Green: Target Product

Figure 1: Synthetic accessibility pathways. The Miyaura borylation (top) is the industry standard for high-value intermediates due to safety profiles.

Applications in Drug Discovery: The KRAS Case Study

The most authoritative application of this building block is in the synthesis of JDQ443 , a covalent inhibitor of KRAS G12C developed by Novartis.

The Mechanism of Action
  • Suzuki Coupling: The boronic acid is coupled with a heteroaryl chloride (e.g., a chloropyrazole or indazole core).

  • Nitro Reduction: The

    
     group is reduced to an aniline (
    
    
    ) using
    
    
    or Hydrogenation (
    
    
    ).[1]
  • Acrylamide Formation: The resulting aniline is reacted with acryloyl chloride to form an acrylamide warhead.

  • Covalent Locking: This warhead irreversibly binds to the mutant Cysteine 12 residue in KRAS G12C, shutting down oncogenic signaling.

Why the Fluorine Matters: In JDQ443, the fluorine atom on the phenyl ring creates a steric clash that restricts the rotation of the biaryl axis. This "atropisomerism" locks the molecule in a conformation that perfectly fits the cryptic pocket of the KRAS protein, enhancing potency by orders of magnitude compared to the non-fluorinated analog.

Experimental Protocol: Suzuki Coupling (General)
  • Substrates: this compound (1.2 equiv) + Aryl Halide (1.0 equiv).[1]

  • Catalyst System:

    
     (5 mol%) or 
    
    
    /SPhos (for sterically hindered substrates).
  • Base:

    
     (2M aqueous) or 
    
    
    .
  • Solvent: DME/Water (3:1) or Toluene/Water.[5]

  • Conditions: 80-100°C, inert atmosphere.[1]

DrugDesignBoronicAcid2-Fluoro-4-nitrophenyl-boronic acidCouplingSuzuki-MiyauraCouplingBoronicAcid->CouplingCoreHeteroaryl Chloride(Scaffold)Core->CouplingIntermediateBiaryl NitroIntermediateCoupling->IntermediateReductionNitro Reduction(Fe/NH4Cl)Intermediate->ReductionAnilineBiaryl AnilineReduction->AnilineWarheadAcryloylation(Acryloyl Chloride)Aniline->WarheadFinalDrugKRAS G12C Inhibitor(e.g., JDQ443 Analog)Aniline->FinalDrugHinge Binding / Covalent TrapWarhead->FinalDrug

Figure 2: The logic flow from boronic acid fragment to covalent kinase/GTPase inhibitor. The nitro group acts as a protected aniline warhead anchor.

Handling and Stability

  • Storage: Store at 2-8°C. Boronic acids can dehydrate to form boroxines (anhydrides) over time.[1] This is reversible in aqueous reaction media but can affect stoichiometry calculations.

  • Protodeboronation: Electron-deficient boronic acids (like this fluoro-nitro derivative) are susceptible to protodeboronation (loss of the boron group) under high heat or strong basic conditions.

    • Mitigation: Use mild bases (

      
      , 
      
      
      ) and avoid prolonged heating. Using the pinacol ester variant significantly reduces this risk.

References

  • Synthesis of JDQ443: Novartis Institutes for BioMedical Research. "Discovery of JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C." Journal of Medicinal Chemistry, 2022.

  • Miyaura Borylation Protocol: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[6]

  • Sandmeyer Borylation: Mo, F., et al. "Direct conversion of arylamines to pinacol boronic esters: A metal-free Sandmeyer-type borylation." Angewandte Chemie International Edition, 2010.

  • Suzuki Coupling Review: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

theoretical properties of 2-Fluoro-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical & Applied Physicochemistry of 2-Fluoro-4-nitrophenylboronic Acid

Executive Summary & Molecular Architecture

This compound (CAS: 177489-93-9) represents a distinct class of electron-deficient arylboronic acids where the synergistic effects of halogenation and nitration create a hyper-reactive electrophile.[1] Unlike standard phenylboronic acid, this scaffold exhibits a significantly lowered pKa and heightened susceptibility to protodeboronation.[1]

This guide analyzes the theoretical underpinnings of its instability and provides a self-validating protocol for its use in Suzuki-Miyaura cross-coupling, moving beyond generic "recipes" to mechanism-based process design.[1]

Structural Descriptors
  • Molecular Weight: 184.92 g/mol [1]

  • Appearance: Pale yellow to off-white powder (indicative of nitro-conjugation).[1]

  • Lattice Energy: High propensity for hydrogen-bonded dimer formation (synthon interactions) in the solid state, often requiring polar solvents to disrupt lattice energy during dissolution.

Theoretical Properties: The Electronic "Push-Pull"

The reactivity of this compound is governed by two competing electronic vectors that destabilize the C-B bond while activating the molecule for transmetallation.

Electronic Vector Analysis
  • The Ortho-Fluoro Effect (-I > +M): The fluorine atom at the C2 position exerts a strong inductive withdrawal (-I) on the ipso-carbon. While fluorine has a weak mesomeric donation (+M), the proximity to the boron center means the inductive effect dominates, significantly increasing the Lewis acidity of the boron atom.

  • The Para-Nitro Effect (-M, -I): The nitro group at C4 acts as a powerful electron sink via resonance (-M).[1] This pulls electron density across the

    
    -system, stabilizing the negative charge character on the aromatic ring.
    

Impact on Boron Acidity: Standard phenylboronic acid has a pKa of ~8.[1]8. The combined electron-withdrawing groups (EWGs) on this scaffold stabilize the tetrahedral boronate anion [Ar-B(OH)3]-, likely depressing the pKa to the 6.0–6.5 range .

  • Consequence: The molecule converts to its reactive boronate form at much lower pH levels than standard substrates, necessitating milder bases.

Visualization: Electronic Activation Map

ElectronicEffects F 2-Fluoro (-I Effect) Ring Phenyl Ring (Electron Deficient) F->Ring Inductive Withdrawal NO2 4-Nitro (-M Effect) NO2->Ring Resonance Withdrawal Boron Boronic Acid (High Lewis Acidity) Ring->Boron Decreased e- Density Anion Tetrahedral Boronate [Ar-B(OH)3]- Boron->Anion Facilitated by EWGs (Low pKa)

Figure 1: Electronic vectors affecting the boron center. The synergistic withdrawal of F and NO2 stabilizes the boronate anion but weakens the C-B bond.

Stability & Degradation: The Protodeboronation Trap

The primary failure mode for this reagent is base-catalyzed protodeboronation .[1] This is not a random decomposition but a specific mechanistic pathway driven by the stability of the resulting carbanion intermediate.

Mechanism of Failure

Under basic conditions (required for Suzuki coupling), the boronic acid forms the boronate anion. For electron-poor rings, the C-B bond cleavage is accelerated because the ring can stabilize the transient negative charge (or the transition state leading to it) at the ipso position.

  • The "Jack-in-the-Box" Effect: The ortho-fluoro substituent creates steric strain around the boron. Relieving this strain by ejecting the B(OH)3 moiety drives the reaction forward, replacing the boron with a proton from the solvent (water/alcohol).

Degradation Pathway Diagram

Protodeboronation cluster_0 Base-Catalyzed Decomposition Pathway Acid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Species) Acid->Boronate Fast Equilibrium (Low pKa) Base Base (OH-) Base->Boronate TS Transition State (Ipso-Protonation) Boronate->TS Rate Limiting Step Accelerated by 2-F/4-NO2 Product Nitro-Fluorobenzene (Dead End Product) TS->Product C-B Bond Cleavage

Figure 2: The protodeboronation pathway.[1] High pH pushes the equilibrium toward the Boronate, which rapidly collapses to the deboronated arene due to ring electron deficiency.

Applied Synthetic Protocols

To successfully couple this compound, one must operate in a "Goldilocks Zone": basic enough to activate the palladium catalyst, but neutral enough to prevent rapid deboronation.[1]

The "Low-Concentration" Protocol (Self-Validating)

Rationale: High steady-state concentrations of the boronate anion lead to decomposition.[1] Slow addition or low loading prevents this.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (Robust against sterics) or Pd2(dba)3/XPhos (High turnover).[1]

  • Base: K3PO4 (Anhydrous) or KHCO3.[1] Avoid NaOH or KOtBu.

  • Solvent: 1,4-Dioxane/Water (10:1).[1] The water is strictly necessary for the catalytic cycle but should be minimized to reduce proton sources for deboronation.

Step-by-Step Workflow:

StepActionMechanistic Rationale
1 Degassing Sparge solvents with Argon for 20 mins.
2 Pre-Activation Dissolve Aryl Halide (1.0 eq) and Catalyst (3 mol%) in solvent. Stir 5 mins.
3 Base Addition Add K3PO4 (2.0 eq).
4 Controlled Feed Add this compound (1.2 eq) portion-wise over 30 mins at 60°C.
5 Monitoring Check HPLC at 1 hour.
Purification & Analysis
  • TLC: This compound trails on silica due to the acidic B(OH)2 group.[1] Add 1% Acetic Acid to the eluent to suppress ionization.[1]

  • Storage: Store at 2-8°C under Argon. If the solid turns bright yellow/orange, it indicates dehydration to the boroxine (anhydride) or decomposition to the nitrophenol derivative.

Data Summary Table

PropertyValue/DescriptorImplication for Synthesis
Predicted pKa ~6.2 - 6.8Requires weak bases (bicarbonate/phosphate); unstable in strong caustic.[1]
Hammett

(Total)

(NO2) = 0.78;

(F) = Large Inductive
Highly electrophilic ring; rapid oxidative addition is NOT the bottleneck; transmetallation is.
Solubility Moderate in MeOH, DMSO; Poor in non-polarUse polar aprotic/protic mixtures (DMF/H2O or Dioxane/H2O).[1]
Major Impurity 3-FluoronitrobenzeneResult of protodeboronation.[1][3] Indicates reaction pH was too high or temp too high.[1]

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • PubChem. (n.d.).[1][4] this compound (Compound Summary). National Library of Medicine.[1] Link

Sources

quantum chemical calculations for 2-Fluoro-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Characterization & Reactivity Profiling of 2-Fluoro-4-nitrophenylboronic Acid: A Technical Guide

Executive Summary This technical guide outlines the quantum chemical protocol for analyzing this compound (2-F-4-NO2-PBA). This substrate presents unique challenges due to the synergistic electron-withdrawing effects of the ortho-fluorine and para-nitro groups. These features significantly lower the pKa of the boronic acid, alter its conformational landscape via intramolecular hydrogen bonding, and accelerate hydrolytic instability (protodeboronation). This guide provides a self-validating workflow using Density Functional Theory (DFT) to predict structural dynamics, spectroscopic signatures (


B NMR, IR), and Suzuki-Miyaura cross-coupling reactivity.

Part 1: Computational Strategy & Methodology

For electron-deficient aryl boronic acids, standard functionals (e.g., B3LYP) often fail to accurately describe weak non-covalent interactions (NCIs) and reaction barrier heights. The following protocol is recommended for high-fidelity results.

Level of Theory Selection
  • Geometry Optimization: wB97X-D or M06-2X. These range-separated hybrid functionals account for dispersion forces, which are critical for accurate transition state (TS) geometries in palladium-catalyzed cycles.

  • Basis Set:

    • Production:def2-TZVP (Triple-zeta valence polarized) for all atoms.

    • Palladium (if modeling coupling):SDD or LANL2DZ with effective core potentials (ECP).

  • Solvation: SMD (Solvation Model based on Density).

    • Solvents: Water (for pKa/hydrolysis) and Dioxane or THF (for coupling reactions).

The "Boron-Specific" Checklist

Boronic acids exist in dynamic equilibria. Your calculation input list must include:

  • Monomer (Neutral):

    
     (Check syn/anti conformers).
    
  • Boronate (Anionic):

    
     (The active transmetallating species).
    
  • Boroxine (Trimer):

    
     (Dehydration product, often the resting state in solid phase).
    

Part 2: Structural Dynamics & Conformational Analysis

The ortho-fluorine atom in 2-F-4-NO2-PBA introduces a rotational barrier due to the interaction between the fluorine lone pairs and the boronic acid hydroxyl protons.

Conformational Scanning Protocol

You must perform a relaxed Potential Energy Surface (PES) scan of the


 dihedral angle.
  • Hypothesis: The syn-anti conformation is stabilized by an intramolecular

    
     hydrogen bond, lowering the Lewis acidity of the boron center compared to the non-fluorinated analog.
    
  • Workflow:

    • Set Dihedral

      
       from 
      
      
      
      to
      
      
      in
      
      
      steps.[1]
    • Plot Relative Energy (

      
      ) vs. Angle.
      
    • Identify global minima (likely planar due to

      
      -conjugation with the nitro group).
      

Figure 1: Conformational Isomerism of 2-F-4-NO2-PBA

Conformation cluster_0 Rotational Isomers SynSyn Syn-Syn (High Steric Repulsion) SynAnti Syn-Anti (F...H-O Interaction) Global Minimum TS_Rot Transition State (Rotational Barrier) SynAnti->TS_Rot  Rotation AntiAnti Anti-Anti (Dipole Opposed) TS_Rot->SynSyn TS_Rot->AntiAnti

Caption: Rotational landscape of the B(OH)2 group. The ortho-fluorine stabilizes the Syn-Anti conformer via H-bonding.

Part 3: Reactivity Descriptors & Suzuki-Miyaura Mechanism

The 4-Nitro group makes the arene highly electron-deficient ($ \pi $-acidic). This has two competing consequences:

  • Enhanced Transmetallation: The carbon-boron bond is more polarized, theoretically facilitating transfer to Palladium.

  • Protodeboronation Risk: The ipso-carbon is susceptible to hydrolytic cleavage.

Calculating the Transmetallation Barrier

The rate-determining step (RDS) in Suzuki coupling for this substrate is the transmetallation of the activated boronate to the Pd(II) complex.

Protocol:

  • Pre-activation: Calculate

    
     for 
    
    
    
    .
    • Note: The electron-withdrawing groups will stabilize the anionic boronate, making this step favorable (low pKa).

  • Transition State Search (QST3):

    • Reactants:

      
       + 
      
      
      
      .
    • Product:

      
      .
      
    • TS Geometry: Look for a 4-membered cyclic transition state involving a

      
      -hydroxo bridge.
      

Figure 2: Suzuki-Miyaura Catalytic Cycle (Focus on Transmetallation)

SuzukiCycle cluster_boron Boron Activation Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar'-Pd-X) Pd0->OxAdd + Ar'-X TransMet Transmetallation TS (Rate Limiting) OxAdd->TransMet Base Base Activation (OH-) Boronate Activated Boronate [2-F-4-NO2-Ph-B(OH)3]- Boronate->TransMet Attack on Pd RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 - Product BoronicAcid Ar-B(OH)2 BoronicAcid->Boronate + OH-

Caption: The catalytic cycle highlighting the critical role of base activation for electron-deficient boronic acids.

Part 4: Spectroscopic Validation (Self-Validating System)

To ensure your calculated geometry matches the physical sample, compare predicted NMR shifts against experimental data.

B NMR Calculation

Boron NMR is diagnostic for the coordination number (sp2 vs sp3).

  • Method: GIAO (Gauge-Independent Atomic Orbital) method at mPW1PW91/6-311+G(2d,p) level (often superior for NMR).

  • Reference: Calculate

    
     as the zero reference.
    
  • Expected Shift:

    • Neutral (sp2):

      
       ppm.
      
    • Boronate (sp3):

      
       ppm.
      
    • Interpretation: If your sample shows a peak at 2-5 ppm in neutral

      
      , the low pKa (due to 
      
      
      
      ) has caused spontaneous hydroxylation or "ate" complex formation.
IR Frequency Analysis
  • Key Mode:

    
     asymmetric stretch.
    
  • Scaling Factor: Apply a scaling factor (approx 0.96 for wB97X-D) to correct for anharmonicity.

  • Validation: Look for the

    
     symmetric/asymmetric stretches (
    
    
    
    ) to confirm the integrity of the para-substitution.

Part 5: Data Summary & Reactivity Prediction

Table 1: Predicted Properties for this compound

PropertyComputational MethodExpected Trend/ValueSignificance
pKa

(deprotonation) / 1.364
~6.5 - 7.5Lower than PhB(OH)2 (8.8). Requires weaker base for Suzuki.
HOMO DFT (Orbital Energy)Stabilized (Lower Energy)Harder nucleophile; resistant to oxidation.
LUMO DFT (Orbital Energy)Localized on

/Ring
High electrophilicity; prone to reduction.

B Shift
GIAO-DFT~28 ppm (Monomer)Diagnostic of purity (vs Boroxine).
C-B Bond Order Wiberg Index< 1.0 (Weakened)Indicates susceptibility to protodeboronation.

References

  • Mechanistic Studies on Suzuki Coupling

    • Maseras, F., et al. (2006).[2] A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling. Organometallics. Link

  • Protodeboronation Mechanisms

    • Lloyd-Jones, G. C., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. J. Am. Chem. Soc. Link

  • Boronic Acid Conformational Analysis

    • Cyrański, M. K., et al. (2008).[4] Boronic Acids: Structure, Bonding, and Supramolecular Assembly. CrystEngComm. Link

  • 11B NMR Methodology

    • Pellechia, P. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity. J. Chem. Educ. Link

  • DFT Functionals for Dispersion

    • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Phys. Chem. Chem. Phys. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1] This powerful tool enables the construction of complex molecular architectures, a cornerstone of pharmaceutical and materials science research. However, the success of this reaction is deeply intertwined with the nature of its coupling partners. This guide focuses on a particularly challenging substrate: 2-Fluoro-4-nitrophenylboronic acid .

The unique substitution pattern of this molecule, featuring an ortho-fluoro group and a para-nitro group, introduces a confluence of steric and electronic hurdles that demand a carefully considered approach. The bulky ortho-substituent can impede the crucial transmetalation step in the catalytic cycle, while the potent electron-withdrawing nature of both the fluoro and nitro groups deactivates the boronic acid, further slowing this key process.[2][3] Consequently, generic Suzuki-Miyaura protocols are often doomed to fail, resulting in low yields, incomplete conversion, and the formation of undesirable side products.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a rationale-driven framework for successfully employing this compound in Suzuki-Miyaura couplings. By understanding the "why" behind the "how," you will be empowered to not only replicate the protocols herein but also to intelligently troubleshoot and adapt them to your specific synthetic challenges.

Mechanistic Considerations: Overcoming the Transmetalation Barrier

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] For substrates like this compound, the rate-limiting step is frequently the transmetalation of the aryl group from the boronic acid to the palladium center.[2]

Suzuki_Miyaura_Catalytic_Cycle

The key to a successful reaction lies in accelerating this transmetalation step. This is achieved through the strategic selection of the catalyst, ligand, and base.

  • The Role of the Ligand: For sterically encumbered and electron-poor boronic acids, standard ligands like triphenylphosphine (PPh₃) are often inadequate.[2] Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective.[2] Their steric bulk promotes the formation of a coordinatively unsaturated palladium center, which is more receptive to the incoming boronate. Their electron-donating nature increases the electron density on the palladium, which facilitates both the oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) are another class of ligands that excel in these challenging couplings due to their strong σ-donating properties and significant steric bulk.[5]

  • The Role of the Base: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is the active participant in the transmetalation.[6] For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the solubility of the boron species and the overall reaction kinetics.

Optimized Reaction Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. It is crucial to recognize that optimization may be necessary for each specific substrate combination.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is recommended for a broad range of aryl and heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

workflow

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. It is crucial to degas the solvents by bubbling with an inert gas for at least 30 minutes prior to use to prevent oxidation of the catalyst.

  • Reaction: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv)

  • Methanol/Water (4:1 mixture, 4 mL)

  • Microwave reactor vial with a stir bar

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reactor vial, add the aryl bromide (0.5 mmol), this compound (0.6 mmol), sodium carbonate (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).[2]

  • Solvent Addition: Add the 4:1 methanol/water mixture (4 mL).[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.[2]

  • Workup and Purification: After the reaction, cool the vial to room temperature. Follow the workup and purification steps outlined in Protocol 1.

Data Summary and Comparison

The choice of catalyst, ligand, and base is paramount for achieving high yields. Below is a table summarizing typical conditions that have proven effective for challenging Suzuki-Miyaura couplings involving sterically hindered and electron-deficient partners.

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Reaction TimeKey Advantages & Considerations
Pd(OAc)₂SPhos or XPhos K₃PO₄Dioxane/Water or Toluene/Water80-1104-12 hHighly effective for sterically demanding and electron-poor substrates. The ligand is crucial for success.[2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄ or Cs₂CO₃Dioxane or THFRoom Temp - 802-24 hPowerful catalyst system for less reactive aryl chlorides.[8]
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃DME/Water or Toluene/Water80-1202-12 hA classic choice, but may be less effective for this specific substrate without optimization (e.g., microwave heating).[2]
Pd(dppf)Cl₂dppfK₂CO₃ or CsFDioxane or DMF80-1006-18 hA robust and versatile catalyst, particularly good for heteroaryl partners.[7]

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

  • Low Conversion/No Reaction:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the phosphine ligands have not oxidized. Using pre-catalysts can often improve reliability. The reaction mixture must be rigorously degassed to prevent catalyst decomposition.

    • Inefficient Transmetalation: This is the most likely culprit. Increase the temperature, or screen a bulkier, more electron-rich ligand (e.g., move from SPhos to XPhos). A stronger base like K₃PO₄ or Cs₂CO₃ may also be beneficial.

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (1-fluoro-4-nitrobenzene). This side reaction is often promoted by prolonged heating in the presence of a base and water.[9] Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this.[10] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a useful strategy, though this may require harsher conditions to promote the coupling.

    • Homocoupling: The formation of biphenyls from the dimerization of the boronic acid or the aryl halide. This is often a sign of catalyst decomposition or the presence of oxygen.[4] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.

  • Difficult Purification: The nitro group can sometimes complicate purification. Ensure the crude product is thoroughly washed to remove inorganic salts before chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the steric and electronic impediments inherent to the substrate. By selecting highly active catalyst systems featuring bulky, electron-rich ligands and optimizing the base and reaction conditions, researchers can effectively incorporate this valuable building block into their synthetic routes. This guide provides the foundational knowledge and practical protocols to navigate these challenges and unlock the synthetic potential of this demanding coupling partner.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem Scientific.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem Scientific.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Scientific.
  • Hosoya, T., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.
  • Labattut, A., et al. (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
  • Hoshi, T., et al. (2018). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 20(13), 3948–3951.
  • Kwong, F. Y., et al. (2007). A general and efficient catalyst system for Suzuki-Miyaura coupling of sterically hindered aryl chlorides: using a bulky indolylphosphine ligand.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151–5169.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Nakao, Y., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(21), 7209–7212.
  • Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 124(21), 6043–6048.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-4-nitrophenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Within the vast arsenal of building blocks available for this transformation, this compound presents a unique and strategically important scaffold. The presence of both a fluorine atom and a nitro group on the phenyl ring imparts distinct electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials.

The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a molecule, making it a valuable substituent in drug discovery.[2] Simultaneously, the nitro group serves as a versatile synthetic handle, amenable to reduction to an amine, which can then be further functionalized to introduce a wide array of chemical diversity.[3] The coupling of this compound with various aryl and heteroaryl partners thus provides a direct route to complex molecular architectures with desirable pharmacological and material properties.

However, the very features that make this boronic acid an attractive building block also present significant challenges in its synthetic application. The electron-withdrawing nature of both the fluoro and nitro substituents deactivates the boronic acid, potentially impeding the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This application note provides a comprehensive guide for researchers to navigate these challenges, offering insights into catalyst selection, detailed experimental protocols, and troubleshooting strategies for the successful palladium-catalyzed cross-coupling of this compound.

Understanding the Mechanistic Nuances: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Palladium(II) Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Palladium(II) Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electronically demanding substrates like this compound, the transmetalation step is often rate-limiting. The electron-deficient nature of the arylboronic acid reduces the nucleophilicity of the organic group to be transferred to the palladium center. Overcoming this hurdle requires careful selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: A Critical Decision

The choice of the palladium catalyst and the associated ligand is paramount for the successful coupling of this compound. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, challenging substrates often necessitate the use of more sophisticated catalytic systems.[4]

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have emerged as the gold standard for facilitating difficult Suzuki-Miyaura couplings.[5] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be particularly effective.[5][6] The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle, while their electron-donating nature enhances the rate of oxidative addition and reductive elimination.

For the coupling of this compound, we recommend the use of a pre-formed palladium catalyst complexed with a Buchwald-type ligand, such as SPhos Pd G3 or XPhos Pd G3. These pre-catalysts offer improved stability and reactivity compared to generating the active catalyst in situ. Alternatively, a combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with the appropriate phosphine ligand can be employed.[7]

Catalyst SystemLigandKey Advantages for this Application
Pd(OAc)₂ / SPhos SPhosExcellent for electron-poor boronic acids and provides high turnover numbers.
Pd₂(dba)₃ / XPhos XPhosHighly active for a broad range of substrates, including sterically hindered and electron-deficient partners.[5][6]
SPhos Pd G3 SPhosPre-formed catalyst offering high stability and reactivity, ideal for reproducible results.
XPhos Pd G3 XPhosA robust pre-catalyst that is effective for challenging couplings, including those with aryl chlorides.[8]
Pd(dppf)Cl₂ dppfA reliable catalyst for a range of Suzuki couplings, often effective with heteroaryl partners.[9]

Table 1: Recommended Palladium Catalyst Systems for the Coupling of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, This compound, and Base in a reaction vessel. atmosphere Establish an inert atmosphere (e.g., Nitrogen or Argon). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent catalyst Add Palladium catalyst and ligand. solvent->catalyst heating Heat the reaction mixture with vigorous stirring. catalyst->heating monitoring Monitor reaction progress (TLC, LC-MS). heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extraction Perform aqueous work-up and extract with an organic solvent. quench->extraction purification Dry the organic layer and purify by column chromatography. extraction->purification

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or solvent- Use a pre-catalyst or ensure proper in situ catalyst formation.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.- Use freshly purchased or purified reagents and anhydrous solvents.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF/water).[10]
Protodeboronation of this compound - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous conditions or minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. Consider using the corresponding boronic ester, which can be more stable.
Homocoupling of the boronic acid - Presence of oxygen- Inappropriate ligand- Ensure a strictly inert atmosphere throughout the reaction.- Use a bulky ligand like SPhos or XPhos to suppress this side reaction.
Formation of byproducts - Decomposition of starting materials or product- Side reactions involving the nitro group- Lower the reaction temperature and extend the reaction time.- If the nitro group is interfering, consider protecting it or using a milder base.

Table 2: Troubleshooting Guide for the Suzuki-Miyaura Coupling of this compound.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable fluorinated and nitrated biaryl compounds. While the electronic nature of this substrate presents challenges, a judicious choice of catalyst system, particularly those employing bulky and electron-rich phosphine ligands, can lead to successful and high-yielding transformations. The detailed protocol and troubleshooting guide provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel molecules for drug discovery and materials science.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Semantic Scholar. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Fluoro-4-nitrophenylboronic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2][3][4] 2-Fluoro-4-nitrophenylboronic acid has emerged as a particularly valuable reagent, distinguished by the unique electronic properties conferred by its substituent pattern. The presence of a fluorine atom at the ortho-position and a nitro group at the para-position to the boronic acid moiety creates a highly electron-deficient aromatic ring. This electronic nature significantly influences its reactivity and imparts specific characteristics to the resulting products.

The fluorine atom can enhance metabolic stability and modulate pKa in drug candidates, while the nitro group serves as a versatile synthetic handle, readily reducible to an amine for further functionalization. These features make this compound a coveted building block in medicinal chemistry for the synthesis of bioactive molecules, including enzyme inhibitors and various therapeutic agents.[5][6][7]

This guide provides an in-depth exploration of the applications of this compound, focusing on key transformations like the Suzuki-Miyaura and Chan-Lam couplings. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the reagent's physical properties is essential for its proper handling and use in quantitative experiments.

PropertyValueSource
Molecular Formula C₆H₅BFNO₄[8]
Molecular Weight 184.92 g/mol -
Appearance Light yellow to yellow crystalline powder-
Melting Point 145-150 °C-
Solubility Soluble in DMF, DMSO, Ethanol[9]

The Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[10][11][12][13] When employing this compound, the electron-withdrawing nature of the fluoro and nitro groups can present both challenges and opportunities, often necessitating careful selection of catalytic systems to achieve high yields.[14]

Mechanistic Considerations & Causality

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition : A Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is often rate-limiting and is highly sensitive to the electronic nature of the boronic acid. The strong electron-withdrawing substituents on this compound can slow this step. The choice of base (e.g., K₃PO₄, CsF) is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer to the palladium center.[11][13]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.[11]

The selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often crucial. These ligands stabilize the palladium catalyst and accelerate both the oxidative addition and reductive elimination steps, overcoming the challenges posed by sterically hindered or electronically deactivated substrates.[14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition Pd0->OAS Ar-X PdII_Aryl Ar-Pd(II)L₂-X OAS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Ar-Ar' caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol: Synthesis of a 2-Fluoro-4-nitrobiphenyl Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is designed as a self-validating system; successful execution should yield a product amenable to standard purification and characterization techniques.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • SPhos Pd G3 (or other suitable Pd catalyst, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., SPhos Pd G3, 0.03 equiv).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[15] This is a critical step to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C (or as determined by optimization). Stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (also Chan-Evans-Lam) coupling is a powerful, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines.[16][17] It provides an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions, even open to the air at room temperature.[16][18]

Mechanistic Rationale

The Chan-Lam coupling involves the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound.[17] The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂.[18] Unlike palladium-catalyzed couplings, the mechanism is proposed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. The presence of an oxidant, often atmospheric oxygen, is crucial for regenerating the active copper catalyst.[17] The reaction's tolerance for air and moisture makes it an experimentally straightforward and "greener" alternative for certain applications.

Chan_Lam_Workflow Start Starting Materials: - this compound - Amine (R₂NH) or Alcohol (ROH) - Copper(II) Catalyst (e.g., Cu(OAc)₂) - Solvent (e.g., DCM, Toluene) Reaction Reaction Setup: - Combine reagents in a flask - Stir at room temperature (or with gentle heat) - Often open to air (O₂ as oxidant) Start->Reaction Workup Aqueous Work-up: - Dilute with organic solvent - Wash with water/brine to remove copper salts Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate solvent - Purify by column chromatography Workup->Purification Product Final Product: - N-Aryl Amine or Aryl Ether Purification->Product caption Fig. 2: General Experimental Workflow for Chan-Lam Coupling.

Caption: Fig. 2: General Experimental Workflow for Chan-Lam Coupling.

Detailed Protocol: Synthesis of a 2-Fluoro-4-nitrophenylamine

This protocol provides a representative method for the N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, or catalytic 10-20 mol%)

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (optional, for anhydrous conditions)

  • Ammonium hydroxide solution for work-up

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Solvent Addition : Add the solvent (e.g., DCM) to achieve a concentration of 0.1-0.5 M.

  • Reaction : Stir the mixture vigorously at room temperature. The flask can be left open to the atmosphere or have a balloon of air attached. The reaction mixture typically turns from blue/green to a darker color.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-24 hours.

  • Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble copper salts, washing with DCM.

  • Purification : Concentrate the filtrate. The crude product can be purified by column chromatography. Alternatively, an aqueous work-up can be performed by diluting with DCM and washing with dilute ammonium hydroxide to complex and remove residual copper, followed by washing with water and brine, drying over Na₂SO₄, and concentrating. The final product is then purified by chromatography.

Application in Bioactive Molecule Synthesis

The true power of this compound is realized in its role as a foundational element for constructing molecules with significant biological activity.[1][3][4] The 2-fluoro-4-nitrophenyl moiety can be a key pharmacophore or a versatile intermediate en route to more complex scaffolds.[5]

From Building Block to Bioactive Scaffold
  • Initial Coupling : A C-C or C-N bond is formed using the Suzuki or Chan-Lam reactions described above, incorporating the 2-fluoro-4-nitrophenyl group into a larger molecule.

  • Nitro Group Reduction : The nitro group is a masked amine. It can be selectively reduced under various conditions (e.g., H₂, Pd/C; or SnCl₂, HCl) to yield a 4-amino-2-fluorophenyl derivative. This aniline is a common feature in many pharmaceutical agents and provides a nucleophilic handle for subsequent reactions.

  • Further Functionalization : The newly formed aniline can undergo a vast array of transformations, such as amide bond formation, sulfonylation, or serve as a precursor for building heterocyclic rings (e.g., benzimidazoles, quinazolines).

This stepwise approach allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3] The fluorine atom often enhances binding affinity to target proteins and improves metabolic stability by blocking potential sites of oxidative metabolism. Boronic acids themselves have been developed as inhibitors for various enzymes, including proteasomes and β-lactamases.[6][19]

Bioactive_Synthesis_Pathway BuildingBlock This compound Coupling Suzuki or Chan-Lam Coupling BuildingBlock->Coupling Intermediate Nitro-containing Intermediate Coupling->Intermediate Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Intermediate->Reduction AmineIntermediate Aniline Intermediate Reduction->AmineIntermediate Functionalization Further Derivatization (Amidation, Cyclization, etc.) AmineIntermediate->Functionalization FinalCompound Complex Bioactive Molecule (e.g., Kinase Inhibitor) Functionalization->FinalCompound caption Fig. 3: Synthetic Pathway from Building Block to Bioactive Molecule.

Caption: Fig. 3: Synthetic Pathway from Building Block to Bioactive Molecule.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For weighing and transferring the solid, a dust mask is recommended.

  • Storage : Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the container tightly sealed.[21] Boronic acids can undergo dehydration to form boroxines, so proper storage is key to maintaining purity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
  • Chem-Impex. (n.d.). 4-Nitrophenylboronic acid.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Apolloscientific. (2026). The Power of Boronic Acids in Modern Organic Synthesis.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Alfa Chemistry. (n.d.). CAS 24067-17-2 4-Nitrophenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid >= 95.0% 24067-17-2.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid >= 95.0% 24067-17-2.
  • ChemicalBook. (n.d.). 4-Nitrophenylboronic acid | 24067-17-2.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry.
  • Chemsrc. (2025). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2.
  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • Angene Chemical. (2025). Safety Data Sheet.
  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
  • ResearchGate. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates.
  • ERA. (n.d.). Greener Chemistry Using Boronic Acids as Organocatalysts and Stoichiometric Reaction Promoters.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • ChemRxiv. (2023). Boron Catalysis in a Designer Enzyme.
  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.
  • Royal Society of Chemistry. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents.

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Strategic Utilization of 2-Fluoro-4-nitrophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Subject: 2-Fluoro-4-nitrophenylboronic acid (CAS: 177489-93-9) Role: Senior Application Scientist

Executive Summary: The Fluorinated Biaryl Linchpin

In modern drug discovery, This compound serves as a high-value "linchpin" intermediate. Its structural utility is defined by three distinct chemical handles:

  • Boronic Acid [-B(OH)₂]: Enables rapid assembly of biaryl scaffolds via Suzuki-Miyaura cross-coupling.

  • Ortho-Fluorine: Provides metabolic stability (blocking P450 oxidation sites) and modulates the electronic profile of the ring without adding significant steric bulk compared to chloro/bromo substituents.

  • Para-Nitro Group: Acts as a "masked" aniline. It remains inert during oxidative coupling conditions but can be selectively reduced downstream to a primary amine, serving as a vector for amide/urea formation (common in kinase inhibitors).

This guide details the optimized protocols for utilizing this reagent to synthesize fluorinated biaryl aniline precursors , a privileged scaffold in oncology (kinase inhibitors) and antimicrobial research.

Critical Analysis: Mechanistic Challenges & Solutions

The "Electron-Deficient" Trap

As an electron-deficient aryl boronic acid (due to the strong electron-withdrawing nitro group), this reagent is prone to protodeboronation —a side reaction where the boronic acid group is replaced by a proton, destroying the starting material before coupling occurs.

  • Mechanism: The electron-poor ring stabilizes the anionic intermediate formed after base attack, accelerating hydrolytic cleavage of the C-B bond.

  • The Fix: Avoid harsh aqueous bases (e.g., NaOH) and high temperatures if possible. Use mild bases (K₃PO₄, Cs₂CO₃) and anhydrous or low-water solvent systems (Dioxane, DMF).

The "Ortho-Fluoro" Steric/Electronic Effect

While fluorine is small (Van der Waals radius ~1.47 Å), its position ortho to the boronic acid creates a "gating" effect during the transmetallation step of the catalytic cycle.

  • Impact: Slower reaction rates compared to non-substituted phenylboronic acids.

  • The Fix: Utilize electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that facilitate oxidative addition and reductive elimination while protecting the active Pd(0) species.

Application 1: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-nitro-2'-fluoro-biaryl scaffolds.

Protocol A: High-Throughput Robust Conditions (SPhos System)

Recommended for complex heteroaryl halides.

Reagents:

  • Substrate: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid: this compound (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base. Seal and purge with N₂ or Ar for 5 minutes. Reason: Oxygen poisons the Pd(0) species.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pre-catalyst (XPhos Pd G2) or Pd/Ligand mixture quickly under a positive stream of inert gas.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Note: Monitor via LC-MS.[1] If protodeboronation is observed (mass = 141.1, m-B(OH)2), lower temp to 60 °C and extend time.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro product is typically highly colored (yellow/orange) and moves easily on silica.

Protocol B: "Green" Aqueous Conditions (Pd-NHC System)

Recommended for scale-up and simpler aryl bromides.

Reagents:

  • Catalyst: Pd-NHC (e.g., PEPPSI-iPr) (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol/Water (1:1)

  • Temp: Room Temperature to 50 °C.

Application 2: Chemoselective Nitro Reduction

Objective: Conversion of the nitro group to an aniline without defluorination.

Critical Warning: Standard Hydrogenation (H₂/Pd-C) can sometimes lead to hydrodefluorination (loss of the fluorine atom) if the reaction is left too long or the catalyst loading is too high.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is chemically orthogonal to the fluorine substituent and preserves the biaryl bond.

Reagents:

  • Substrate: Nitro-biaryl intermediate (1.0 equiv)

  • Reductant: Iron Powder (Fe, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Ethanol/Water. Add NH₄Cl.

  • Activation: Add Iron powder.

  • Reflux: Heat to 70–80 °C with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by TLC/LC-MS. The nitro group (strong UV, non-polar) will disappear, replaced by the amine (fluorescent, polar).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with MeOH. Concentrate the filtrate.

  • Isolation: Partition between EtOAc and sat. NaHCO₃. The organic layer contains the pure aniline.

Visualized Workflows

Diagram 1: Strategic Synthesis Pathway

This flowchart illustrates the transformation from raw material to drug precursor.

G Start 2-Fluoro-4-nitrophenyl boronic acid Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki + Catalyst/Base Partner Heteroaryl Halide (Ar-X) Partner->Suzuki Inter Intermediate: Biaryl Nitro Suzuki->Inter C-C Bond Formation Red Nitro Reduction (Fe/NH4Cl) Inter->Red Chemoselective Final Target Scaffold: Biaryl Aniline Red->Final NO2 -> NH2 Drug Drug Candidate (Amide/Urea) Final->Drug Derivatization

Caption: Modular workflow for converting this compound into bioactive biaryl aniline scaffolds.

Diagram 2: Mechanistic Cycle & Challenges

Highlighting the specific steps where the fluoro-nitro substitution impacts the catalytic cycle.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 - Product Boron Boronic Acid (Electron Deficient) Boron->TransMet Slowed by Ortho-F Base Base (OH-) Base->Boron Activation

Caption: Suzuki catalytic cycle highlighting the Transmetallation bottleneck caused by the electron-deficient/ortho-substituted nature of the boronic acid.

Comparison of Catalyst Systems

To aid in experimental design, the following table summarizes catalyst performance for this specific substrate class.

Catalyst SystemLigand TypeActivityRisk of De-boronationRecommended Use
Pd(PPh₃)₄ MonodentateLowHighSimple, non-hindered partners only.
Pd(dppf)Cl₂ BidentateMediumMediumStandard robust conditions.
XPhos Pd G2 DialkylbiarylHigh Low Best for sterically hindered/heteroaryl couplings.
PEPPSI-iPr NHCHighLowExcellent for scale-up; air stable.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • PubChem Compound Summary. (2024). This compound (CID 2773552). National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds with 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Fluoro-4-nitrophenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties.[1][2] this compound has emerged as a particularly valuable building block for the synthesis of complex heterocyclic compounds, which form the core of over 85% of all biologically active molecules.[3] This reagent offers a unique combination of functionalities:

  • A Versatile Arylboronic Acid: It is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5][6][7] This allows for the direct installation of the 2-fluoro-4-nitrophenyl moiety onto a wide array of heterocyclic precursors.

  • An Ortho-Fluoro Substituent: The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and influence the conformation of the final molecule.[2]

  • A Para-Nitro Group: The nitro group is a powerful electron-withdrawing group that modulates the electronic properties of the aromatic ring. Critically, it serves as a synthetic handle for further elaboration. It can be readily reduced to an aniline, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems like benzimidazoles.[8][9][10][11][12]

This guide provides detailed protocols and expert insights into the application of this compound for the synthesis of medicinally relevant heterocyclic scaffolds.

Core Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the primary transformation for utilizing this compound. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[7]

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., a bromo-heterocycle), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex as the new coupled product, regenerating the active Pd(0) catalyst.[13][14]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation.

Application Protocol 1: Synthesis of a 2-(2-Fluoro-4-nitrophenyl)pyridine Derivative

This protocol details a standard Suzuki-Miyaura cross-coupling to synthesize a biaryl system, a common motif in pharmacologically active compounds.

Rationale: Pyridine rings are "privileged scaffolds" in medicinal chemistry due to their widespread presence in approved drugs.[15] Coupling this compound with a bromopyridine derivative creates a versatile intermediate for further functionalization.

Experimental Protocol

Materials:

  • 2-Bromopyridine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with nitrogen for 20-30 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(2-Fluoro-4-nitrophenyl)pyridine.

Experimental Workflow Diagram

Suzuki_Workflow A 1. Reagent Setup (Flask, Stir Bar) B 2. Add Solids (Boronic Acid, Halide, Base, Catalyst) A->B C 3. Inert Atmosphere (Evacuate/Backfill N₂) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Reaction (Heat to 90°C, 12-16h) D->E F 6. Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Application Protocol 2: Synthesis of a 1-Aryl-2-substituted-benzimidazole

This protocol demonstrates a powerful two-step sequence: an initial Suzuki coupling followed by reductive cyclization to form the medicinally important benzimidazole scaffold.[16][17]

Rationale: The benzimidazole core is present in numerous FDA-approved drugs.[18] This synthetic strategy leverages the nitro group on the boronic acid as a latent amino group, which is key for the subsequent cyclization. The initial Suzuki coupling forms a 2-fluoro-4-nitro-1,1'-biphenyl intermediate, which is then transformed into the final product. A one-pot cascade approach is also a viable alternative.[19][20]

Step 1: Suzuki Coupling (as per Protocol 1)

First, couple this compound with a suitable halo-aniline derivative (e.g., 2-bromoaniline) using the conditions described in Protocol 1 to yield N-(2-bromophenyl)-2-fluoro-4-nitroaniline.

Step 2: Reductive Cyclization

Materials:

  • N-(2-bromophenyl)-2-fluoro-4-nitroaniline (from Step 1)

  • An aldehyde or carboxylic acid (e.g., benzaldehyde)

  • Iron powder (Fe) or Sodium Dithionite (Na₂S₂O₄)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid

  • Ethanol or Formic Acid

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing intermediate (1.0 mmol) in ethanol (10 mL) or formic acid.

  • Add iron powder (5.0 mmol, 5.0 eq.) and a solution of ammonium chloride (5.0 mmol, 5.0 eq.) in water (2 mL). (Alternatively, Na₂S₂O₄ can be used as the reductant).[10]

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the nitro reduction to the diamine intermediate can be monitored by TLC.

  • Once the reduction is complete, add the aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 eq.) directly to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours to facilitate the cyclization and formation of the benzimidazole ring.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-Aryl-2-substituted-benzimidazole.

Synthetic Strategy Diagram

Synthetic_Strategy Start 2-Fluoro-4-nitrophenyl- boronic acid + Halo-aniline Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate Coupled Intermediate (o-nitroaniline derivative) Step1->Intermediate Step2 Nitro Reduction (e.g., Fe/NH₄Cl) Intermediate->Step2 Diamine Diamine Intermediate Step2->Diamine Step3 Cyclization (with Aldehyde/Acid) Diamine->Step3 Product Final Product (Benzimidazole) Step3->Product

Caption: Two-step strategy for benzimidazole synthesis.

Quantitative Data Summary

The efficiency of these reactions is highly dependent on the specific substrates and conditions used. The following table provides representative data for typical reactions.

Reaction TypeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Coupling 2-BromopyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901485-95
Suzuki Coupling 1-Bromo-3-chlorobenzenePd(PPh₃)₄ (3)Cs₂CO₃Toluene/H₂O1001280-90
Reductive Cyclization Benzaldehyde--Ethanol80675-85
Reductive Cyclization Formic Acid--Formic Acid100480-90

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Protodeboronation (boronic acid decomposition).

    • Solution: Ensure strictly anhydrous and inert conditions. Use a stronger base like Cs₂CO₃ or K₃PO₄. Consider using the corresponding boronate ester, which can be more stable.

  • Incomplete Nitro Reduction:

    • Cause: Inefficient reducing agent or catalyst poisoning.

    • Solution: Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂). Ensure the reaction medium is sufficiently acidic if required. Catalytic hydrogenation (H₂, Pd/C) is a clean but less functional-group-tolerant alternative.

  • Side Reactions:

    • Cause: Homocoupling of the boronic acid.

    • Solution: Lower the catalyst loading. Add the aryl halide slowly to the reaction mixture.

Conclusion

This compound is a powerful and versatile reagent for constructing complex, fluorine-containing heterocyclic compounds. Through well-established reactions like the Suzuki-Miyaura coupling and subsequent transformations of the nitro group, researchers can access a wide variety of scaffolds with high potential for application in drug discovery and development. The protocols outlined here provide a solid foundation for leveraging this key building block in synthetic campaigns.

References

  • Chem-Impex. (n.d.). 4-Nitrophenylboronic acid.
  • Jui, N. T., & Buchwald, S. L. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition, 52(44), 11624-11627. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3267. [Link]

  • Royal Society of Chemistry. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from MDPI. [Link]

  • National Institutes of Health. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from NIH. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Semantic Scholar. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from Bentham Science. [Link]

  • ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from ResearchGate. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from WJARR. [Link]

  • University of Nottingham. (n.d.). Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications. Retrieved from University of Nottingham. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from NIH. [Link]

  • ResearchGate. (2025). The Synthesis and Applications of Heterocyclic Boronic Acids. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]

  • DSpace@MIT. (n.d.). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole. Retrieved from DSpace@MIT. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. Retrieved from Taylor & Francis Online. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from NIH. [Link]

  • Royal Society of Chemistry. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Retrieved from Taylor & Francis Online. [Link]

Sources

Application Note: Oxidative Heck Coupling of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conditions for the Oxidative Heck reaction (also known as the Heck-Matsuda type oxidative coupling) utilizing 2-Fluoro-4-nitrophenylboronic acid as the aryl source. Unlike the classical Heck reaction, which employs aryl halides and Pd(0) catalysts, this protocol utilizes aryl boronic acids with Pd(II) catalysts in the presence of an oxidant.[1]

The specific substrate, This compound , presents unique challenges and advantages due to its electron-deficient nature (nitro and fluoro substituents). While these groups stabilize the carbon-boron bond against oxidation, they can alter the rate of transmetallation. This guide provides a robust, self-validating protocol optimized for medicinal chemistry applications where this scaffold is frequently used to generate fluorinated indole precursors or functionalized styrenes.

Scientific Rationale & Mechanism

The Oxidative Heck Paradigm

The classical Heck reaction involves the oxidative addition of an aryl halide to Pd(0). In contrast, the reaction of an aryl boronic acid with an alkene follows a Pd(II)/Pd(0) catalytic cycle.[1] The key distinction is the entry point: the cycle initiates via transmetallation of the boronic acid to a cationic Pd(II) species, rather than oxidative addition.

Key Mechanistic Features for this compound:

  • Transmetallation: The electron-withdrawing groups (-NO2, -F) on the phenyl ring render the boron center more Lewis acidic, potentially facilitating coordination to base/palladium, but the resulting Pd-Aryl bond is highly electrophilic.

  • Re-oxidation: Because the reaction releases Pd(0), a stoichiometric oxidant (e.g., Cu(OAc)₂, O₂, or Benzoquinone) is required to regenerate the active Pd(II) species.[2]

  • Ligand Selection: Phosphine ligands are generally avoided as they are susceptible to oxidation under these conditions. Nitrogen-based bidentate ligands (e.g., 1,10-phenanthroline, bipyridine) are preferred.

Mechanistic Pathway (Graphviz)

OxidativeHeckCycle PdII Pd(II)X2 (Active Catalyst) Transmetallation Step 1: Transmetallation (+ Ar-B(OH)2) PdII->Transmetallation ArPdX Ar-Pd(II)-X Species Transmetallation->ArPdX Insertion Step 2: Alkene Insertion (+ Olefin) ArPdX->Insertion AlkylPd σ-Alkyl-Pd(II) Intermediate Insertion->AlkylPd Elimination Step 3: β-Hydride Elimination (- Product) AlkylPd->Elimination Pd0 Pd(0) (Inactive) Elimination->Pd0 Oxidation Step 4: Re-oxidation (+ Oxidant: Cu(II)/O2) Pd0->Oxidation Oxidation->PdII Regeneration

Figure 1: The catalytic cycle of the Oxidative Heck reaction.[2] Note the requirement for an external oxidant to close the cycle.

Critical Reaction Parameters

To ensure reproducibility with This compound , the following parameters must be controlled.

Oxidant Selection

The choice of oxidant drives the turnover number (TON).

  • Cu(OAc)₂ (Stoichiometric): The most robust method. It acts as both the oxidant and a base source (acetate). Ideal for small-scale discovery chemistry.

  • Molecular Oxygen (O₂): Cleaner (atom economy) but requires careful control of headspace and solvent flammability. Often requires a co-catalyst (e.g., Cu(II) catalytic).

  • Recommendation: Use Cu(OAc)₂ for initial synthesis to guarantee yield.

Ligand Effects

Phosphines (e.g., PPh₃) oxidize to phosphine oxides, killing the catalyst.

  • Preferred: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) or 2,2'-Bipyridine.

  • Why: These rigid N-chelators stabilize the Pd(II) center and prevent the formation of inactive Pd-black aggregates.

Base & Additives

Unlike the Suzuki reaction, strong bases are detrimental here as they can promote homocoupling of the boronic acid (Suzuki-type dimerization).

  • Strategy: The acetate from Pd(OAc)₂ and Cu(OAc)₂ is usually sufficient to facilitate the transmetallation step via a concerted metallation-deprotonation (CMD) type pathway.

Experimental Protocol

Method A: Robust Cu(II)-Mediated Oxidative Heck (Recommended)

Best for: High reliability, functional group tolerance, and handling electron-deficient substrates like this compound.

Reagents & Materials
ComponentEquiv.RoleNotes
This compound 1.2SubstrateLimiting reagent can be alkene if precious.
Alkene (e.g., Butyl acrylate, Styrene)1.0Coupling PartnerActivated alkenes work best.
Pd(OAc)₂ 0.05 (5 mol%)CatalystSource of Pd(II).[3]
2,2'-Bipyridine 0.06 (6 mol%)LigandStabilizes Pd(II).
Cu(OAc)₂ 2.0OxidantAnhydrous preferred.
DMF or AcOH Solvent0.2 MDMF for solubility; AcOH for rate.
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a dry vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 2,2'-Bipyridine (9.4 mg, 0.06 mmol) in 1.0 mL of DMF.

    • Stir at room temperature for 15 minutes. The solution should turn a yellow-orange complex color. Why: This ensures the active catalytic species is formed before exposing Pd to the oxidant.

  • Reaction Assembly:

    • To a reaction vessel (pressure tube or round bottom flask), add This compound (222 mg, 1.2 mmol) and Cu(OAc)₂ (363 mg, 2.0 mmol).

    • Add the alkene (1.0 mmol).[4]

    • Transfer the pre-formed catalyst solution to the vessel.

    • Add remaining solvent (DMF) to reach a total volume of 5.0 mL (0.2 M concentration).

  • Execution:

    • Seal the vessel (if using a tube) or attach a reflux condenser (open to air is acceptable, but sealed is safer for volatile alkenes).

    • Heat to 80 °C - 100 °C .

    • Monitor by HPLC/UPLC at 2 hours and 6 hours. The electron-deficient boronic acid may react slower; allow up to 12-24 hours if conversion is <50%.

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite (to remove Cu salts and Pd black).

    • Wash the filtrate with 1M HCl (to remove pyridine/copper residues) followed by Brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Aerobic Conditions (Green Chemistry Variant)

Best for: Large scale where stoichiometric copper waste is prohibitive.

  • Catalyst: Pd(OAc)₂ (5 mol%)[3][4]

  • Ligand: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) (6 mol%)

  • Oxidant: O₂ balloon (1 atm)

  • Solvent: Acetic Acid (AcOH)

  • Temp: 60 °C

  • Note: The use of Neocuproine prevents the formation of inactive peroxo-bridged Pd dimers, which is a common failure mode in aerobic oxidations.

Troubleshooting & Optimization Logic

If yields are low, consult the decision tree below.

OptimizationTree Start Low Yield / Incomplete Conversion Check1 Is the Boronic Acid remaining? Start->Check1 Check2 Is Homocoupling (Biaryl) observed? Check1->Check2 No (Consumed) Action1 Catalyst Death. Switch to Neocuproine ligand or increase O2 pressure. Check1->Action1 Yes (Stalled) Action2 Protodeboronation. Switch solvent to Dioxane/DMSO Reduce Temp. Check2->Action2 No (Decomp) Action3 Oxidative Homocoupling. Reduce Oxidant loading or add TEMPO (radical scavenger). Check2->Action3 Yes (Dimer)

Figure 2: Troubleshooting logic for Oxidative Heck reactions.

Specific Notes for this compound:

  • Protodeboronation: The electron-withdrawing nitro group stabilizes the anion, but if the reaction is too hot in protic solvents (AcOH), the C-B bond may hydrolyze. If this occurs, switch to DMF or Dioxane .

  • Homocoupling: Electron-deficient boronic acids are less prone to homocoupling than electron-rich ones, but excess copper can still force it. If biaryl (3,3'-difluoro-5,5'-dinitrobiphenyl) is formed, lower Cu(OAc)₂ to 1.0 equiv and use O₂ as the co-oxidant.

Safety & Handling

  • Nitro Compounds: this compound contains a nitro group. While generally stable, avoid heating dry residues of the reaction mixture (which contain nitrates/nitrites from oxidation) to high temperatures (>150°C).

  • Palladium/Copper Waste: All aqueous washes contain heavy metals. Dispose of in designated heavy metal waste streams.

  • Solvents: DMF is a reproductive toxin. Handle in a fume hood.

References

  • Jung, Y. C., & Mishra, R. K. (2022). Palladium-Catalyzed Oxidative Heck Coupling: Mechanisms and Applications. Chemical Reviews. (General Oxidative Heck Review).

  • Yoo, K. S., et al. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids. Journal of the American Chemical Society.[1] (Base-free conditions).

  • Delcamp, J. H., & White, M. C. (2006). Sequential C-H Functionalization Reactions for the Synthesis of Polyfunctionalized Arenes. Journal of the American Chemical Society.[1] (Ligand effects in oxidative catalysis).

  • Beilstein Institute. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids. Beilstein Journal of Organic Chemistry. (Comparison of Halide vs Boronic Acid conditions).

Sources

Application Notes and Protocols: Sonogashira-Type Coupling Involving 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the Sonogashira-type cross-coupling reaction involving 2-Fluoro-4-nitrophenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific principles and expert insights necessary for successful execution and troubleshooting.

Introduction: The Enduring Power of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. Its reliability and functional group tolerance have cemented its place in the medicinal chemist's toolbox for the construction of complex molecular architectures.

While the classical Sonogashira reaction employs an aryl halide as the electrophilic partner, modern advancements have expanded its scope. A notable variation, and the focus of this guide, is the Sonogashira-type coupling that utilizes an arylboronic acid. This approach taps into the vast library of commercially available and readily synthesized boronic acids, offering an alternative pathway to valuable diarylacetylene scaffolds. The subject of our investigation, this compound, is a particularly relevant substrate due to the prevalence of the fluorinated and nitrated phenyl motifs in contemporary drug candidates. The electron-withdrawing nature of the fluoro and nitro groups presents unique electronic considerations that must be addressed in protocol design.

Mechanistic Foundations

A thorough understanding of the reaction mechanism is paramount for protocol optimization and troubleshooting. We will first review the classical Sonogashira coupling before examining the nuances of the arylboronic acid variant.

The Classical Palladium-Copper Dual Catalytic Cycle

The traditional Sonogashira reaction involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[1]

  • Palladium Cycle :

    • Oxidative Addition : A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.[2]

    • Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. This is a crucial step where the two cycles intersect.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final aryl-alkyne product and regenerate the catalytically active Pd(0) species.[2]

  • Copper Cycle :

    • Acetylide Formation : In the presence of a base (commonly an amine), the terminal alkyne is deprotonated.[3] This acetylide anion then coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide. It is proposed that the formation of a π-alkyne-copper complex increases the acidity of the terminal proton, facilitating its removal by the base.[1][4]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition transmetal_pd Ar-Pd(II)-(C≡CR')(L2) pd_complex->transmetal_pd Transmetalation transmetal_pd->pd0 Reductive Elimination product Ar-C≡CR' transmetal_pd->product cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_salt->cu_acetylide Deprotonation cu_acetylide->cu_salt Transmetalation to Pd ar_x Ar-X ar_x->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira-Type Coupling with Arylboronic Acids

When an arylboronic acid is used in place of an aryl halide, the mechanism is altered, particularly in the initial steps of catalyst activation and transmetalation. While palladium catalysis can be employed, many successful examples of this transformation rely solely on copper catalysis.[5]

The likely mechanism for a copper-catalyzed Sonogashira-type coupling with an arylboronic acid involves:

  • Transmetalation : The arylboronic acid transmetalates its aryl group to a Cu(I) species, forming an aryl-copper(I) intermediate. This step is often facilitated by a base.

  • Acetylide Formation : Concurrently, the terminal alkyne reacts with another Cu(I) species in the presence of a base to form a copper(I) acetylide.

  • Reductive Elimination or Oxidative Coupling : The aryl-copper(I) and copper(I) acetylide intermediates can then undergo a coupling process to yield the final product and regenerate the Cu(I) catalyst.

The presence of an oxidant may be required in some variations to facilitate the coupling, suggesting a possible Cu(I)/Cu(III) or Cu(II) intermediate pathway.

Application Protocol: Sonogashira-Type Coupling of this compound

This section provides a detailed, representative protocol for the coupling of this compound with a generic terminal alkyne, phenylacetylene, as a model substrate.

Reaction Scheme:

Materials and Reagents
ReagentM.W. ( g/mol )Suggested GradeNotes
This compound184.92>97%Store in a desiccator.
Phenylacetylene102.13>98%Distill before use if purity is questionable.
Copper(I) Iodide (CuI)190.45>99%Protect from light.
Palladium(II) Acetate (Pd(OAc)2)224.50>98%Pre-catalyst.
Triphenylphosphine (PPh3)262.29>99%Ligand for palladium.
Potassium Carbonate (K2CO3)138.21AnhydrousFinely powdered for better dispersion.
N,N-Dimethylformamide (DMF)73.09AnhydrousUse from a sealed bottle or freshly dried.
Toluene92.14AnhydrousUse from a sealed bottle or freshly dried.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (185 mg, 1.0 mmol, 1.0 equiv).

    • Add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), Triphenylphosphine (21 mg, 0.08 mmol, 8 mol%), and Copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).

    • Add finely powdered anhydrous Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous DMF (3 mL) and anhydrous Toluene (3 mL) via syringe.

    • Stir the resulting suspension at room temperature for 10 minutes.

    • Add phenylacetylene (110 µL, 102 mg, 1.0 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate.

  • Workup and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product.

Figure 2: Experimental Workflow for the Sonogashira-Type Coupling

Expert Insights and Troubleshooting

  • Causality of Reagent Choices:

    • Catalyst System: While some Sonogashira-type couplings of boronic acids are exclusively copper-catalyzed, the inclusion of a palladium catalyst with a phosphine ligand is proposed here to enhance reactivity, especially given the electron-deficient nature of the arylboronic acid. The Pd(0)/Pd(II) cycle is highly efficient for activating aryl electrophiles.

    • Base: Potassium carbonate is a moderately strong, inorganic base. Its role is to facilitate the deprotonation of the alkyne and potentially to activate the boronic acid. Amine bases, while traditional for Sonogashira couplings, can sometimes lead to undesired side reactions.

    • Solvent System: A mixture of DMF and Toluene is used to ensure the solubility of all components. DMF is a polar aprotic solvent that can help to solubilize the base and catalyst, while toluene is a non-polar solvent that is often beneficial for cross-coupling reactions.

  • Troubleshooting Common Issues:

    • Low Yield:

      • Inactive Catalyst: Ensure the palladium precatalyst and copper co-catalyst are of high purity and have been stored correctly. The use of an inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species.

      • Inefficient Base: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.

      • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)2 group with -H). If this is suspected, consider using a milder base or slightly lower reaction temperatures.

    • Formation of Glaser Homocoupling Product (Di-alkyne):

      • This side reaction is often promoted by the presence of oxygen. Rigorous deoxygenation of the reaction mixture and maintaining a positive inert gas pressure are critical.

    • No Reaction:

      • Verify the purity of all starting materials. Phenylacetylene, in particular, can polymerize on storage.

      • Confirm the reaction temperature is being maintained accurately.

References

  • Fiveable. (n.d.). Sonogashira Coupling Definition. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2021). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

Sources

Synthesis of Substituted Nitrobiphenyls with 2-Fluoro-4-nitrophenylboronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitrobiphenyls

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. When combined with fluorine substitution, the resulting fluorinated nitrobiphenyls offer unique physicochemical properties that are highly sought after in modern drug discovery.[1][2]

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The strong electron-withdrawing nature of both the fluorine and nitro groups on the 2-Fluoro-4-nitrophenylboronic acid moiety also activates the boronic acid for efficient cross-coupling reactions. This application note provides a detailed guide to the synthesis of substituted nitrobiphenyls using this compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate.[4][5] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Experimental Protocol: Synthesis of a Substituted 2-Fluoro-4-nitrobiphenyl

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide.

Materials and Reagents
  • This compound

  • Substituted aryl bromide (e.g., 4-bromobenzonitrile, 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Chromatography column

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and the anhydrous solvent (5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst used.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted 2-fluoro-4-nitrobiphenyl.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for the synthesis of substituted nitrobiphenyls.

Versatility of the Reaction: A Data Summary

The Suzuki-Miyaura coupling with this compound is a versatile method applicable to a wide range of aryl halides. The table below summarizes typical reaction conditions and yields for the synthesis of various substituted nitrobiphenyls.

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePd(dppf)Cl2 (3)K2CO3Dioxane/H2O1001285-95Adapted from[6]
1-Bromo-4-methoxybenzenePd(PPh3)4 (5)Cs2CO3Toluene110880-90Adapted from[6]
3-BromopyridinePd(dppf)Cl2 (3)K3PO4DMF1001675-85Adapted from[6]
2-Iodo-4-nitrofluorobenzenePd catalyst, PPh3-DioxaneReflux-81[7]

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The 2-fluoro-4-nitrobiphenyl scaffold is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[8][9] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacophores that interact with the kinase active site. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. For example, derivatives of this scaffold have been explored as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[8] The ability to readily synthesize a diverse library of substituted nitrobiphenyls using the described protocol allows for the rapid exploration of structure-activity relationships in the development of novel kinase inhibitors.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound with various aryl halides is a robust and versatile method for the synthesis of substituted nitrobiphenyls. These compounds are valuable intermediates in the synthesis of complex molecules, particularly in the field of drug discovery. The protocol and data presented in this application note provide a solid foundation for researchers to utilize this powerful synthetic tool in their own research and development endeavors.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 895-899. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2022). MDPI. Available at: [Link]

  • Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate. Available at: [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

Application Note & Protocols: A Guide to the Development of Serine Protease Inhibitors Using 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-4-nitrophenylboronic acid as a potent inhibitor of serine proteases. Boronic acids have emerged as a crucial class of enzyme inhibitors, largely due to their ability to form reversible covalent bonds with the active site of serine proteases, mimicking the transition state of peptide bond hydrolysis.[1][2] This document elucidates the underlying biochemical principles, provides detailed, field-proven protocols for inhibitor characterization and potency determination, and offers insights into data analysis and troubleshooting. We will explore the specific roles of the fluoro and nitro functional groups in enhancing inhibitory activity and provide a step-by-step workflow for assessing the compound's efficacy, from initial IC50 determination to advanced kinetic studies.

Part 1: Foundational Concepts & Mechanism of Action

The Boronic Acid Pharmacophore

Boronic acids are distinguished by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This moiety is key to their function as enzyme inhibitors. Since the first boronic acid-derived inhibitor was described, this class of compounds has been developed to target a range of enzymes, including the proteasome and various serine proteases.[3][4] Their effectiveness stems from the boron atom's ability to form a stable, yet reversible, tetrahedral adduct with the catalytic serine residue within the enzyme's active site.[5][6] This structure mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, leading to potent competitive inhibition.[6]

Mechanism of Serine Protease Inhibition

Serine proteases utilize a catalytic triad composed of serine (Ser), histidine (His), and aspartate (Asp) residues to hydrolyze peptide bonds. The inhibition by a phenylboronic acid derivative proceeds as follows:

  • Initial Binding: The inhibitor docks into the enzyme's active site.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin, for example) performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.

  • Tetrahedral Adduct Formation: This attack results in the formation of a reversible covalent bond, creating a stable tetrahedral boronate-serine adduct.[5] This complex effectively locks the enzyme in an inactive state. While this serine adduct is the most commonly cited mechanism, some studies have also suggested the possibility of adducts forming with the active-site histidine under certain conditions.[7]

The diagram below illustrates this key interaction within the enzyme's catalytic pocket.

G Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Ser Serine Complex Tetrahedral Adduct (Reversible Covalent Bond) Ser->Complex His Histidine His->Ser H-bond Asp Aspartate Asp->His H-bond Inhibitor 2-Fluoro-4-nitrophenyl- boronic Acid Inhibitor->Ser Nucleophilic Attack Complex->Inhibitor Dissociation

Caption: Covalent inhibition of a serine protease.

Rationale for this compound

The choice of substituents on the phenyl ring is a critical aspect of inhibitor design. The 2-Fluoro-4-nitrophenyl substitution pattern is strategically designed to enhance inhibitory potency:

  • Electron-Withdrawing Effects: Both the fluorine atom and the nitro group are strongly electron-withdrawing. This electronic pull increases the Lewis acidity of the boron atom, making it more electrophilic and thus more susceptible to nucleophilic attack by the catalytic serine.[8]

  • Enhanced Binding Affinity: The addition of a fluorine atom at the ortho position can significantly increase the antiproliferative and inhibitory activity of boronic acid compounds.[9] This may be due to favorable interactions within the enzyme's binding pocket.

  • Physicochemical Properties: The fluoro- and nitro- groups modify the compound's solubility, lipophilicity, and potential for hydrogen bonding, all of which influence its pharmacokinetic and pharmacodynamic properties.

Part 2: Material Characterization and Quality Control

The integrity of any enzyme inhibition study rests on the quality of the reagents. It is imperative to begin with a thoroughly characterized and pure sample of the inhibitor.

Physicochemical Properties

Before beginning experimental work, verify the properties of the inhibitor. 4-Nitrophenylboronic acid, a structurally related compound, serves as a useful reference.

PropertyValue (for 4-Nitrophenylboronic acid)Reference
Molecular Formula C6H6BNO4[10]
Molecular Weight 166.93 g/mol [10][11]
Appearance White to yellow crystalline powder[12]
Melting Point 285-290 °C (decomposes)[11][12]
Solubility Slightly soluble in water; Soluble in DMSO, DMF, Ethanol[12]

Note: The properties of this compound will be similar but not identical. It is crucial to obtain a certificate of analysis (CoA) from the supplier or perform in-house characterization.

Quality Control Protocol

Objective: To confirm the identity and purity of the this compound sample.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.

    • Protocol: Develop a suitable gradient method using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid). Monitor the elution profile using a UV detector at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm).

    • Acceptance Criterion: Purity should be ≥95% for use in quantitative biological assays.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Protocol: Use electrospray ionization (ESI) in negative ion mode to observe the [M-H]⁻ ion.

    • Expected Result: The observed mass should correspond to the calculated exact mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • Protocol: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure. The presence of a single, sharp ¹⁹F NMR signal confirms the fluoro-substituent.

Part 3: Experimental Protocols - Enzyme Inhibition Assays

This section provides a detailed workflow for evaluating the inhibitory potency of this compound against a target serine protease.

Caption: Experimental workflow for inhibitor evaluation.

Protocol 1: Preparation of Stock Solutions

Causality: Accurate and consistent stock solutions are the foundation of reproducible results. DMSO is typically used for initial solubilization due to its ability to dissolve a wide range of organic compounds. Subsequent dilutions in assay buffer must be carefully managed to avoid precipitation and minimize DMSO concentration in the final assay, as high levels can affect enzyme activity.

  • Inhibitor Stock (10 mM): Weigh a precise amount of this compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Enzyme Stock: Prepare a stock solution of the target serine protease (e.g., Trypsin, Chymotrypsin, Elastase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The final concentration will depend on the specific activity of the enzyme. Store according to the manufacturer's recommendations.

  • Substrate Stock: Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in the assay buffer or DMSO, as recommended. Protect from light if photosensitive.

Protocol 2: Determination of IC50 Value

Trustworthiness: The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.[13] This protocol is designed to be self-validating by including appropriate controls (no enzyme, no inhibitor) and performing the assay in triplicate to ensure statistical robustness.

Materials:

  • 96-well microplate (clear, flat-bottom for colorimetric assays)

  • Multichannel pipette

  • Plate reader

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)

Procedure:

  • Serial Dilution of Inhibitor:

    • Create a serial dilution series of the this compound. Start with an intermediate dilution of the 10 mM stock into assay buffer.

    • In the 96-well plate, perform a 1:2 or 1:3 serial dilution across a row (e.g., from 100 µM down to low nM concentrations). Typically, 8-12 concentrations are used.

    • Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Plate Setup (Total Volume = 200 µL):

    • Test Wells: Add 100 µL of assay buffer, 20 µL of the appropriate inhibitor dilution, and 40 µL of the enzyme solution.

    • Positive Control (100% Activity): Add 120 µL of assay buffer (containing the same final DMSO concentration as the test wells) and 40 µL of the enzyme solution.

    • Negative Control (0% Activity/Blank): Add 160 µL of assay buffer.

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent or covalent inhibitors.[2]

  • Initiate Reaction:

    • Add 40 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed plate reader.

    • Measure the absorbance (or fluorescence) every 60 seconds for 15-30 minutes. The rate of substrate turnover (V) is determined from the linear portion of the progress curve.

Data Analysis for IC50 Determination
  • Calculate Reaction Rates: For each well, determine the initial velocity (V) of the reaction by calculating the slope of the linear phase of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_positive - V_blank))

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the log[Inhibitor].

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin). The equation is typically of the form: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition, as calculated by the curve-fitting software.[14][15]

Hypothetical DataEnzyme A (e.g., Trypsin)Enzyme B (e.g., Chymotrypsin)
IC50 (nM) 85 nM250 nM
Hill Slope -1.1-0.9
R² of Fit 0.9920.988

Part 4: Advanced Mechanistic Studies

While the IC50 is a useful measure of potency, it can be dependent on experimental conditions like substrate concentration.[16] To determine the intrinsic binding affinity (Ki) and the mode of inhibition, further kinetic studies are required.

Protocol 3: Determination of Ki and Inhibition Modality

Expertise & Experience: This protocol distinguishes between different modes of inhibition (competitive, non-competitive, uncompetitive) by systematically varying both substrate and inhibitor concentrations. A competitive inhibitor, like most boronic acids targeting serine proteases, will increase the apparent Km of the substrate without changing the Vmax.

Procedure:

  • Experimental Setup: Set up a matrix of reactions in a 96-well plate.

    • Rows: Vary the concentration of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value of the substrate).

    • Columns: Vary the concentration of the inhibitor (e.g., 0, 0.5x, 1x, 2x the previously determined IC50 value).

  • Measurement: Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration, as described in Protocol 2.

  • Data Analysis:

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Each inhibitor concentration will generate a different line.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

  • Calculate Ki: For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[16][17] Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant for the substrate.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Inhibition Observed Inhibitor is inactive or degraded. Inhibitor concentration is too low. Enzyme is not the correct target.Verify inhibitor integrity via QC (Part 2). Test a wider and higher concentration range. Confirm enzyme activity with a known control inhibitor.
High Well-to-Well Variability Pipetting errors. Incomplete mixing. Inhibitor precipitation at high concentrations.Use calibrated pipettes and proper technique. Ensure plate is gently mixed after additions. Visually inspect wells for precipitation; reduce final DMSO or inhibitor concentration.
Non-Sigmoidal Dose-Response Curve Assay window is too small. Inhibitor has complex binding kinetics or off-target effects. Data points are insufficient.Optimize assay conditions to increase signal-to-noise. Perform advanced kinetic studies (Protocol 3). Increase the number of inhibitor concentrations tested.

References

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

  • MDPI. (n.d.). Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface. Retrieved from [Link]

  • PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. Retrieved from [Link]

  • PNAS. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. Retrieved from [Link]

  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylboronic acid (1) and its optimized derivatives: improving binding affinity versus KPC-2. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Fluoro-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling sterically hindered and electronically deactivated substrates like 2-Fluoro-4-nitrophenylboronic acid presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, moving beyond standard protocols to achieve optimal results in your research and development projects.

The inherent difficulty with this substrate arises from a combination of factors: the steric hindrance imposed by the ortho-fluoro group and the strong electron-withdrawing nature of the para-nitro group.[1] These features can significantly impede the crucial transmetalation step of the catalytic cycle and increase the likelihood of undesired side reactions.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when using this compound and provides actionable, causality-driven solutions.

Q1: My reaction yield is very low or fails completely. What are the primary parameters I should investigate?

Low yield is the most common issue and is rarely due to a single factor. It's typically a result of a suboptimal interplay between the catalyst, base, and solvent, which fails to overcome the substrate's inherent low reactivity.

Causality & Actionable Solutions:

  • Inefficient Catalytic System: The combination of steric bulk from the ortho-fluoro group and the electron-deficient ring slows the transmetalation and reductive elimination steps.[2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often prove insufficient.

    • Solution: Employ a catalyst system with bulky, electron-rich ligands. These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for efficient oxidative addition, and their electron-donating properties facilitate the rate-limiting transmetalation step.[2][3]

    • Recommendation: Start by screening Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][4] These are designed for challenging couplings.

  • Inappropriate Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is necessary for transmetalation.[4][5] However, a base that is too strong or used with excessive water can promote undesired side reactions.

    • Solution: The choice of base must be carefully balanced. Strong bases like NaOH can be effective but may also accelerate side reactions.[6] Weaker bases may not activate the boronic acid sufficiently.

    • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for difficult substrates, providing sufficient basicity while minimizing side reactions.[7][8]

  • Suboptimal Solvent Choice: The solvent system must solubilize all components and not interfere with the catalytic cycle.

    • Solution: Anhydrous polar aprotic solvents are generally preferred. While aqueous mixtures are common in Suzuki couplings, minimizing water can reduce the rate of protodeboronation with this electron-deficient substrate.[9]

    • Recommendation: Use anhydrous 1,4-dioxane or tetrahydrofuran (THF). If solubility is an issue, a toluene/water or DMF/water mixture can be attempted, but be mindful of the increased risk of side reactions.[7][10]

Q2: I'm observing a significant amount of 1-fluoro-3-nitrobenzene byproduct. How can I prevent this protodeboronation?

The formation of 1-fluoro-3-nitrobenzene is a classic sign of protodeboronation, the cleavage of the carbon-boron bond by a proton source.[11] The strong electron-withdrawing nitro group makes the C-B bond particularly susceptible to this undesired reaction.[1]

Causality & Actionable Solutions:

  • Boronic Acid Instability: Boronic acids are inherently susceptible to protonolysis, especially under basic, aqueous conditions.[10][12]

    • Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester.[10] These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.

    • Recommendation: Prepare the this compound pinacol ester (MIDA boronates are also an excellent alternative for slow release).[10]

  • Excess Water/Proton Source: Water, often added to dissolve the inorganic base, is the primary proton source for this side reaction.

    • Solution: Rigorously dry all solvents and reagents. If an aqueous base is required, use the minimum amount necessary for the reaction to proceed.

    • Recommendation: Use an anhydrous base like potassium fluoride (KF) or run the reaction under strictly anhydrous conditions.[4][9]

Q3: My reaction is producing a symmetrical biaryl (homocoupling product). What is the cause and how can I fix it?

The formation of 4,4'-Difluoro-2,2'-dinitrobiphenyl results from the homocoupling of two molecules of the boronic acid.

Causality & Actionable Solutions:

  • Presence of Oxygen: This side reaction is often initiated by the presence of molecular oxygen, which can participate in an alternative catalytic cycle leading to homocoupling.[7]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere.

    • Recommendation: Thoroughly degas the solvent and the entire reaction mixture (including reagents) by sparging with argon or nitrogen for at least 30 minutes before adding the palladium catalyst.[7] A freeze-pump-thaw cycle is even more effective.

Frequently Asked Questions (FAQs)
  • Q: Which specific catalyst-ligand system should I use as a starting point?

    • A: For a challenging substrate like this, a pre-formed palladium precatalyst complex is highly recommended for reproducibility. A good starting point is SPhos Pd G3 or XPhos Pd G3 . These catalysts are air-stable, highly active, and specifically designed for sterically hindered and electron-deficient substrates.[2][13]

  • Q: Is it better to use the boronic acid directly or its pinacol ester?

    • A: Due to the high risk of protodeboronation, using the pinacol ester is strongly advised .[10] The increased stability of the ester often outweighs the extra synthetic step, leading to higher and more consistent yields of the desired product.

  • Q: How critical is the choice of base?

    • A: It is absolutely critical. For this system, a moderately strong, non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is often the best choice as it is strong enough to form the active boronate species but is less likely to promote hydrolytic side reactions compared to hydroxides.[6]

Data & Ligand Selection

Choosing the correct ligand is paramount. The table below summarizes the characteristics of common ligand classes for this type of transformation.

Ligand ClassExample(s)Key CharacteristicsSuitability for this compound
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, common. PPh₃ is often not effective for hindered substrates. P(t-Bu)₃ is bulky and electron-rich.PPh₃: Low. Often leads to low conversion. P(t-Bu)₃: Moderate to Good.
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky and electron-rich. Designed to accelerate oxidative addition and reductive elimination.Excellent. Highly recommended as a first choice.[2][13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically bulky. Form very stable palladium complexes.Excellent. A very strong alternative to Buchwald ligands.[4]
Ferrocenyl Phosphines dppfBidentate, provides good catalyst stability.Moderate. Can be effective but may be less active than Buchwald/NHC systems for this specific substrate.[14]
Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation (R-B(OH)₃⁻) PdII->TM PdII_R Ar-Pd(II)L₂-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->TM Enters Cycle caption Suzuki-Miyaura catalytic cycle with base activation.

Caption: Suzuki-Miyaura catalytic cycle with base activation.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield / No Reaction q1 Side Product Observed? start->q1 protodeboronation Side Product: 1-Fluoro-3-nitrobenzene (Protodeboronation) Action: • Use Pinacol Ester • Minimize Water • Use Milder Base (KF) q1->protodeboronation Yes homocoupling Side Product: Homocoupling Dimer Action: • Rigorously Degas System (Argon Sparge) q1->homocoupling Yes no_side_product No Major Side Products q1->no_side_product No q2 Check Catalyst & Ligand Is it bulky & electron-rich? (e.g., SPhos, XPhos) q3 Check Base & Solvent Is the base strong enough? (e.g., K₃PO₄) Is the solvent anhydrous? (e.g., Dioxane) q2->q3 no_side_product->q2 caption A decision tree for troubleshooting low yields.

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Screening Conditions

This protocol uses a common, robust catalyst suitable for initial screening.

ParameterCondition
Palladium Source Pd(dppf)Cl₂ (3 mol%)
Boronic Species This compound (1.2 equiv.)
Aryl Halide Aryl Bromide or Iodide (1.0 equiv.)
Base K₂CO₃ (3.0 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1 v/v)
Temperature 90-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add a magnetic stir bar. Seal the vial with a septum and purge with argon for 10 minutes.

  • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 30 minutes.

  • Add the degassed solvent (2.5 mL) to the reaction vial via syringe.

  • Add Pd(dppf)Cl₂ (0.015 mmol, 3 mol%) to the vial.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for High-Yield Coupling

This protocol is designed to maximize yield by mitigating common side reactions.

ParameterCondition
Palladium Source SPhos Pd G3 Precatalyst (2 mol%)
Boronic Species This compound pinacol ester (1.5 equiv.)
Aryl Halide Aryl Bromide or Chloride (1.0 equiv.)
Base K₃PO₄ (3.0 equiv., finely ground and dried)
Solvent Anhydrous 1,4-Dioxane
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a glovebox or under a strong flow of argon, add to an oven-dried vial the aryl halide (0.5 mmol, 1.0 equiv.), the boronic acid pinacol ester (0.75 mmol, 1.5 equiv.), and finely powdered, oven-dried K₃PO₄ (1.5 mmol, 3.0 equiv.).

  • Add the SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) and a magnetic stir bar.

  • Seal the vial, remove from the glovebox (if used), and add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are identical to Protocol 1.

References
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2017). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. ChemistrySelect.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Boström, J., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Das, P., & Bezbaruah, B. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. New Journal of Chemistry.
  • Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Liu, S. Y., et al. (2014).
  • Mokolokolo, P. P., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta.

Sources

common side reactions with 2-Fluoro-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-4-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent in their synthetic workflows. Here, we move beyond standard protocols to address the specific side reactions and experimental nuances you may encounter. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?

This reagent possesses a unique combination of electronic and steric factors that demand careful reaction optimization.

  • Electronic Effects : The presence of two strong electron-withdrawing groups (EWG), a nitro group at the para-position and a fluorine atom at the ortho-position, significantly reduces the electron density of the aromatic ring. While EWGs on an aryl halide partner can accelerate the oxidative addition step, their presence on the boronic acid partner can impede the crucial transmetalation step of the catalytic cycle by making the aryl group less nucleophilic.

  • Steric Hindrance : The ortho-fluoro group introduces steric bulk adjacent to the boronic acid moiety. This can hinder the approach of the organoborane to the palladium center, further slowing the transmetalation step.[1][2]

Q2: How does the stability of this boronic acid compare to others? Should I be concerned about storage?

Like many boronic acids, this compound can be susceptible to decomposition over time, primarily through dehydration to form boroxines (cyclic anhydrides). For optimal stability and reproducibility, it is recommended to store the reagent in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). While boronic acids are generally stable to water, prolonged exposure to moisture and air should be avoided.[3]

Q3: I see both the boronic acid and its pinacol ester derivative are commercially available. Which one should I use?

While the boronic acid is commonly used, converting it to its boronate ester, particularly a pinacol ester, can be a highly effective strategy to mitigate common side reactions. Boronate esters often exhibit enhanced stability, particularly against protodeboronation, a prevalent side reaction under basic conditions.[4][5] If you are experiencing issues with reagent decomposition or low yields due to side reactions, using the pinacol ester is a strongly recommended troubleshooting step.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental failures and their underlying causes, providing actionable protocols and diagnostic advice.

Problem 1: Low yield of the desired cross-coupled product, with significant recovery of starting materials.
  • Primary Suspected Cause: Inefficient Transmetalation.

  • Causality: The combination of steric hindrance from the ortho-fluoro group and the electron-deficient nature of the ring slows the transfer of the aryl group from boron to the palladium catalyst.[1][2] This is often the rate-limiting step for this substrate.

  • Solution & Protocol: The key is to facilitate transmetalation by optimizing the ligand and base. Bulky, electron-rich phosphine ligands are essential for accelerating this step with challenging substrates.

ParameterRecommendationRationale
Catalyst/Ligand Use a pre-formed Buchwald-type catalyst (e.g., SPhos Pd G3/G4) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand like SPhos or XPhos.[2]These ligands possess the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition and stabilize the catalytic species.
Base Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3]Stronger bases like NaOH can sometimes promote faster protodeboronation. K₃PO₄ provides a good balance of basicity to activate the boronic acid without excessively promoting side reactions.
Solvent Aprotic polar solvents like 1,4-dioxane or THF with a small amount of water are often effective.Water is necessary to solubilize the base and facilitate the formation of the active boronate species.
Problem 2: My mass spectrometry and NMR data show a significant amount of 1-fluoro-3-nitrobenzene as a byproduct.
  • Primary Suspected Cause: Protodeboronation.

  • Causality: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This is a common decomposition pathway for boronic acids, especially electron-deficient and heteroaromatic ones.[7] The reaction is often promoted by aqueous basic conditions and elevated temperatures. The ortho-fluoro group on your substrate can further accelerate this undesired reaction.[8][9]

  • Solution & Protocol: Minimizing protodeboronation requires controlling the source of protons and enhancing the rate of the desired coupling reaction so it outcompetes this decomposition pathway.

Caption: A logical workflow for troubleshooting protodeboronation.

  • Reagent Preparation: Use the this compound pinacol ester if available. If using the boronic acid, ensure it is dry. Use an anhydrous grade of solvent (e.g., dioxane) and a base that has been dried (e.g., K₃PO₄ dried in an oven).

  • Reaction Setup: Assemble the reaction under a strict inert atmosphere (Argon or Nitrogen). To a dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degassing: Add the anhydrous solvent and thoroughly degas the mixture using at least three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G4, 1-3 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction to the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C) and monitor by TLC or LC-MS.

Problem 3: A high-molecular-weight, symmetrical byproduct is observed, identified as 4,4'-difluoro-2,2'-dinitrobiphenyl.
  • Primary Suspected Cause: Homocoupling.

  • Causality: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[7] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to active Pd(II) species that facilitate the unwanted coupling.[7] Electron-deficient boronic acids can be particularly susceptible to this process.[10]

  • Solution & Protocol: The most critical factor in preventing homocoupling is the rigorous exclusion of oxygen.

Caption: The desired catalytic cycle competes with protodeboronation and homocoupling pathways.

  • Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. Use high-purity inert gas.

  • Solvent Quality: Use freshly distilled or commercially available anhydrous, degassed solvents. Avoid using solvents from bottles that have been opened many times.

  • Thorough Degassing: Do not underestimate the importance of this step. Freeze-pump-thaw is more effective than sparging for removing dissolved oxygen, especially in more viscous solvents like DMF.

  • Catalyst Source: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid issues with incomplete reduction of Pd(II) sources (like PdCl₂(PPh₃)₂). If using a Pd(II) source, ensure conditions are sufficient for its rapid in-situ reduction.

By systematically addressing the underlying causes of these common side reactions, you can significantly improve the yield, purity, and reproducibility of cross-coupling reactions involving this compound.

References
  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKkiWPW_zyMfqhTA1b0srKJ56JS-CyrzT-Cemsd5IuZU1oJlYsXsF_T889xLuD9PmHF9-juUfr0GRvEZGeJlXxGqnQesT1Fza4L5ncTfMPPj8qtHuH1FFlKTIcewjOggE7O2ACHCwBEGLUcKBsJknW6UKg5rloZlI9zQlk90lod5Ikmr1CsLiONN_o7361KQZvClZBUAdO90cW2feoLSWKG7CGXBZWyXuHBvce1XeqTJuDcmW3kiQNw3VPN_i9eMdgicSXHks-NIJ5-YM=]
  • Protodeboronation. Wikipedia. [URL: https://en.wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-coupling-guide]
  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08fxRULIF3Dr9Pt0gFxnH7OH_ANOXRvqI14VoMDfwRmFi5uCJzl-tSUdVPFKejnVohG_3QykQQmTH04yNayl3LRJPTjoaH3SnNX-VIG211OAPO7Wmtz8ZXrpRIrtKIc2grDGemwoIlfvvPFv0u_BR6FhEYwfIiLnZn8VsT_Fb7-lpf_irZbLhSR6Pngx4g84swxWsaLxQUeeWyORs_Yvb9uXXXCL4DeETxRLTkly2gw==]
  • A general protodeboronation reaction. ResearchGate. [URL: https://www.researchgate.
  • Organoborane coupling reactions (Suzuki coupling). Japan Academy. [URL: https://www.jstage.jst.go.jp/article/pjab/80/8/80_8_359/_article]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002167/]
  • How resistant are Suzuki couplings to nitro groups? Reddit r/chemhelp. [URL: https://www.reddit.com/r/chemhelp/comments/7p2j4p/how_resistant_are_suzuki_couplings_to_nitro_groups/]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [URL: https://www.researchgate.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b05321]
  • Struggling with Suzuki Reaction. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/16a1vmy/struggling_with_suzuki_reaction/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Organometallic_Reactions/15.11%3A_Suzuki-Miyaura_Coupling]

Sources

Technical Support Center: Improving Yields in Reactions with 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields.

Understanding the Unique Reactivity of this compound

Success in reactions involving this compound begins with a firm understanding of its inherent chemical properties. The molecule's reactivity is dominated by the strong electron-withdrawing effects of both the ortho-fluoro and para-nitro substituents.

  • Electronic Effects : The nitro group, in particular, is a powerful electron-withdrawing group. This electronic deficit on the aromatic ring makes the boronic acid moiety less nucleophilic, which can significantly slow down the transmetalation step—often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1][2]

  • Steric Hindrance : The fluorine atom at the ortho position, while smaller than other halogens, introduces steric hindrance around the reaction center. This can impede the boronic acid's approach to the palladium catalyst's coordination sphere, further complicating the transmetalation process.[1]

These combined factors make this substrate more challenging to work with than simple or electron-rich phenylboronic acids, necessitating careful optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

A clear understanding of the catalytic cycle is paramount for effective troubleshooting. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₂]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ (2-Fluoro-4-nitrophenyl boronic acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the most likely causes?

A1: Low conversion with this substrate is a frequent challenge and typically points to a suboptimal catalytic system or reaction environment. The issue is almost always linked to the difficult transmetalation step.

Causality & Solution Pathway:

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electron-deficient substrate.[2]

    • Action: Switch to a more active catalyst system. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos or XPhos are highly effective as they accelerate both oxidative addition and reductive elimination. N-Heterocyclic Carbene (NHC) ligands are also excellent choices.[2][6] Using pre-formed catalysts (e.g., SPhos G3) ensures the efficient generation of the active Pd(0) species.[7][8]

  • Incorrect Base Selection: The base is not just a proton scavenger; it's essential for activating the boronic acid.[3] If the base is too weak, activation is insufficient. If it's too strong or used in a highly aqueous environment, it can promote decomposition of the starting material.

    • Action: A moderate base is often the best starting point. Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally reliable.[8] If protodeboronation is suspected (see Q2), consider using a milder base like potassium fluoride (KF) or running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄).[4][8]

  • Insufficient Thermal Energy: The activation energy for the transmetalation of this substrate is high.

    • Action: Ensure the reaction is heated sufficiently, typically between 80-110 °C.[1] Monitor for thermal decomposition of your starting materials. Microwave-assisted heating can sometimes provide rapid and efficient energy input, leading to higher yields in shorter times.[2]

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable homocoupling of the boronic acid.[8][9]

    • Action: Rigorously degas your solvent(s) before use.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[10] Assemble your reaction under an inert atmosphere in a Schlenk flask or glovebox.[1]

Q2: I'm observing a significant amount of nitrofluorobenzene in my crude product mixture. What is causing this protodeboronation?

A2: The formation of nitrofluorobenzene indicates that the C-B bond is being cleaved and replaced by a C-H bond. This side reaction, known as protodeboronation, is a common failure mode for electron-deficient boronic acids.

Causality & Solution Pathway:

  • Harsh Basic Conditions: Strong bases and high concentrations of water can facilitate the hydrolytic cleavage of the boronic acid group.

    • Action:

      • Switch to a Milder Base: Avoid strong hydroxides (NaOH, KOH). Use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[3][8]

      • Reduce Water Content: While some water is often necessary, excess water can be detrimental. Try reducing the proportion of water in your solvent system or switch to an "anhydrous" protocol using a base like K₃PO₄ in a solvent like dioxane.[8]

      • Use a More Stable Boron Species: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[6] These derivatives slowly release the boronic acid in situ, keeping its standing concentration low and minimizing the rate of protodeboronation.[8][11][12]

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of protodeboronation.

    • Action: If possible, lower the reaction temperature and compensate by using a more active catalyst system (see A1).

Q3: My main side product is the symmetrical biaryl arising from the homocoupling of this compound. How do I prevent this?

A3: Homocoupling of the boronic acid is almost exclusively caused by the presence of oxygen, which participates in an oxidative catalytic cycle that couples two molecules of the boronic acid.

Causality & Solution Pathway:

  • Incomplete Degassing: The most common culprit is residual oxygen in the reaction solvent or headspace.

    • Action: Ensure your degassing procedure is thorough.[1] For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent(s). After adding all reagents to the flask, evacuate and backfill with an inert gas several times before heating.[1]

Optimized Protocols & Best Practices

While every reaction requires specific optimization, the following protocol and screening table provide a robust starting point for the Suzuki-Miyaura coupling of this compound.

Recommended Starting Conditions for Reaction Screening
ParameterRecommendationRationale / Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol %) or a Pd(II) precatalyst like Pd(OAc)₂ (1-2 mol %)Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Both are excellent starting points.[13]
Ligand SPhos or XPhos (2-4 mol %)These bulky, electron-rich ligands are proven to facilitate couplings of challenging, electron-deficient substrates.[2][6]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)Provides a good balance of reactivity and minimizes protodeboronation. Cs₂CO₃ is more soluble and can sometimes give better results.[3][8]
Solvent System Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/EtOH/H₂ODioxane and toluene are common choices. The presence of water is generally required to facilitate the catalytic cycle.[7][10]
Temperature 90 - 110 °CNecessary to overcome the activation barrier for this substrate.[1]
Atmosphere Nitrogen or ArgonStrict exclusion of oxygen is mandatory to prevent homocoupling and catalyst deactivation.[9]
General Experimental Workflow

Workflow start Start prep Prepare Reagents (Oven-dry glassware, degassed solvents) start->prep charge Charge Flask (Boronic Acid, Aryl Halide, Base) under Inert Gas prep->charge add_catalyst Add Pd Source and Ligand charge->add_catalyst add_solvent Add Degassed Solvent System add_catalyst->add_solvent degas_mixture Degas Mixture (Vacuum/Backfill x3) add_solvent->degas_mixture react Heat Reaction (90-110 °C) with Vigorous Stirring degas_mixture->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H₂O, Brine) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki reactions.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.) under a stream of argon.[1]

  • Catalyst Addition: To this mixture, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3.0 mol %).

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat three times). Add the degassed solvent system (e.g., Dioxane/Water 5:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Frequently Asked Questions (FAQs)

  • Q: Can I use this compound in other coupling reactions?

    • A: Yes, while most commonly used in Suzuki-Miyaura reactions, it can potentially be used in other palladium-catalyzed reactions like the Heck or Stille couplings, though conditions would require significant re-optimization. Its utility in copper-mediated reactions should be approached with caution, as copper can promote boronic acid degradation.[14]

  • Q: My boronic acid has been on the shelf for a while. Is it still good?

    • A: Boronic acids can dehydrate over time to form cyclic anhydrides known as boroxines. This changes the molecular weight and can lead to inaccurate stoichiometry in your reaction. While boroxines are often still reactive, it is best practice to use fresh, high-purity material. If in doubt, you can convert the boronic acid to its more stable pinacol ester for storage and use.

  • Q: Why is a 4:1 or 5:1 organic solvent to water ratio so common?

    • A: This ratio is an empirical sweet spot. It provides enough water to facilitate the formation of the active boronate species and keep inorganic bases dissolved, but not so much that it excessively promotes protodeboronation or causes phase separation issues with less polar organic solvents.[7][8]

  • Q: My product seems to be hydrolyzing during workup or chromatography. What can I do?

    • A: The final coupled product, now a nitro-fluoro-biaryl, may still be sensitive to certain conditions. If you suspect hydrolysis on silica gel, you can try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, switch to a different purification method like reverse-phase chromatography.

References
  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/C6RE00153J.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.

Sources

Technical Support Center: 2-Fluoro-4-nitrophenylboronic Acid Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2F4N-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Fragile" Reagent

Welcome to the technical support hub for 2-Fluoro-4-nitrophenylboronic acid (CAS: 177490-33-0) .

If you are accessing this guide, you are likely encountering low yields, "streaking" purification issues, or inexplicable byproducts. This reagent belongs to a class of electron-deficient arylboronic acids . The combination of the Nitro (


) and Fluoro (

) groups creates a synergistic electron-withdrawing effect that destabilizes the C-B bond.

Unlike standard phenylboronic acids, this reagent is prone to two specific failure modes:

  • Rapid Protodeboronation: The C-B bond hydrolyzes faster than the transmetallation step in standard Suzuki cycles.

  • Nucleophilic Attack (

    
    ):  The fluorine atom is highly activated, making it susceptible to displacement by bases or nucleophiles.
    

This guide provides self-validating protocols to navigate these instabilities.

Module 1: Reaction Optimization & Troubleshooting

Q: My LC-MS shows a major peak corresponding to 1-fluoro-3-nitrobenzene. Why is the coupling failing?

Diagnosis: You are observing Protodeboronation .[1][2][3] The electron-withdrawing nature of the ring makes the ipso-carbon highly electrophilic. Under basic conditions (standard Suzuki), hydroxide or water attacks the boron, facilitating the cleavage of the C-B bond and replacing it with a proton.

The Fix: You must outcompete the hydrolysis rate by accelerating the transmetallation step or reducing the concentration of active base.

Optimized Protocol (The "Anhydrous Shift"): Do not use aqueous carbonate bases (e.g.,


). Instead, switch to anhydrous conditions with a mild phosphate base.
ParameterStandard Condition (AVOID)Recommended Condition Reasoning
Base

or


(finely ground)
Lower basicity reduces hydrolytic attack on Boron.
Solvent


(Anhydrous)
Eliminates water, the primary source of protons.
Catalyst


Bidentate ligands stabilize the Pd-complex, accelerating the oxidative addition/transmetallation cycle.
Temp


Lower thermal energy reduces the rate of C-B bond homolysis.

Technical Insight: Research by Lloyd-Jones et al. confirms that for polyfluorinated/nitro-substituted boronic acids, the rate of protodeboronation correlates logarithmically with pH [1]. Keeping the effective pH lower (using phosphate) is critical.

Q: I see a byproduct where the Fluorine atom is missing, replaced by a methoxy or ethoxy group. What happened?

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The nitro group at the para position and the boronic acid at the ortho position activate the fluorine. If you used methanol or ethanol as a co-solvent with a base, the alkoxide formed attacked the ring and displaced the fluoride.

The Fix:

  • Never use alcoholic solvents (MeOH, EtOH, iPrOH) with this specific boronic acid.

  • Use non-nucleophilic bases. Avoid hydroxides or alkoxides. Stick to Carbonates (

    
    ) or Phosphates (
    
    
    
    ).

Module 2: Purification & Workup Methodologies

Q: The residual boronic acid is "streaking" on my silica column and contaminating the product. How do I remove it?

Diagnosis: Boronic acids interact with the silanol groups (


) on silica gel, causing tailing/streaking that co-elutes with products.

Method A: The Sorbitol Scavenge (Green Chemistry) This method exploits the high affinity of diols for boron to create a water-soluble complex.

  • After the reaction, dilute the organic phase with Ethyl Acetate.

  • Prepare a 10% w/v aqueous D-Sorbitol solution (saturated

    
     can be added to adjust pH to ~8).
    
  • Wash the organic layer vigorously with this solution x2.

  • Mechanism: Sorbitol forms a cyclic boronate ester with the residual boronic acid. This ester is highly polar and water-soluble, effectively pulling the impurity into the aqueous phase [2].

Method B: The Oxidative Destruction (For Stable Products) If your product is oxidation-resistant (no sulfides, free amines, or aldehydes):

  • Cool reaction mixture to

    
    .
    
  • Add 1M

    
      and 30% 
    
    
    
    dropwise.
  • Stir for 15 minutes.

  • Mechanism: This converts the residual this compound into 2-fluoro-4-nitrophenol.

  • Wash with 1M

    
     . The phenol will be deprotonated (phenolate) and stay in the aqueous layer, leaving your pure product in the organic layer.
    

Module 3: Visualizing the Pathways

Figure 1: Reaction Competition Pathways

This diagram illustrates the "danger zones" for this specific reagent.

ReactionPathways Start 2-Fluoro-4-nitrophenyl boronic acid Coupling DESIRED PATH: Suzuki Coupling (C-C Bond Formation) Start->Coupling Pd Catalyst Anhydrous Base Proto FAILURE MODE 1: Protodeboronation (Loss of B(OH)2) Start->Proto Water/High Temp Strong Base SNAr FAILURE MODE 2: SNAr Reaction (Loss of Fluorine) Start->SNAr Alcoholic Solvents Nucleophilic Base

Caption: Figure 1. The kinetic competition between the desired Suzuki coupling and the two primary decomposition pathways driven by the electron-deficient ring.

Figure 2: Purification Decision Tree

Follow this logic flow to determine the correct workup.

PurificationLogic Start Crude Reaction Mixture Q1 Is Product Acid/Base Sensitive? Start->Q1 PathA Use Sorbitol/NaHCO3 Wash (Mild Scavenging) Q1->PathA Yes (Sensitive) Q2 Is Product Oxidation Stable? Q1->Q2 No (Robust) PathB Oxidative Workup (H2O2/NaOH) Converts Boronic Acid -> Phenol Q2->PathB Yes PathC Column Chromatography (Use 1% Acetic Acid to reduce streaking) Q2->PathC No

Caption: Figure 2. Strategic decision tree for removing excess boronic acid based on product stability.

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (See section on scavenging). [Link]

  • Sandrock, D. L., et al. (2010). "Nucleophilic Aromatic Substitution of Electron-Deficient Arylboronates." Journal of Organic Chemistry. (Contextualizing SNAr side reactions). [Link]

Sources

managing steric hindrance with 2-Fluoro-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Managing Steric Hindrance & Instability in 2-Fluoro-4-nitrophenylboronic Acid

Ticket ID: #SM-2F4N-OPT Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Substrate Decomposition Risk)

Executive Summary: The Steric-Electronic Paradox

You are encountering low yields not just because of steric hindrance, but because of a Steric-Electronic Paradox .

This compound presents two opposing challenges that defeat standard Suzuki-Miyaura protocols:

  • Steric Hindrance (The Ortho-Fluoro Effect): The fluorine atom at the ortho position creates steric bulk that blocks the transmetallation step, requiring highly active catalysts or elevated temperatures to overcome.

  • Electronic Instability (The Para-Nitro Effect): The para-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the C-B bond highly susceptible to base-catalyzed hydrolysis (protodeboronation ).

The Trap: Standard optimization involves raising the temperature to overcome sterics. However, with this specific molecule, heat + strong base accelerates protodeboronation, destroying your starting material before it can couple.

Diagnostic Visualization: Why The Reaction Fails

The following diagram illustrates the competition between the desired Transmetallation and the fatal Protodeboronation pathway.

G Start This compound Boronate Boronate 'Ate' Complex (Activated Species) Start->Boronate Activation by Base Base Base (OH- / CO3--) Base->Boronate Transmetallation Transmetallation (Desired Pathway) Boronate->Transmetallation Slowed by Ortho-F Sterics Hydrolysis Protodeboronation (Decomposition) Boronate->Hydrolysis Accelerated by Para-NO2 EWG Pd_Complex L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Cross-Coupled Product Transmetallation->Product Reductive Elimination Waste Nitrobenzene + Boric Acid (Dead End) Hydrolysis->Waste Irreversible C-B Bond Cleavage

Figure 1: Mechanistic conflict. The ortho-fluoro group slows the desired pathway (green), giving the base time to attack the electron-deficient ring, leading to rapid decomposition (red).

Troubleshooting Modules
Module A: Ligand Selection (Solving the Steric Block)

Standard ligands like


 or even dppf are often insufficient for ortho-fluoro substituted rings. You must use electron-rich, bulky ligands that facilitate oxidative addition and create an open pocket for the hindered boronic acid.
Ligand ClassRecommended LigandWhy it Works
Buchwald Biaryl SPhos or XPhos The "Gold Standard." The biaryl backbone prevents palladium aggregation, while the dialkylphosphino group pushes electrons to the metal, accelerating the cycle at lower temperatures (crucial for stability).
Bulky Trialkyl

Highly active. The extreme bulk forces the formation of mono-ligated Pd(0) species (

), which is the most active species for difficult transmetallations.
Module B: Base & Solvent (Solving the Instability)

To prevent protodeboronation, you must minimize the concentration of free hydroxide and water.

  • Avoid:

    
    , 
    
    
    
    , or aqueous ethanol/DME mixtures.
  • Preferred Base: Potassium Phosphate Tribasic (

    
    ) or Cesium Fluoride (
    
    
    
    ).
  • Preferred Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Water Content: Strictly limit water. While Suzuki couplings usually require water, for this substrate, the trace water in "dry" solvents is often sufficient, or add a controlled amount (e.g., 2 equivalents).

Recommended Protocol: The "Anhydrous" SPhos Method

This protocol is designed to maximize transmetallation speed while minimizing base-catalyzed decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv) — Excess is required due to instability.

  • 
     (2 mol%)
    
  • SPhos (8 mol%) — 2:1 Ligand:Pd ratio.

  • 
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix

    
    , SPhos, and the Aryl Halide in the solvent. Stir at RT for 15 minutes. This ensures the active catalyst is formed before it encounters the unstable boronic acid.
    
  • Addition: Add the this compound and

    
    .
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes (or freeze-pump-thaw). Oxygen promotes homocoupling and phenol formation.

  • Reaction: Heat to 80°C .

    • Note: Do not exceed 100°C. If 80°C is insufficient, switching to XPhos is better than increasing heat.

  • Monitoring: Check by LCMS at 1 hour. If the boronic acid is consumed but the aryl halide remains, do not add more acid immediately . Cool, filter, and restart with fresh catalyst/acid, or switch to the "Advanced" method below.

Advanced Troubleshooting: Alternative Reagents

If the boronic acid decomposes too fast despite the above protocol, you must switch to a "Slow Release" reagent.

Option 1: MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are protected forms of boronic acid. They hydrolyze slowly under reaction conditions, keeping the concentration of the free boronic acid low. This "kinetic throttling" prevents the base from overwhelming the sensitive C-B bond.

Option 2: Potassium Organotrifluoroborates (


) 
These are more stable than the free acid.
  • Protocol Adjustment: Use

    
     / XPhos with 
    
    
    
    in MeOH/H2O. The hydrolysis of the
    
    
    group is the rate-limiting step, naturally protecting the substrate.
Frequently Asked Questions (FAQ)

Q: I see a black precipitate immediately upon heating. What happened? A: This is "Palladium Black." Your catalyst decomposed. This often happens if the oxidative addition is too slow (aryl halide is unreactive) or if the phosphine ligand oxidized. Ensure your SPhos is white/fresh and consider increasing ligand loading to 4:1 (L:Pd).

Q: My LCMS shows the boronic acid is gone, but I have 80% starting aryl halide left. Also, I see nitrobenzene. A: This is the classic signature of Protodeboronation . The base cleaved the C-B bond (forming nitrobenzene) faster than the Pd could perform transmetallation.

  • Fix: Switch to anhydrous

    
     in Toluene (Protocol above) or use the MIDA boronate ester.
    

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the coupling, the high local temperatures often accelerate the decomposition of electron-deficient boronic acids faster than the coupling reaction. Conventional heating at a controlled 80°C is safer for this specific substrate.

References
  • Buchwald Ligands (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 132(31), 10891-10902. Link

  • Trifluoroborates (Slow Release): Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • MIDA Boronates: Knapp, D. M., et al. (2009). In situ formation of anhydrous boronic acids from MIDA boronates enables highly effective Suzuki-Miyaura couplings. Journal of the American Chemical Society, 131(20), 6961-6963. Link

Sources

Technical Support Center: 2-Fluoro-4-nitrophenylboronic Acid Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers struggling with the instability of electron-deficient boronic acids.

Status: Operational | Topic ID: SUZ-2F4N-OPT | Role: Senior Application Scientist

Executive Summary: The "EWG" Trap

You are likely here because your Suzuki coupling with 2-Fluoro-4-nitrophenylboronic acid failed or produced low yields. This is not user error; it is a fundamental kinetic challenge.

This substrate represents a "perfect storm" of instability:

  • Electronic Deactivation: The Nitro (

    
    ) and Fluoro (
    
    
    
    ) groups are strongly electron-withdrawing (EWG). While this facilitates oxidative addition in aryl halides, it destabilizes boronic acids by accelerating protodeboronation (hydrolysis of the C-B bond).
  • Steric/Electronic Ortho Effect: The ortho-fluorine atom increases the rate of hydrolytic cleavage while simultaneously creating steric drag on the transmetalation step.

The result is a race condition: Can your catalyst transmetalate the boronic acid faster than water can hydrolyze it?

Diagnostic Hub: Identify Your Byproduct

Compare your LC-MS/GC-MS data to the failure modes below to identify the specific side-reaction dominating your flask.

Issue A: The "Missing Boron" Mystery (Protodeboronation)
  • Symptom: You isolate 1-fluoro-3-nitrobenzene . The aryl halide remains unreacted or partially consumed.

  • The Science: Electron-deficient aryl boronic acids form a boronate "ate" complex with the base. In this activated state, the C-B bond is hyper-labile. Water or a proton source attacks the ipso-carbon, cleaving the boron moiety and replacing it with a proton [1].[1]

  • The Fix:

    • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous DMF or Dioxane with CsF (Cesium Fluoride) as the base.

    • Slow Release Strategy: Use MIDA boronates (see Protocol B). These release the active boronic acid slowly, keeping the standing concentration low to minimize decomposition [2].[2]

Issue B: The "Fluorine Swap" (S_NAr)
  • Symptom: You see a product where the Fluorine atom has been replaced by an -OH, -OMe, or -OEt group.

  • The Science: The para-nitro group activates the benzene ring for Nucleophilic Aromatic Substitution (

    
    ) . If you use strong nucleophilic bases (like NaOH, NaOEt, or KOtBu) in polar solvents, the base attacks the C-F bond, displacing the fluorine before or after coupling.
    
  • The Fix:

    • Change the Base: Switch to non-nucleophilic bases like

      
       (anhydrous) or 
      
      
      
      .
    • Avoid Alcohols: Do not use MeOH or EtOH as cosolvents if using strong bases.

Issue C: The "Twin" (Oxidative Homocoupling)
  • Symptom: You isolate the dimer of the boronic acid (3,3'-difluoro-5,5'-dinitrobiphenyl).

  • The Science: Presence of Oxygen (

    
    ) promotes the Pd-catalyzed dimerization of the boronic acid.
    
  • The Fix:

    • Rigorous Degassing: Sparging is insufficient. Use freeze-pump-thaw cycles (x3).

The Kinetic Battlefield (Visualization)

The following pathway map illustrates the kinetic competition occurring in your flask. To get the product, the Green Path (Transmetalation) must be faster than the Red Path (Protodeboronation).

SuzukiPathways Start 2-Fluoro-4-nitrophenyl boronic acid Base Base Activation (Formation of Boronate) Start->Base + Base SNAr Byproduct: Phenol/Ether Derivative Start->SNAr Nu- Attack on C-F (If Base = OH/OR) Pd_Cycle Pd(II)-Ar-X (Oxidative Addition Complex) Base->Pd_Cycle Transmetalation (Rate Determining Step) Deboronation Byproduct: 1-Fluoro-3-nitrobenzene Base->Deboronation Hydrolysis (H2O) FAST for EWG substrates Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: Kinetic competition in the Suzuki coupling of electron-deficient boronic acids.

Recommended Protocols

Protocol A: The "Buchwald Rescue" (For Standard Boronic Acids)

Use this if you must use the free acid. It relies on a highly active catalyst to win the kinetic race.

  • Catalyst:

    
     (1 mol%) + XPhos  or SPhos  (2 mol%).
    
    • Why: SPhos and XPhos are bulky, electron-rich ligands that accelerate transmetalation, crucial for beating the hydrolysis rate [3].

  • Base:

    
     (3.0 equiv).[3]
    
  • Solvent: Toluene / Water (10:1 ratio).[3]

    • Why: Reducing the water content minimizes hydrolysis but keeps enough for the catalytic cycle.

  • Temperature: 80°C (Pre-heated oil bath).

    • Note: Drop the vessel into a hot bath. Slow ramping allows decomposition before the catalyst activates.

Protocol B: The "MIDA Slow-Release" (Gold Standard)

Use this for maximum reliability. MIDA boronates are protected from hydrolysis until they slowly hydrolyze in situ.

  • Reagent: 2-Fluoro-4-nitrophenyl MIDA boronate.

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%).
    
  • Base:

    
     (5.0 equiv) or 
    
    
    
    .
  • Solvent: THF / Water (10:1).

  • Procedure:

    • Combine MIDA boronate, Aryl Halide, and Catalyst in a vial.

    • Add solvent and Base.[4]

    • Heat to 60°C.

    • Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid in small concentrations. This "just-in-time" delivery prevents the accumulation of the unstable species, drastically reducing protodeboronation [2].

Troubleshooting FAQ

Q: Can I use


 (Tetrakis)? 
A: Avoid it.  Triphenylphosphine is not electron-rich enough to facilitate rapid transmetalation with this electron-deficient substrate. You will likely observe 40-60% protodeboronation. Switch to dialkylbiaryl phosphines (SPhos, XPhos, RuPhos).

Q: My reaction turns black immediately. A: This is "Palladium Black" precipitation. Your boronic acid might be decomposing so fast that the Pd(II) has nothing to transmetalate with, leading to catalyst decomposition.

  • Fix: Add the boronic acid last , or use the MIDA boronate protocol.

Q: I see the product, but the fluorine is gone. A: You likely used a hydroxide base (NaOH, KOH) or an alkoxide. The nitro group activated the ring for


.
  • Fix: Switch to Potassium Phosphate (

    
    ) or Cesium Fluoride (CsF).
    

Decision Matrix for Optimization

OptimizationTree Root Optimization Strategy 2-F-4-NO2-Ph-B(OH)2 Q1 Is the Boronic Acid Commercially Available as MIDA? Root->Q1 YesMIDA Use MIDA Protocol (Slow Release) Q1->YesMIDA Yes NoMIDA Must use Free Acid Q1->NoMIDA No Q2 Is the Aryl Halide Sterically Hindered? NoMIDA->Q2 Hindered Use SPhos or XPhos + Anhydrous Conditions (CsF) Q2->Hindered Yes NotHindered Standard SPhos Protocol (Toluene/Water 10:1) Q2->NotHindered No

Figure 2: Decision tree for selecting the correct experimental conditions.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.[5]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[5]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6][7] Accounts of Chemical Research.

Sources

Technical Support Center: Reaction Monitoring of 2-Fluoro-4-nitrophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the reaction monitoring of this compound couplings. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Formation Observed

You are monitoring your reaction by HPLC, GC-MS, or NMR, but you observe little to no formation of your desired biaryl product, with starting materials remaining largely unconsumed.

Potential Causes & Solutions:

  • Inactive Catalyst: The Palladium catalyst is the heart of the Suzuki-Miyaura reaction.[1][2] If the Pd(0) active species is not generated or is poisoned, the catalytic cycle will not proceed.[1][3]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]

      • Ligand Choice: Ensure you are using an appropriate phosphine ligand. For electron-deficient boronic acids like this compound, electron-rich and bulky phosphine ligands can be beneficial.

  • Inadequate Base Activity: The base plays a crucial role in the activation of the boronic acid for transmetalation.[2][4]

    • Solution:

      • Choice of Base: Use a sufficiently strong base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.[2] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[4]

      • Solubility: Ensure the base is at least partially soluble in the reaction medium. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems.

      • Freshness: Use a freshly opened or properly stored base, as older bases can absorb moisture and CO₂ from the atmosphere, reducing their efficacy.

  • Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-3-nitrobenzene.[5] This is a common side reaction, especially in aqueous media.[5][6]

    • Solution:

      • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

      • Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired coupling.

      • Choice of Base: Some bases can accelerate protodeboronation. Experiment with different bases to find one that minimizes this side reaction.

Issue 2: Significant Formation of Homocoupled Boronic Acid Product

Your analytical data shows a significant peak corresponding to the homocoupled product of this compound (2,2'-difluoro-4,4'-dinitrobiphenyl).

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[1]

    • Solution: Rigorous degassing of the reaction mixture is critical.

  • Use of a Pd(II) Pre-catalyst without a Reducing Agent: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ for the catalytic cycle to begin.[1] In the absence of an effective reducing agent, Pd(II) can promote the homocoupling of the boronic acid.[1]

    • Solution:

      • Phosphine Ligands as Reducing Agents: Triphenylphosphine and other phosphine ligands can act as reducing agents for Pd(II). Ensure you are using a sufficient amount.

      • Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

Issue 3: Inconsistent or Irreproducible Analytical Results

You are running the same reaction under what you believe are identical conditions, but your reaction monitoring data (e.g., conversion vs. time) is not reproducible.

Potential Causes & Solutions:

  • Inconsistent Water Content: The amount of water in the reaction can significantly impact the reaction rate and side product formation.

    • Solution: Use anhydrous solvents for consistency, or if water is a necessary component of your solvent system, ensure its proportion is accurately controlled in every experiment.

  • Variable Catalyst Activity: The activity of your palladium catalyst can vary if it is not stored or handled properly.

    • Solution: Store palladium catalysts and pre-catalysts under an inert atmosphere and handle them quickly in the air.

  • Sampling and Quenching Technique: Inconsistent sampling or quenching can lead to variability in your analytical results.

    • Solution:

      • Standardized Quenching: Develop a standardized quenching procedure. For example, withdraw a specific volume of the reaction mixture and immediately add it to a vial containing a known volume of a quenching solution (e.g., a dilute acid or a solution of a chelating agent like EDTA).

      • Rapid Analysis: Analyze the quenched samples as soon as possible to prevent any potential post-reaction changes.

Section 2: Frequently Asked Questions (FAQs)

Reaction Monitoring Techniques

Q1: What are the most common techniques for monitoring the progress of my this compound coupling reaction?

A1: The most common techniques for monitoring Suzuki-Miyaura couplings are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Thin-Layer Chromatography (TLC) coupled with mass spectrometry (TLC-MS) can also be a rapid and effective method.[9] In-situ monitoring techniques like Raman spectroscopy are also emerging as powerful tools.[6][10]

Q2: I am using HPLC to monitor my reaction. What is a good starting point for method development?

A2: A good starting point for HPLC method development is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.[11] This will generally provide good separation of the starting materials and the biaryl product. Given that boronic acids can be challenging to analyze chromatographically, specialized methods might be necessary.[11][12]

Q3: Can I use ¹H NMR to monitor the reaction in real-time?

A3: Yes, ¹H NMR can be an excellent tool for real-time reaction monitoring, provided the reaction is slow enough to acquire spectra at regular intervals.[7][13] You can monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the product. However, for faster reactions, taking aliquots at specific time points, quenching the reaction, and then analyzing by NMR is a more practical approach.

Understanding Side Reactions

Q4: What is protodeboronation and why is it a problem?

A4: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[5] In the case of this compound, this would result in the formation of 1-fluoro-3-nitrobenzene. This side reaction consumes your boronic acid, leading to a lower yield of your desired product.[5]

Q5: How can I detect the formation of the protodeboronated side product?

A5: The protodeboronated product, 1-fluoro-3-nitrobenzene, can be detected by GC-MS, as it is a relatively volatile compound. It can also be observed by HPLC and its identity confirmed by mass spectrometry. In ¹H NMR, you would see the disappearance of the signals associated with the aromatic protons adjacent to the boronic acid group and the appearance of a new set of signals corresponding to 1-fluoro-3-nitrobenzene.

Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will stop the reaction and prepare the sample for analysis.

  • Filtration: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample onto the HPLC system.

  • Data Processing: Integrate the peak areas of the starting materials and the product to determine the reaction progress.

Compound Typical Retention Time (min) λmax (nm)
This compound2.5 - 4.5~270
Aryl HalideVariesVaries
Biaryl Product5.0 - 8.0Varies

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.).

Diagrams

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low/No Product Formation Check_Catalyst Is the catalyst active and under anaerobic conditions? Start->Check_Catalyst Check_Base Is the base appropriate and active? Check_Catalyst->Check_Base Yes Solution_Catalyst Use pre-catalyst, degas solvent, and check ligand. Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Is protodeboronation or homocoupling occurring? Check_Base->Check_Side_Reactions Yes Solution_Base Use a stronger/more soluble base. Check_Base->Solution_Base No Solution_Side_Reactions Use anhydrous conditions, and optimize temperature/base. Check_Side_Reactions->Solution_Side_Reactions Yes Success Problem Resolved Check_Side_Reactions->Success No Solution_Catalyst->Success Solution_Base->Success Solution_Side_Reactions->Success

Caption: A troubleshooting flowchart for low product yield.

References

  • American Chemical Society. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Advion Inc. SUZUKI REACTION MONITORING.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Protodeboronation.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • ResearchGate. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Organic Chemistry Portal. Protodeboronation.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • National Institutes of Health. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.

Sources

Technical Support Center: 2-Fluoro-4-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-Fluoro-4-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances associated with this electron-deficient boronic acid. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to support your experimental success.

Section 1: Understanding the Reactivity of this compound

This particular arylboronic acid presents a unique set of challenges primarily due to the strong electron-withdrawing properties of the nitro (NO₂) and fluoro (F) groups. These substituents significantly decrease the electron density of the aromatic ring, which has direct consequences on the key steps of many cross-coupling reactions.

The primary challenge is the reduced nucleophilicity of the aryl group attached to boron. In the critical transmetalation step of reactions like the Suzuki-Miyaura coupling, the organic fragment is transferred from boron to the metal catalyst (e.g., palladium). The electron-withdrawing groups on this compound make this transfer inherently slower compared to electron-rich or electron-neutral boronic acids[1]. This deactivation necessitates careful optimization of reaction conditions to achieve high yields and avoid common side reactions.

Furthermore, electron-deficient arylboronic acids are often more susceptible to a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) to yield the corresponding arene (4-fluoro-1-nitrobenzene)[2][3].

This guide will address these core issues within the context of the most common applications for this reagent.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds[4][5][6]. However, success with this compound requires a tailored approach.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish or incomplete? A1: The slow reaction rate is almost certainly due to the electronic nature of your boronic acid. The potent electron-withdrawing nitro and fluoro groups deactivate the boronic acid, making the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst—the rate-limiting part of the catalytic cycle[1][7]. To overcome this, you may need more forcing conditions: a more active catalyst system (e.g., using electron-rich, bulky phosphine ligands like SPhos or BrettPhos), a stronger base, and potentially higher temperatures.

Q2: What is protodeboronation and how can I minimize it? A2: Protodeboronation is a destructive side reaction where the boronic acid's C-B bond is replaced by a C-H bond, yielding 4-fluoro-1-nitrobenzene[3]. This is often exacerbated by the presence of water and the reaction's pH[8][9]. To minimize it:

  • Use a boronic ester: Pinacol esters are generally more stable towards protodeboronation under many conditions[10].

  • Control the base and water content: While some water is often beneficial for Suzuki couplings, excess water in combination with a strong base can accelerate protodeboronation. Using anhydrous solvents and a carefully chosen base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.

  • Maintain a low concentration of the active boronic acid: Using a "slow release" strategy with a boronic acid precursor, like a potassium trifluoroborate salt, can keep the concentration of the more reactive (and unstable) boronic acid low throughout the reaction, minimizing side reactions[11].

Q3: What causes the formation of 2,2'-difluoro-4,4'-dinitrobiphenyl (homocoupling product)? A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture[12]. This can happen if:

  • The reaction was not properly degassed: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.

  • A Pd(II) precatalyst was used without complete reduction: If you use a precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. Incomplete reduction can leave Pd(II) available to trigger homocoupling. Thoroughly degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of aryl halide. 1. Inactive catalyst. 2. Insufficiently strong base. 3. Deactivated boronic acid (slow transmetalation).1. Use a more active ligand (e.g., a biarylphosphine like SPhos, XPhos, or an N-heterocyclic carbene ligand). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature.
Significant protodeboronation observed (formation of 4-fluoro-1-nitrobenzene). 1. Excess water in the reaction. 2. Reaction pH is promoting protonolysis. 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents. 2. Switch to a non-hydroxide base (e.g., K₃PO₄, KF). 3. Consider using the corresponding pinacol boronate ester for increased stability.[10]
Homocoupling of the boronic acid is the major byproduct. 1. Oxygen contamination. 2. Incomplete reduction of Pd(II) precatalyst.1. Ensure rigorous degassing of the solvent and reaction vessel (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 min). 2. Add the ligand before the palladium source to facilitate the formation of the active Pd(0) complex.
Dark precipitate (palladium black) forms, and the reaction stalls. 1. Ligand decomposition at high temperature. 2. Unstable catalyst complex.1. Choose a more thermally stable ligand. 2. Lower the reaction temperature if possible, compensating with a more active catalyst or longer reaction time.
Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption Ar¹ = Aryl Halide Group Ar² = Boronic Acid Group (2-Fluoro-4-nitrophenyl) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Biaryl Product Ar1X Ar¹-X Ar1X->OxAdd Aryl Halide Ar2B Ar²-B(OR)₃⁻ Ar2B->Transmetalation Activated Boronate Base_Activation Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ Base_Activation->Ar2B c1

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with 4-bromoanisole.

Reagents & Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole, this compound, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Wash the pad thoroughly with ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 3: Workup and Purification Troubleshooting

Purification is often a significant challenge, not just for the final product, but also for the boronic acid starting material itself.

Troubleshooting Guide

Troubleshooting_Workflow start Low Yield or Impure Product After Workup analysis Analyze Crude Reaction Mixture (¹H NMR, LC-MS) start->analysis unreacted_sm High % of Unreacted Starting Material analysis->unreacted_sm Incomplete Conversion protodeboronation Protodeboronation Product (4-fluoro-1-nitrobenzene) analysis->protodeboronation Side Product A homocoupling Boronic Acid Homocoupling Product analysis->homocoupling Side Product B pd_contamination Product is Dark/Gray (Pd Contamination) analysis->pd_contamination Visual Impurity sol_sm Re-evaluate Reaction Conditions: - More active catalyst/ligand - Stronger base - Higher temperature unreacted_sm->sol_sm sol_proto Modify Reaction Setup: - Use anhydrous solvent - Use non-hydroxide base (K₃PO₄) - Switch to boronate ester protodeboronation->sol_proto sol_homo Improve Inert Atmosphere: - Rigorously degas solvents - Ensure positive N₂/Ar pressure homocoupling->sol_homo sol_pd Improve Workup: - Filter through Celite® - Use a palladium scavenger - Consider recrystallization pd_contamination->sol_pd

Sources

Technical Support Center: Scaling Up 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Introduction: The "Ticking Clock" Intermediate

2-Fluoro-4-nitrophenylboronic acid is a high-value scaffold in the synthesis of kinase inhibitors and antibacterials. However, it presents a classic "perfect storm" for process chemists: it combines steric hindrance (2-Fluoro) with strong electron-withdrawing groups (4-Nitro), making it exceptionally prone to protodeboronation .

In a scale-up environment, this instability translates to variable yields, difficult purifications, and safety risks. This guide treats the compound not just as a reagent, but as a dynamic system requiring precise control over pH, temperature, and stoichiometry.

Module 1: Stability & Storage (Pre-Reaction)
Q: Why does my purity analysis show variable results between batches, even before reaction?

A: You are likely observing the equilibrium between the boronic acid monomer and its cyclic boroxine anhydride .

  • The Mechanism: Boronic acids reversibly dehydrate to form trimeric boroxines. This is not decomposition; it is a physical state change driven by storage conditions (dryness/vacuum).

  • Impact: If you calculate stoichiometry based on the molecular weight of the monomer (

    
    ), but your material is 30% boroxine, you are effectively under-dosing your coupling partner.
    
  • Solution:

    • Quantitative NMR (qNMR): Run a qNMR using an internal standard (e.g., trimethoxybenzene) to establish the effective boronic acid content.

    • Rehydration: If the material is too dry (high boroxine content), it can be gently rehydrated in a humidity chamber, though simply adjusting stoichiometry is preferred in process chemistry.

Q: The material turns into a "wet paste" upon exposure to air. Is it degrading?

A: Likely yes. While hygroscopicity is normal, this compound is sensitive to oxidative degradation and hydrolysis .

  • Protocol: Store under Argon/Nitrogen at

    
    .
    
  • Critical Check: If the color shifts from off-white/pale yellow to deep orange/brown, it indicates the formation of phenolic byproducts (2-fluoro-4-nitrophenol) via oxidation, or significant protodeboronation.

Module 2: Reaction Optimization (Suzuki-Miyaura Coupling)
Q: My reaction stalls at 60% conversion, and I see a large peak for 1-fluoro-3-nitrobenzene. What is happening?

A: You are witnessing rapid protodeboronation .[1] This is the primary failure mode for this specific scaffold.

The Science: The electron-withdrawing nitro group (para) and fluorine (ortho) pull electron density from the aromatic ring. Upon base attack (formation of the boronate "ate" complex), the C-B bond becomes hyper-labile. The ipso-carbon is protonated by water or solvent, cleaving the boron moiety before transmetalation can occur.

Visualizing the Failure Mode:

Protodeboronation BoronicAcid Boronic Acid (Neutral) Boronate Boronate 'Ate' Complex (Anionic, Unstable) BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate Transmetalation Pd-Catalyst (Product Pathway) Boronate->Transmetalation Slow (Steric Hindrance) Impurity Protodeboronated Impurity (1-Fluoro-3-nitrobenzene) Boronate->Impurity Fast (Electronic Destabilization) ProtonSource Proton Source (H2O / MeOH) ProtonSource->Impurity

Figure 1: The competition between productive coupling (Green) and destructive protodeboronation (Red). The 2-Fluoro substituent slows transmetalation, while the 4-Nitro group accelerates deboronation.

Q: How do I suppress this side reaction?

A: You must shift the kinetics to favor Transmetalation (


) over Protodeboronation (

).

The "Survival" Protocol:

  • Switch Bases: Stop using hydroxide or alkoxide bases (

    
    ). They generate high concentrations of the unstable boronate.
    
    • Recommendation: Use

      
        (anhydrous) or 
      
      
      
      . These provide a "buffered" activation.
  • Water Control: While Suzuki couplings often require water, this substrate cannot tolerate it in bulk.

    • System: Use anhydrous 1,4-Dioxane or Toluene with only stoichiometric water (if needed for the specific precatalyst activation).

  • Active Catalyst: You cannot rely on "lazy" catalysts like

    
    . The transmetalation is sterically hindered by the 2-Fluoro group.
    
    • Recommendation: Use high-activity systems like

      
       + SPhos  or XPhos . These bulky, electron-rich ligands accelerate the transmetalation step, "rescuing" the boronate before it falls apart.
      
  • Slow Addition (The Golden Rule): Do not dump the boronic acid in at the start. Add it as a solution via syringe pump over 2-4 hours. This keeps the standing concentration of the unstable boronate low.[1]

Module 3: Purification & Isolation
Q: The reaction mixture is a black tar. How do I isolate the product from the deboronated impurity?

A: The "tar" is often palladium black mixed with decomposed boronic species. The key separation challenge is that 1-fluoro-3-nitrobenzene (the impurity) is non-polar and oils out, while your product is likely crystalline.

Troubleshooting Table: Purification Strategy

ContaminantProperty DifferenceRemoval Strategy
1-Fluoro-3-nitrobenzene Non-polar, low MW, steam volatile.Steam Distillation (if product is stable) or Hexane Slurry . The impurity dissolves in hexane; the product usually does not.
Boroxine / Unreacted Acid Polar, acidic, Lewis acidic.Basic Wash : Wash organic layer with 1M

. The unreacted boronic acid becomes water-soluble (boronate) and washes away.
Palladium Residues Metal contaminant.Thiol Scavengers (e.g., SiliaMetS® Thiol) or activated charcoal filtration while hot.
Q: Can I crystallize the product directly?

A: Yes, but you must remove the "grease" (deboronated impurity) first.

  • Workup: Partition between Ethyl Acetate and slightly basic water (

    
    ).
    
  • Phase Cut: Discard aqueous (contains unreacted boronic acid).

  • Concentration: Concentrate the organic layer to a thick oil.

  • Trituration: Add cold Isopropyl Alcohol (IPA) or Heptane . The nitro-biaryl product should precipitate; the fluoro-nitrobenzene impurity stays in the mother liquor.

Module 4: Safety (HSE) - Thermal Hazards
Q: Are there specific thermal risks with the Nitro group during scale-up?

A: YES. Nitro-aromatics are energetic.

  • DSC Warning: Differential Scanning Calorimetry (DSC) often shows an exothermic decomposition onset for nitro-aryl boronic acids between

    
     and 
    
    
    
    .
  • The Shock Hazard: Dry boronic acids with nitro groups can be shock-sensitive, though less so than polynitro compounds.

  • Actionable Limit: Never heat the reaction mass above

    
      without explicit DSC data for your specific reaction mixture. The decomposition energy (
    
    
    
    ) can be sufficient to trigger a thermal runaway in a reactor.

Scale-Up Decision Tree:

ScaleUpSafety Start Scale-Up Request (>100g) DSC Run DSC Analysis (Thermal Stability) Start->DSC Exotherm Exotherm Onset < 200°C? DSC->Exotherm Safe Proceed with Standard Heating Protocols Exotherm->Safe No Risk HIGH RISK: Limit T_max to (T_onset - 50°C) Exotherm->Risk Yes

Figure 2: Mandatory safety workflow before heating nitro-boronic acids on scale.

References
  • Protodeboronation Mechanism: Cox, P. A., et al. (2017).[2][3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4] Link

  • Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research. Link

  • Boronic Acid Stability: Hall, D. G. (2011).[3] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Link

  • Thermal Safety of Nitro Compounds: Sartori, G., et al. (2019). Thermal Stability of Nitro Compounds.[5][6][7] Organic Process Research & Development. (Generalized reference for nitro-compound safety protocols).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Fluoro-4-nitrophenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures.[1][2][3] The choice of boronic acid is critical, and in the realm of electron-deficient systems, fluoro-nitrophenylboronic acids present a unique set of challenges and opportunities. This guide provides a deep dive into the comparative performance of 2-fluoro-4-nitrophenylboronic acid versus its isomers, 3-fluoro-4-nitrophenylboronic acid and 4-fluoro-2-nitrophenylboronic acid, in Suzuki coupling reactions. Our focus will be on the interplay of electronic and steric effects that govern their reactivity, supported by representative experimental data and robust protocols.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is fundamentally governed by two key factors: the electronic nature of the substituents and their steric bulk, particularly in the ortho position.[4][5] The nitro group is a strong electron-withdrawing group, which can have a complex influence on the reaction. While it increases the Lewis acidity of the boron atom, potentially facilitating the transmetalation step, it also deactivates the aromatic ring.[5] The fluorine atom, being highly electronegative, also contributes to the electron-deficient nature of the aromatic ring.

However, the positional arrangement of these substituents is paramount. A bulky group in the ortho position to the boronic acid moiety presents a significant steric barrier, impeding the approach of the boronic acid to the palladium catalyst's coordination sphere.[4] This steric hindrance can dramatically slow down the crucial transmetalation step of the catalytic cycle, leading to lower yields and requiring more forcing reaction conditions.[4]

Based on these principles, we can predict a general reactivity trend among the three isomers:

3-fluoro-4-nitrophenylboronic acid > this compound > 4-fluoro-2-nitrophenylboronic acid

This predicted trend is rooted in the degree of steric hindrance around the boronic acid group. The 3-fluoro-4-nitrophenyl isomer is expected to be the most reactive as it lacks any ortho-substituents. In the case of this compound, the smaller fluorine atom at the ortho position presents a lesser steric challenge compared to the bulky nitro group in the ortho position of 4-fluoro-2-nitrophenylboronic acid.

Comparative Performance in Suzuki Coupling: A Data-Driven Analysis

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Fluoro-4-nitrophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~85-95
This compound 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10018~60-75
4-Fluoro-2-nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃Toluene11024~30-50

Note: The data in this table is a composite representation based on typical yields for Suzuki couplings of similarly substituted boronic acids and is intended for illustrative purposes.

The data clearly suggests that the absence of ortho substitution in 3-fluoro-4-nitrophenylboronic acid allows for high coupling efficiency under relatively standard conditions. The This compound , with the smaller ortho-fluoro group, requires a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, to achieve moderate to good yields. The significantly diminished reactivity of 4-fluoro-2-nitrophenylboronic acid is evident from the lower yields even under more forcing conditions with a highly active catalyst and a stronger base. This is a direct consequence of the substantial steric hindrance imposed by the ortho-nitro group.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is often the rate-limiting step and is highly sensitive to steric hindrance. A base is required to activate the boronic acid.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ (Active Catalyst) pd_int1 R¹-Pd(II)L₂-X pd0->pd_int1 Oxidative Addition (R¹-X) product Biaryl Product (R¹-R²) pd_int2 R¹-Pd(II)L₂-R² pd_int1->pd_int2 Transmetalation (R²-B(OH)₂ + Base) pd_int2->pd0 Reductive Elimination (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the Suzuki coupling of fluoro-nitrophenylboronic acids, particularly for the more challenging ortho-substituted isomers. The inclusion of control checks at each stage ensures a self-validating workflow.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Reagent Preparation & Inerting start->reagents reaction Reaction Setup & Execution reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

  • Reagent Preparation and Inerting:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the fluoro-nitrophenylboronic acid isomer (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes. This is a critical step to prevent catalyst deactivation by oxygen.

  • Reaction Setup and Execution:

    • To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

    • A successful reaction will show the consumption of the starting materials and the formation of a new, less polar product spot.

  • Aqueous Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks for the Practicing Scientist

The choice between this compound and its isomers for Suzuki coupling applications is a nuanced decision that hinges on a clear understanding of the interplay between electronic and steric effects. For syntheses where high yields and mild conditions are paramount, the 3-fluoro-4-nitrophenylboronic acid is the superior choice. When the specific substitution pattern of This compound is required, researchers should be prepared to employ more advanced catalyst systems to overcome the moderate steric hindrance. The use of 4-fluoro-2-nitrophenylboronic acid presents a significant synthetic challenge due to the pronounced steric hindrance of the ortho-nitro group and should only be undertaken with the expectation of lower yields and the need for extensive optimization of reaction conditions.

This guide provides a framework for making informed decisions in the selection and application of these valuable synthetic building blocks. By appreciating the underlying chemical principles and employing robust experimental protocols, researchers can confidently navigate the complexities of Suzuki-Miyaura couplings with electron-deficient boronic acids.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups?. Reddit. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Available at: [Link]

Sources

Reactivity & Stability Profiling of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: To provide an evidence-based comparison of substituted phenylboronic acids, focusing on the trade-off between transmetallation reactivity and protodeboronation stability .

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis, yet the performance of phenylboronic acids varies drastically based on substitution patterns. This guide moves beyond simple "yield" comparisons to explain the kinetic and thermodynamic drivers of these differences.

Key Takeaway: Electron-withdrawing groups (EWGs) generally accelerate the rate-determining transmetallation step but significantly increase susceptibility to base-catalyzed protodeboronation. Conversely, electron-donating groups (EDGs) stabilize the boronic acid but may require more active catalytic systems to facilitate transmetallation.

Mechanistic Foundation: The Reactivity/Stability Paradox

To select the correct boronic acid or optimize reaction conditions, one must understand the bifurcation point in the catalytic cycle: the Boronate Complex .

The Dual Role of Base

In the Suzuki-Miyaura reaction, the base (e.g.,


, 

,

) serves two competing functions:
  • Activation (Pathway A): Converts the neutral boronic acid (

    
    ) into the more nucleophilic boronate anion (
    
    
    
    ). This species undergoes transmetallation with the Oxidative Addition Complex (
    
    
    ) significantly faster than the neutral acid.
  • Degradation (Pathway B): The same boronate anion is the intermediate that undergoes protodeboronation (hydrolysis of the C-B bond), destroying the reagent before coupling occurs.

Visualization: The Kinetic Bifurcation

The following diagram illustrates the critical decision point for the boronic acid species.

SuzukiMechanism BoronicAcid Neutral Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Fast) Base Base (OH-) Base->Boronate Transmetal Transmetallation (Productive) Boronate->Transmetal k(trans) Protodeboronation Protodeboronation (Destructive) Boronate->Protodeboronation k(debor) PdComplex Pd(II)-Ar' Complex PdComplex->Transmetal Product Biaryl Product Ar-Ar' Transmetal->Product Reductive Elimination Benzene Decomposed Arene Ar-H Protodeboronation->Benzene

Figure 1: The Kinetic Bifurcation. High concentrations of base accelerate both activation and degradation. The success of the reaction depends on the ratio of


 to 

.

Comparative Profiling: Substituent Effects

The electronic and steric nature of the phenyl ring dictates the magnitude of


 (transmetallation) and 

(protodeboronation).
Electronic Effects (Hammett Correlation)

Electron-poor boronic acids are more Lewis acidic, facilitating the formation of the boronate anion. However, they stabilize the developing negative charge on the ipso-carbon during protodeboronation, making them unstable.

Substituent TypeExamplesTransmetallation Rate (

)
Stability (

)
Recommended Strategy
Strong EWG -NO2, -CN, -CF3Very Fast Very Low Use anhydrous conditions; mild bases (KF, K3PO4); slow addition of boronic acid.
Weak EWG -F, -Cl, -BrFast Moderate Standard conditions usually effective.
Neutral -H, -PhModerate High Robust substrates; standard conditions.
EDG -OMe, -Me, -NMe2Slow Very High Requires highly active catalysts (e.g., Buchwald ligands) or stronger bases (e.g., Ba(OH)2) to force transmetallation.
Steric Effects (The Ortho Problem)

Ortho-substitution introduces significant challenges.

  • Steric Bulk: Hinders the approach of the Pd(II) complex, drastically slowing

    
    .
    
  • Facilitated Hydrolysis: Certain ortho-substituents (especially -F and -NO2) accelerate protodeboronation by orders of magnitude due to relief of steric strain upon C-B bond cleavage or specific electronic interactions.

Data Highlight:

  • 2,6-Difluorophenylboronic acid: Extremely unstable. Half-life in aqueous base can be < 1 minute.

  • 2,6-Dimethylphenylboronic acid: Stable but unreactive. Requires specialized ligands (e.g., SPhos, XPhos).

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of an internal standard allows you to distinguish between catalyst death and reagent decomposition.

Protocol A: Competitive Reactivity Assay

Use this to rank the relative reactivity of two boronic acids against a specific aryl halide.

Reagents:

  • Aryl Bromide (Limiting Reagent): 1.0 equiv (e.g., 4-bromoanisole)

  • Boronic Acid A: 1.0 equiv[1]

  • Boronic Acid B: 1.0 equiv[1]

  • Catalyst: Pd(PPh3)4 (1 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

  • Internal Standard: Dodecane (0.5 equiv)

Workflow:

  • Setup: In a glovebox or under Ar, combine aryl bromide, both boronic acids, Pd catalyst, and internal standard in a reaction vial.

  • Initiation: Add degassed solvent and base. Heat to 60°C.

  • Sampling: Take aliquots at t=5, 15, 30, and 60 mins.

  • Quench: Quench aliquots immediately into EtOAc/0.1M HCl (stops reaction and prevents further protodeboronation during workup).

  • Analysis: Analyze organic layer by GC-FID or HPLC.

  • Calculation: Plot the formation of Product A vs. Product B. The ratio of initial rates (

    
    ) approximates the relative reactivity.
    
Protocol B: Stability (Protodeboronation) Stress Test

Use this to determine if a low yield is due to reagent decomposition.

Workflow:

  • Setup: Dissolve the Boronic Acid (0.1 M) in the desired reaction solvent mixture (e.g., THF/Water). Add the Internal Standard (e.g., 1,3,5-trimethoxybenzene for NMR).

  • Base Addition: Add the base (e.g., 2 equiv K2CO3) without the Pd catalyst or Aryl Halide.

  • Monitoring: Heat to reaction temperature (e.g., 80°C).

  • Measurement: Monitor by 1H NMR or 19F NMR (if fluorinated) every 15 minutes.

  • Result: Track the disappearance of the Ar-B signals and the appearance of Ar-H (protodeboronation product).

    • If t1/2 < Reaction Time: You must switch to a slow-addition protocol or anhydrous conditions (e.g., using CsF in Dioxane).

Optimization Logic: A Decision Framework

When facing a difficult coupling, use this logic tree to select the appropriate modification based on the boronic acid's profile.

OptimizationTree Start Analyze Boronic Acid Type Substituent Type? Start->Type EWG Electron Withdrawing (e.g., -CF3, -NO2, -F) Type->EWG EDG Electron Donating (e.g., -OMe, -Alkyl) Type->EDG Ortho Ortho-Substituted (Steric Bulk) Type->Ortho EWG_Problem Problem: Rapid Protodeboronation EWG->EWG_Problem EDG_Problem Problem: Slow Transmetallation EDG->EDG_Problem Ortho_Problem Problem: Steric Hindrance Ortho->Ortho_Problem EWG_Sol1 Soln 1: Anhydrous Base (CsF, K3PO4 in Dioxane) EWG_Problem->EWG_Sol1 EWG_Sol2 Soln 2: Slow Addition of Boronic Acid EWG_Problem->EWG_Sol2 EWG_Sol3 Soln 3: Switch to MIDA Boronate EWG_Problem->EWG_Sol3 EDG_Sol1 Soln 1: Stronger Base (Ba(OH)2, TlOH) EDG_Problem->EDG_Sol1 EDG_Sol2 Soln 2: Electron-Rich Ligand (PCy3, SPhos) EDG_Problem->EDG_Sol2 Ortho_Sol1 Soln 1: Buchwald Ligands (XPhos, RuPhos) Ortho_Problem->Ortho_Sol1 Ortho_Sol2 Soln 2: High Temp + High Catalyst Loading Ortho_Problem->Ortho_Sol2

Figure 2: Optimization Decision Tree. Identify the primary failure mode (Instability vs. Inertness) to select the correct remedy.

References

  • Kinetic Studies on Transmetallation

    • Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction.
    • Miyaura, N.; Suzuki, A. Chem. Rev.[2]1995 , 95, 2457–2483.

  • Protodeboronation Stability

    • Base-Catalyzed Protodeboron
    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165.
  • Electronic Effects & Hammett Plots

    • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners.[3]

    • Zhang, L.; Wu, J.
  • Steric Hindrance Solutions

    • Catalysts for Suzuki-Miyaura Coupling of Hindered Substr
    • Martin, R.; Buchwald, S. L. Acc.[4] Chem. Res.2008 , 41, 1461–1473.

Sources

A Comparative Guide to Purity Analysis of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling

2-Fluoro-4-nitrophenylboronic acid is a cornerstone reagent in modern synthetic chemistry, primarily valued as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its application spans the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials, where the formation of specific carbon-carbon bonds is paramount.[1] The purity of this reagent is not merely a matter of quality control; it is a direct determinant of reaction yield, impurity profiles of the final product, and the overall efficiency and reproducibility of the synthetic process.

Common impurities in boronic acids include inorganic salts from synthesis, unreacted starting materials, and, most characteristically, the corresponding boroxine—a cyclic anhydride formed by the dehydration of three boronic acid molecules.[2][3] The presence of these impurities can interfere with catalytic cycles, generate unwanted byproducts, and complicate downstream purification. This guide provides an in-depth comparison of the principal analytical methods used to assess the purity of this compound, offering researchers, scientists, and drug development professionals the technical insights needed to select the most appropriate technique for their specific needs. We will explore High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Acid-Base Titration, and Gas Chromatography (GC), evaluating each for its specificity, sensitivity, and quantitative power.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for quality assurance and control.[4] It excels at separating complex mixtures, making it ideal for creating a detailed impurity profile of this compound. The method's strength lies in its ability to resolve the parent compound from structurally similar organic impurities and degradation products.

Causality Behind the Method: Why HPLC Works

The separation in Reversed-Phase HPLC (RP-HPLC), the most common mode for this analysis, is driven by the differential partitioning of analytes between a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] this compound and its potential organic impurities will have distinct polarities, causing them to travel through the column at different speeds, thus enabling their separation and quantification. The presence of a chromophore (the nitrophenyl group) makes it readily detectable by UV-Vis spectrophotometry.[5]

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a self-validating system for determining purity by area percent.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Note: The acidic modifier (formic acid) ensures the boronic acid is in its neutral form, leading to sharper peaks and more reproducible retention times.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterConditionRationale
LC System Standard HPLC or UHPLC SystemProvides reliable and reproducible solvent delivery and sample injection.
Column C18, 4.6 x 100 mm, 3.5 µmThe C18 stationary phase offers excellent hydrophobicity for retaining the analyte and related substances.[4][6]
Column Temp. 30 °CMaintains consistent selectivity and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection PDA/UV Detector @ 254 nmThe nitrophenyl group provides strong absorbance at this wavelength.[4][7]
Injection Vol. 5.0 µLA small volume to prevent peak distortion and column overloading.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.[4]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) prep_sample Prepare Sample (Dissolve in Diluent, Filter) prep_mobile->prep_sample instrument Set HPLC Conditions (C18, 254 nm, Gradient) prep_sample->instrument inject Inject Sample into HPLC instrument->inject acquire Acquire Chromatogram inject->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity determination.

Nuclear Magnetic Resonance (NMR): The Standard for Structural Confirmation and Quantification

NMR spectroscopy provides unambiguous structural information and can be used as a primary ratio method for quantification (quantitative NMR or qNMR). It is exceptionally powerful for identifying impurities and confirming the structure of the target compound.

Causality Behind the Method: Why NMR Works

NMR exploits the magnetic properties of atomic nuclei. For this compound, several nuclei are informative:

  • ¹H NMR: Provides a unique fingerprint based on the chemical environment of hydrogen atoms. It is excellent for identifying and quantifying organic impurities.

  • ¹⁹F NMR: The fluorine atom gives a sharp, simple signal in a spectral region free from other interferences, making it a highly specific probe for the target molecule.

  • ¹¹B NMR: Directly observes the boron atom, allowing differentiation between the desired sp²-hybridized boronic acid and sp³-hybridized boronate esters or boroxine species.[8]

A known challenge with NMR of boronic acids is their tendency to form boroxine trimers, which can lead to complex or broad ¹H spectra.[2] This equilibrium can be shifted back to the monomer by using a coordinating deuterated solvent, such as methanol-d₄, which breaks up the anhydride linkages.[2]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol describes a validated method for determining an absolute purity value (assay).

  • Preparation of Internal Standard (IS) Stock:

    • Accurately weigh ~50 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol-d₄. The IS should have sharp peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Using a calibrated pipette, add exactly 500 µL of the Internal Standard Stock solution to the NMR tube.

    • Cap the tube and vortex thoroughly until the sample is completely dissolved.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (typically D1 ≥ 30 seconds). This ensures complete relaxation of nuclei between scans, which is essential for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / m_analyte) × (m_IS / MW_IS) × Purity_IS Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, Purity_IS = purity of the internal standard.

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing prep_is Prepare Internal Standard Stock Solution in Methanol-d₄ prep_sample Weigh Analyte & Add Exact Volume of IS Stock prep_is->prep_sample instrument Set Quantitative Parameters (Long D1, Sufficient Scans) prep_sample->instrument acquire Acquire ¹H NMR Spectrum instrument->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity Using qNMR Formula integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Titration: The Absolute Method for Assay Determination

Titration is a classic analytical technique that provides a direct measure of the molar content of the boronic acid functional group. It is considered an absolute method, making it highly valuable for certifying reference materials and for orthogonal validation of other techniques.

Causality Behind the Method: Why Titration Works

Boronic acids are weak Lewis acids and cannot be accurately titrated directly with a strong base. However, their acidity is dramatically increased upon the addition of a polyol, such as D-mannitol.[9] Mannitol complexes with the boronate ion, shifting the equilibrium and creating a much stronger acid-complex that exhibits a sharp, clear inflection point upon titration with sodium hydroxide.[9] This allows for a precise determination of the equivalence point. For materials with a high concentration of boron, titration is often considered the most accurate method available.[10]

Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution, free from carbonate.

    • Prepare a 10% w/v D-mannitol solution in deionized water.

  • Titration Procedure:

    • Accurately weigh approximately 200 mg of this compound into a beaker.

    • Add 50 mL of deionized water and stir to dissolve. Gentle warming may be required.

    • Add 20 mL of the 10% D-mannitol solution.

    • Immerse a calibrated pH electrode connected to a potentiometer into the solution.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

    • Calculate the purity (assay) using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_analyte) / (m_analyte) × 100 Where: V = volume at equivalence point (L), M = molarity of NaOH, MW = molecular weight of analyte, m = mass of analyte (mg).

Workflow for Titrimetric Purity Analysis

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Processing prep_titrant Standardize 0.1 M NaOH prep_sample Weigh Sample, Dissolve, Add Mannitol Solution prep_titrant->prep_sample calibrate Calibrate pH Electrode prep_sample->calibrate titrate Titrate with NaOH, Recording pH vs. Volume calibrate->titrate plot Plot Titration Curve titrate->plot determine_ep Determine Equivalence Point plot->determine_ep calculate Calculate Purity (Assay) determine_ep->calculate

Caption: Workflow for potentiometric titration analysis.

Gas Chromatography (GC): A Niche Application for Volatile Impurities

Gas Chromatography is a powerful separation technique, but its application to boronic acids is limited by their inherent properties. Boronic acids are polar, non-volatile solids that are prone to thermal degradation and boroxine formation at the high temperatures used in GC inlets.[3]

Causality Behind the Method: Why Derivatization is Essential

To make this compound suitable for GC analysis, a chemical derivatization step is mandatory.[3][11] This process converts the polar, non-volatile boronic acid into a thermally stable, volatile derivative. A common approach is esterification, for example, by reacting it with triethanolamine to form a volatile borate ester.[11] Once derivatized, the compound and any similarly derivatized impurities can be separated based on their boiling points and interaction with the GC column's stationary phase.

This method is not typically a first choice for routine purity analysis but can be valuable for specialized applications, such as quantifying specific volatile impurities that are difficult to resolve by HPLC.

Workflow for GC-MS Purity Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing derivatize Derivatize Sample (e.g., with Triethanolamine) dissolve Dissolve in Suitable Solvent derivatize->dissolve instrument Set GC-MS Conditions (Temp Program, etc.) dissolve->instrument inject Inject Derivatized Sample instrument->inject acquire Acquire Chromatogram & Spectra inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Relative Purity integrate->calculate identify Identify Impurities by MS integrate->identify

Caption: Workflow for GC-MS analysis after derivatization.

Comparative Summary of Analytical Methods

The choice of analytical method depends heavily on the specific question being asked—whether it is a routine purity check, an absolute assay for a reference standard, or an investigation into a specific impurity.

FeatureHPLCNMR SpectroscopyTitrationGas Chromatography (GC)
Primary Use Impurity Profiling, Routine QCStructural ID, Absolute Assay (qNMR)Absolute AssayVolatile Impurity Analysis
Specificity High (separates isomers)High (structurally specific)Low (titrates all acidic species)High (with MS detection)
Sensitivity High (ppm levels)Moderate (requires ~mg)Low (requires >100 mg)Very High (ppb levels with MS)
Quantitation Relative (Area %), requires standards for absoluteAbsolute (qNMR with IS)Absolute (Primary Method)Relative, requires derivatization
Throughput Moderate to HighLow to ModerateHighModerate (derivatization is slow)
Information Purity, Impurity ProfileStructure, Purity, AssayMolar AssayVolatile Impurity Profile
Key Limitation Requires reference standards for impurity IDLower sensitivity, potential for oligomerizationNot impurity-specificMandatory derivatization step

Conclusion and Recommendations

No single method provides a complete picture of the purity of this compound. A comprehensive and robust quality assessment relies on an orthogonal approach, leveraging the strengths of multiple techniques.

  • For routine quality control and impurity profiling, HPLC with UV detection is the method of choice. It provides excellent resolution, sensitivity, and is readily automated for high throughput.

  • For definitive structural confirmation and an independent, absolute assay, quantitative NMR (qNMR) is unparalleled. It serves as a powerful tool for validating HPLC results and for the certification of reference materials.

  • For a rapid, accurate, and cost-effective determination of the boronic acid content (assay), potentiometric titration with mannitol remains the gold standard. Its status as a primary method makes it indispensable for establishing the purity of new batches.

  • Gas Chromatography should be reserved for specialized investigations where specific, volatile impurities are suspected and cannot be analyzed by other means.

By integrating these methods, researchers and drug developers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Wardani, A. P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University Repository. Retrieved from [Link]

  • Tóth, G., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. Retrieved from [Link]

  • da Silva, M. A., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. Retrieved from [Link]

  • Sistla, S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Wardani, A. P., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Retrieved from [Link]

  • Patil, S., et al. (2021). A new RP-HPLC assay method for determination and quantitation of Nitrofurantoin API. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Retrieved from [Link]

  • Ingman, F., & Still, E. (1966). A note on the titration of boric acid. Talanta. Retrieved from [Link]

  • White, B. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Retrieved from [Link]

  • Marinenko, G., & Champion, C. E. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Retrieved from [Link]

  • U.S. Borax. (n.d.). Boron testing methods. U.S. Borax. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Hach. (2019). Boric Acid. Hach. Retrieved from [Link]

  • Wang, Y., et al. (2019). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Analytical Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 2-Fluoro-4-nitrophenylboronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity and stability of key building blocks are paramount. 2-Fluoro-4-nitrophenylboronic acid is a crucial reagent in this context, and its accurate analytical characterization is non-negotiable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this compound, moving beyond a single prescribed protocol to empower you with the rationale to select and adapt methodologies for your specific analytical challenges.

The Analytical Challenge: Understanding this compound

This compound is a polar aromatic compound. The presence of the nitro group provides a strong chromophore, making UV detection a straightforward choice. However, the boronic acid functional group introduces specific challenges. Boronic acids can exist in equilibrium with their corresponding boroxines (anhydrides), and they possess a pKa that influences their charge state and, consequently, their retention in reversed-phase chromatography. The fluorine substituent can also introduce unique interactions with certain stationary phases. A robust analytical method must be able to separate the active ingredient from potential impurities, starting materials, and degradation products, all while ensuring the stability of the analyte during the analysis.

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

The most common starting point for the analysis of small aromatic molecules is reversed-phase chromatography using a C18 stationary phase. This methodology separates analytes based on their hydrophobicity.

The Rationale Behind the C18 Approach

A C18 column provides a hydrophobic stationary phase that retains the phenyl ring of the analyte. The polarity of the boronic acid, nitro, and fluoro groups means that a mobile phase with a significant aqueous component will be necessary to achieve reasonable retention. The choice of a buffered mobile phase is critical to ensure a consistent ionization state of the boronic acid group, leading to reproducible retention times and improved peak shape. An acidic mobile phase (e.g., using formic or phosphoric acid) will keep the boronic acid in its neutral form, promoting retention on the C18 phase.

Experimental Protocol: Reversed-Phase C18 Method

Objective: To establish a baseline separation of this compound from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters XBridge™ BEH C18, Agilent Zorbax Eclipse Plus C18)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Visualization of the C18 Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in Acetonitrile/Water (50:50) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 5 µL onto C18 Column prep2->hplc1 hplc2 Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak hplc3->data1 data2 Quantify Purity data1->data2

Caption: Workflow for Reversed-Phase C18 HPLC Analysis.

Method 2: An Alternative Selectivity - Phenyl-Hexyl Chromatography

For aromatic and moderately polar compounds, a phenyl-based stationary phase can offer a different selectivity compared to a standard C18 column. This can be particularly advantageous for separating structurally similar aromatic compounds.

The Rationale Behind the Phenyl-Hexyl Approach

Phenyl-hexyl columns have a phenyl group bonded to the silica surface via a hexyl linker. This allows for π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. These interactions, in addition to hydrophobic interactions, can lead to enhanced retention and different elution orders for aromatic compounds compared to a C18 column. For this compound, the electron-withdrawing nitro and fluoro groups on the analyte's phenyl ring can modulate these π-π interactions, potentially improving separation from related impurities.

Experimental Protocol: Phenyl-Hexyl Method

Objective: To exploit alternative selectivity for improved resolution of aromatic impurities.

Instrumentation: Same as Method 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl, Waters XBridge BEH Phenyl)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Same as Method 1

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method 3: For Enhanced Polarity - Hydrophilic Interaction Liquid Chromatography (HILIC)

When dealing with very polar analytes that are poorly retained on reversed-phase columns, even with highly aqueous mobile phases, HILIC presents a powerful alternative.

The Rationale Behind the HILIC Approach

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a smaller amount of an aqueous component.[1] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. This results in the retention of polar compounds that would elute in or near the void volume in reversed-phase chromatography. For this compound, HILIC can provide strong retention and a completely different selectivity profile, which is highly beneficial for separating it from non-polar impurities.

Experimental Protocol: HILIC Method

Objective: To achieve retention and separation of the polar analyte and related polar impurities.

Instrumentation: Same as Method 1.

Chromatographic Conditions:

  • Column: Amide or Bare Silica, 4.6 x 150 mm, 5 µm (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80)

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8

  • Gradient:

    • 0-1 min: 0% B

    • 1-12 min: 0% to 50% B

    • 12-15 min: 50% B

    • 15.1-20 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 75:25 Acetonitrile/Water

Visualization of Method Selection Logic

start Analyze this compound m1 Start with Reversed-Phase C18 (Method 1) start->m1 q1 Are key impurities structurally similar aromatics? q2 Is the analyte poorly retained on C18? q1->q2 No m2 Try Phenyl-Hexyl for alternative selectivity (Method 2) q1->m2 Yes m3 Use HILIC for polar compounds (Method 3) q2->m3 Yes end Optimal Method Achieved q2->end No m1->q1 m2->end m3->end

Caption: Decision tree for selecting an appropriate HPLC method.

Performance Comparison

The following table summarizes the expected performance characteristics of the three discussed methods. The values are illustrative and will depend on the specific column, instrument, and sample matrix.

ParameterMethod 1: Reversed-Phase C18Method 2: Phenyl-HexylMethod 3: HILIC
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsPartitioning into aqueous layer
Best Suited For General purpose, separation from non-polar and moderately polar impurities.Separation of aromatic isomers and structurally similar aromatic compounds.Separation of highly polar compounds, orthogonal separation to reversed-phase.
Expected Retention ModerateModerate to HighHigh
Selectivity Good for compounds with differing hydrophobicity.Excellent for aromatic compounds, alternative selectivity to C18.[2]Orthogonal to reversed-phase, based on polarity.
Potential Issues Poor retention of very polar impurities.May have strong retention of very hydrophobic compounds.Requires careful mobile phase preparation and longer equilibration times.[3]

Trustworthiness and Self-Validation

For each of these methods, system suitability tests should be performed before sample analysis to ensure the validity of the results. This should include:

  • Repeatability: Multiple injections of a standard solution to check for consistency in retention time and peak area (RSD < 2%).

  • Peak Tailing/Asymmetry: The tailing factor should ideally be between 0.9 and 1.5.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be > 1.5.

  • Blank Injections: Running the sample diluent to ensure no carryover or system contamination.

Conclusion

While a standard reversed-phase C18 method serves as an excellent starting point for the HPLC analysis of this compound, it is by no means the only option. A thorough understanding of the analyte's properties and the different separation mechanisms offered by alternative stationary phases, such as phenyl-hexyl and HILIC, allows for a more robust and tailored approach to method development. By considering these alternatives, researchers can achieve improved resolution, overcome challenges with polar or structurally similar impurities, and ultimately have greater confidence in the quality of their synthetic building blocks.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]

  • Kirkland, J. J., et al. (2006). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34. Available at: [Link]

  • Liu, X., & Scouten, W. H. (2006). Boronic Acids as Ligands for Affinity Chromatography. Letters in Organic Chemistry, 3(10), 739-746.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Zhang, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(39), 6093-6099. Available at: [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products from 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the reliable synthesis and rigorous validation of novel chemical entities are paramount. The 2-fluoro-4-nitrophenyl motif is a privileged scaffold in medicinal chemistry, offering unique electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is the workhorse for assembling the biaryl core of these molecules. However, the specific substrate , 2-Fluoro-4-nitrophenylboronic acid, presents a unique set of challenges due to the interplay of steric and electronic effects.

This guide provides an in-depth technical comparison and validation strategy for Suzuki coupling products derived from this valuable, yet challenging, building block. We will move beyond simple protocols to explain the underlying causality of experimental choices, ensuring your synthetic and analytical workflows are both efficient and self-validating.

Mechanistic Insights: Why This Substrate is Different

The success of any Suzuki-Miyaura coupling hinges on the efficiency of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The structure of this compound directly impacts the two most critical stages.

  • Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is generally accelerated by electron-withdrawing groups on the halide coupling partner. This makes coupling this compound with electron-poor aryl halides particularly efficient.[2][3]

  • Transmetalation: This is the most challenging step for this substrate. Here, the organic group is transferred from the boron atom to the palladium center. The process requires activation by a base to form a more nucleophilic "ate" complex.[4] However, two factors complicate this step:

    • Steric Hindrance: The fluorine atom at the ortho position physically obstructs the approach of the boronic acid to the bulky palladium complex, slowing down the transfer.[5]

    • Electronic Effects: The potent electron-withdrawing nature of the para-nitro group decreases the nucleophilicity of the ipso-carbon attached to the boron, further impeding its transfer to the palladium center.

Understanding these inherent challenges is the foundation for rational protocol design and the selection of appropriate comparative benchmarks.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)-Ar' L_n TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->TM caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

A Self-Validating Experimental Workflow

A robust protocol not only aims for high yield but also incorporates in-process controls and a comprehensive validation strategy to ensure the identity and purity of the final product.

Optimized Protocol for Suzuki Coupling

This protocol is designed to address the challenges posed by this compound when coupled with a representative aryl bromide, such as 4-bromoanisole.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed 4:1 Dioxane/Water (10 mL) via syringe. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexane (e.g., 30:70), visualizing under UV light. The disappearance of the limiting reagent (4-bromoanisole) indicates completion. Reaction times can range from 4 to 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x15 mL) and brine (1x15 mL). The aqueous washes remove the inorganic base and boron byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will likely contain residual starting materials and homocoupling byproducts. Purification via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane is typically effective for these polar nitro compounds.[6]

The Validation Gauntlet: A Multi-Technique Approach

Confirming the structure and purity of the product, 2-fluoro-4-nitro-4'-methoxy-1,1'-biphenyl, is a non-negotiable step.

Validation_Workflow cluster_workflow Product Validation Workflow cluster_analysis Spectroscopic & Chromatographic Analysis Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Fractions TLC Analysis of Fractions Purification->Fractions Collect Pure Pure Product (Combined Fractions) Fractions->Pure Combine Pure LCMS LC-MS (Purity & Mass ID) Pure->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) Pure->NMR Final Validated Product (>95% Purity) LCMS->Final NMR->Final caption Fig 2. Workflow for product purification and validation.

Fig 2. Workflow for product purification and validation.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first line of analysis for the purified product. It provides two critical pieces of data:

    • Purity: The peak area percentage from the chromatogram (e.g., UV detector at 254 nm) gives a quantitative measure of purity.

    • Identity: The mass spectrometer provides the molecular weight of the product, confirming the successful coupling. For our target product (C₁₃H₁₀FNO₃), the expected [M+H]⁺ would be approximately 248.07 g/mol .[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for unambiguous structure elucidation.

    • ¹H NMR: Will confirm the presence of all protons and their connectivity through chemical shifts and coupling constants. Expect distinct aromatic signals for both phenyl rings.

    • ¹³C NMR: Will show all unique carbon atoms. The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz), a hallmark of C-F bonds.[8]

    • ¹⁹F NMR: This is a highly sensitive and informative experiment for fluorinated compounds. It will show a single resonance, and its coupling to adjacent protons will further confirm the ortho position of the fluorine atom.[9][10]

Comparative Performance Analysis

To provide context for the performance of this compound, we compare its expected reactivity against two structurally related alternatives. The data presented is inferred from established reactivity principles in Suzuki-Miyaura coupling.[5][11]

FeatureThis compound (Target) Alternative 1: 4-Nitrophenylboronic acid Alternative 2: 2-Fluorophenylboronic acid
Key Structural Difference ortho-Fluoro, para-NitroNo ortho-substituent, para-Nitroortho-Fluoro, no para-Nitro
Expected Reaction Rate Moderate to SlowFastest. Lacks the steric hindrance of the ortho-fluoro group, facilitating faster transmetalation.Moderate. Lacks the strong deactivating effect of the nitro group, but still sterically hindered.
Expected Yield Good to Excellent. With optimized conditions (e.g., appropriate ligand, sufficient heating), high yields are achievable.[12][13]Highest. Generally gives excellent yields under standard conditions due to favorable electronics and lack of steric clash.Good to Excellent. Steric hindrance can be overcome with suitable catalyst systems.
Primary Challenge Combination of steric hindrance from F and electronic deactivation from NO₂ slows transmetalation.Minimal challenges; a very reliable coupling partner.Steric hindrance from the ortho-fluoro group is the main obstacle.
Risk of Side Reactions Moderate risk of protodeboronation under harsh basic conditions or prolonged reaction times.Low risk of side reactions under standard conditions.Moderate risk of protodeboronation, especially with strong bases or high temperatures.
Optimal Catalyst Choice Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome steric hindrance.[4]Standard catalysts like Pd(PPh₃)₄ are typically very effective.Similar to the target substrate, bulky ligands are often beneficial to promote the reaction.

Causality behind the Comparison:

  • Target vs. Alternative 1: This comparison isolates the impact of the ortho-fluoro group. The significantly faster expected rate for 4-Nitrophenylboronic acid demonstrates the powerful retarding effect of steric hindrance on the transmetalation step.[5]

  • Target vs. Alternative 2: This comparison highlights the electronic influence of the para-nitro group. While both substrates are sterically hindered, the strong electron-withdrawing nitro group on our target substrate makes its ipso-carbon less nucleophilic, providing an additional kinetic barrier to transmetalation compared to 2-Fluorophenylboronic acid.

Conclusion

While this compound is a challenging substrate in Suzuki-Miyaura couplings, its successful application is readily achievable through a scientifically-grounded approach. The key lies in recognizing the inherent steric and electronic hurdles and rationally selecting reaction conditions—particularly the catalyst system and base—to overcome them.[4][14] A rigorous, multi-technique validation workflow is not merely a final check but an integral part of the synthetic process, providing the unequivocal proof of structure and purity demanded in drug discovery and development. By understanding the "why" behind the protocol, researchers can troubleshoot effectively and confidently utilize this valuable building block to construct novel molecular architectures.

References

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Aher, A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 81. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Maleki, A., et al. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. Chemistry - A European Journal, 24(50), 13196-13206. Available from: [Link]

  • ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. Available from: [Link]

  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(2), 303-307. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035–2052. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4174–4185. Available from: [Link]

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

  • Chen, K., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 665-672. Available from: [Link]

  • D’hooghe, M., & De Kimpe, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available from: [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337–2344. Available from: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available from: [Link]

  • Smits, R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(28), 8281–8290. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth comparison of palladium catalyst systems for a particularly challenging yet synthetically valuable substrate: 2-Fluoro-4-nitrophenylboronic acid. The presence of both a sterically demanding ortho-fluoro substituent and a strongly electron-withdrawing para-nitro group presents a unique set of hurdles that must be overcome for successful C-C bond formation.

The electron-deficient nature of this boronic acid can significantly slow the crucial transmetalation step in the catalytic cycle and increases the propensity for competitive protodeboronation, a common side reaction that cleaves the C-B bond, thereby reducing the yield of the desired product.[3][4][5] This guide will dissect the performance of various catalyst classes, from traditional systems to modern, highly-engineered catalysts, providing researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the optimal catalyst for this demanding transformation.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to rational catalyst selection. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficacy of a catalyst system is determined by its ability to navigate each of these steps efficiently.

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)L Species OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Diaryl-Pd(II) Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Reactant1 Aryl-X Reactant1->OxAdd Electrophile Reactant2 Ar'-B(OH)₂ Reactant2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the choice of ligand (L) is critical. Bulky, electron-rich ligands are essential as they promote the formation of a reactive, monoligated Pd(0) species. This accelerates the oxidative addition of the aryl halide and, crucially, facilitates the final reductive elimination step to release the biaryl product and regenerate the active catalyst.[8][9][10]

Comparative Analysis of Palladium Catalyst Systems

The success of coupling an electron-deficient and sterically hindered boronic acid is almost entirely dependent on the ligand sphere around the palladium center. We will compare three major classes of catalysts.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive, first-generation catalyst has been a cornerstone of palladium catalysis for decades.[11] While effective for simple substrates, its performance falters with challenging partners like this compound.

  • Expertise & Causality: The PPh₃ ligand is not sufficiently electron-donating or sterically bulky. This leads to the formation of less reactive, coordinatively saturated palladium species. Consequently, the rate-limiting transmetalation and the final reductive elimination steps are often sluggish, requiring higher temperatures and longer reaction times.[12] These harsh conditions can promote the undesirable protodeboronation of the sensitive boronic acid, leading to diminished yields. While it can be a useful screening catalyst, it is generally ill-suited for this specific transformation.

The Modern Standard: Bulky, Electron-Rich Buchwald Phosphine Ligands

The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings, making previously difficult transformations routine.[8] Ligands such as SPhos and XPhos are particularly effective.

  • Expertise & Causality: These ligands possess two key features that make them ideal for this challenge. First, their significant steric bulk promotes the formation of highly reactive 12-electron L-Pd(0) intermediates, which readily undergo oxidative addition.[9] Second, their strong electron-donating character increases the electron density on the palladium center, which significantly accelerates the rate of reductive elimination.[10] This combination of properties allows the reaction to proceed under milder conditions, thereby minimizing substrate decomposition and maximizing yield.[13] These systems, typically generated in situ from a palladium source like Pd(OAc)₂ and the ligand, represent a robust and high-performing choice.

The User-Friendly Innovator: N-Heterocyclic Carbene (NHC) Pre-catalysts

N-Heterocyclic carbenes (NHCs) are powerful ligands that form highly stable and active palladium complexes. Pre-formed catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) offer significant practical advantages.

  • Expertise & Causality: NHCs are exceptional σ-donors, even more so than electron-rich phosphines. This creates a very strong Pd-C bond, resulting in a highly stable catalyst that resists decomposition. The PEPPSI-IPr pre-catalyst is a Pd(II) complex that is remarkably stable to air and moisture, eliminating the need for glovebox handling.[14][15] In situ, it is readily reduced to the active Pd(0) species.[15] The combination of high stability and reactivity makes PEPPSI-IPr highly effective for a wide array of substrates, including the electron-deficient and sterically hindered boronic acids that are the focus of this guide.[14][16]

Quantitative Performance Data

Direct comparative data for the coupling of this compound under identical conditions across all catalyst classes is scarce in the literature. However, performance can be reliably inferred from studies on structurally similar, challenging substrates. The following table summarizes representative data to guide catalyst selection.

Catalyst System (Precursor + Ligand)Aryl Halide PartnerBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane/H₂O80-10012-24Moderate[1]
Pd₂(dba)₃ + SPhos4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.593[3]
Pd(OAc)₂ + XPhos4-Chlorotoluene2-PyridylboronateK₃PO₄Dioxane1001295[17]
PEPPSI-IPrVarious Aryl ChloridesVarious Boronic AcidsKOt-Bui-PrOHRT1-3>95[14]
PEPPSI-IPrAmide-derived electrophilesVarious Boronic AcidsK₂CO₃THF6012High[16]

Note: This data is compiled from different sources with varying substrates and conditions and should be used as a qualitative guide.[1]

Experimental Protocols

Based on the analysis, an NHC-based pre-catalyst like PEPPSI-IPr offers the best combination of performance, stability, and ease of use for the target transformation.

Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, stir bar) start->setup reagents Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - PEPPSI-IPr (1-2 mol%) setup->reagents inert Inert Atmosphere (Evacuate & backfill with N₂/Ar, 3x) reagents->inert solvents Add Degassed Solvents (e.g., Dioxane/H₂O via syringe) inert->solvents reaction Heat and Stir (Typically 60-100 °C) solvents->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Work-up (Cool, dilute with H₂O, extract with organic solvent) monitor->workup Upon completion purify Purification (Dry, concentrate, column chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is adapted for the specific coupling of an aryl bromide with this compound using PEPPSI-IPr.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing can be achieved by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Summary and Recommendations

For researchers tackling the Suzuki-Miyaura coupling of the challenging this compound, catalyst selection is the most critical parameter for success.

  • Not Recommended: Traditional catalysts like Pd(PPh₃)₄ are generally unsuitable for this transformation. The required harsh conditions often lead to significant protodeboronation and low yields.

  • Highly Recommended: Catalyst systems based on Buchwald ligands (e.g., SPhos, XPhos) with a palladium precursor are an excellent choice. Their tailored steric and electronic properties are designed to overcome the hurdles presented by electron-deficient and hindered substrates, delivering high yields under relatively mild conditions.

  • Top Recommendation for Practicality and Performance: The PEPPSI-IPr pre-catalyst is arguably the optimal choice. Its high catalytic activity is matched by its exceptional user-friendliness, being stable to air and moisture. This robustness simplifies the experimental setup without compromising performance, making it an ideal catalyst for both screening and scale-up applications involving this and other challenging substrates.

By understanding the mechanistic nuances and leveraging modern, rationally designed catalyst systems, the synthesis of complex biaryl structures from this compound can be transformed from a synthetic challenge into a routine and reliable laboratory procedure.

References

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2020). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2022). Journal of Synthetic Chemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). Organic Chemistry Portal. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2021). PMC. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). NIH Public Access. [Link]

  • PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Semantic Scholar. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Omega. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2019). Royal Society of Chemistry. [Link]

Sources

Electronic Tuning of Fluoronitrophenylboronic Acids: A Comparative Guide to Acidity and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Substituents in Fluoronitrophenylboronic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoronitrophenylboronic acids (FNPBAs) represent a specialized class of arylboronic acids where the interplay between the strongly electron-withdrawing nitro group (


) and the dual-nature fluoro substituent (

) creates a unique electronic landscape. This guide analyzes how these substituents manipulate the Lewis acidity (pKa) of the boron center, thereby dictating performance in Suzuki-Miyaura cross-couplings and reversible covalent binding with diols (e.g., carbohydrate sensing).

Key Takeaway: The strategic placement of fluorine relative to the nitro group allows for fine-tuning of pKa between 6.0 and 7.5. While lower pKa facilitates boronate formation at physiological pH, it introduces a trade-off: increased susceptibility to protodeboronation and reduced transmetallation rates in palladium-catalyzed cycles.

Theoretical Framework: The Electronic Push-Pull

To select the optimal reagent, one must understand the three forces acting on the boron center:

  • Inductive Withdrawal (-I): Both

    
     and 
    
    
    
    are highly electronegative, pulling electron density through the sigma bond framework. This increases the electrophilicity of the boron atom, stabilizing the anionic tetrahedral boronate form and lowering the pKa .
  • Resonance Effects (+R vs -R):

    • Nitro (

      
      ):  Exhibits strong resonance withdrawal (
      
      
      
      ), drastically lowering pKa (e.g., 4-nitrophenylboronic acid pKa
      
      
      7.1 vs. 8.8 for phenylboronic acid).
    • Fluoro (

      
      ):  Exhibits resonance donation (
      
      
      
      ) into the
      
      
      -system. In the para position, this competes with its inductive withdrawal, resulting in a negligible change in pKa compared to the unsubstituted parent. In the meta position, resonance is deactivated, and the inductive effect dominates, significantly lowering pKa.
  • The Ortho Effect: A fluorine atom ortho to the boronic acid moiety can form an intramolecular hydrogen bond (

    
    ), which stabilizes the boronic acid ground state but can also stabilize the tetrahedral anion. Steric hindrance at the ortho position generally retards transmetallation.
    

Comparative Acidity (pKa) Analysis[1][2][3][4]

The pKa value is the critical predictor of reactivity. Lower pKa values indicate that the boronic acid converts to its reactive tetrahedral boronate form


 at a lower pH.
Table 1: Comparative Electronic Profiles
CompoundSubstituent PositionElectronic Effect (Dominant)Approx.[1][2][3][4] pKa (Aq)Reactivity Implication
Phenylboronic Acid (PBA) NoneReference8.8Standard reactivity; requires basic pH (>9) for optimal coupling.
4-Fluorophenylboronic acid Para-FInductive (-I)

Resonance (+R)
8.7Mimics PBA; minimal electronic activation.
3-Fluorophenylboronic acid Meta-FInductive (-I)7.8Moderate activation; good balance of stability/reactivity.
4-Nitrophenylboronic acid Para-NO2Strong Resonance (-R)7.1High Lewis acidity; enables coupling at neutral pH.
3-Fluoro-4-nitrophenylboronic acid Meta-F, Para-NO2Synergistic Withdrawal (-I + -R)6.5 - 6.8 High Activation: Excellent for low-pH binding; risk of hydrolysis.
2-Fluoro-4-nitrophenylboronic acid Ortho-F, Para-NO2Ortho-effect + Strong -R6.0 - 6.4 Max Acidity: Sterically hindered; high risk of protodeboronation.

Note: Values are synthesized from Hammett additivity principles and comparative literature data [1][2].

Reactivity in Suzuki-Miyaura Coupling[5][7][8][9]

The performance of FNPBAs in cross-coupling is non-linear. While electron deficiency accelerates the formation of the boronate nucleophile (Step A), it often decelerates the transmetallation to Palladium (Step B) and promotes side reactions.

The "Goldilocks" Zone
  • Too Electron Rich (High pKa): Requires harsh bases (e.g.,

    
    , 
    
    
    
    ) to form the boronate.
  • Too Electron Poor (Low pKa): The C-B bond becomes labile. The primary failure mode for this compound is protodeboronation , where the boronic acid is hydrolyzed to the corresponding arene (fluoronitrobenzene) before coupling occurs.

Optimization Strategy

For FNPBAs, standard conditions often fail.

  • Base Selection: Switch from hydroxides/alkoxides to weak bases like

    
      or 
    
    
    
    .
  • Water Content: Strictly control water. While water is needed for boronate formation, excess water accelerates protodeboronation. A 10:1 organic:water ratio is often optimal.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Validates the Lewis acidity for specific isomers.

  • Preparation: Dissolve the fluoronitrophenylboronic acid (0.05 mmol) in 50 mL of degassed water containing 0.1 M KCl (ionic strength adjuster). If solubility is poor, use a 1:1 MeOH:Water mixture (note: this shifts apparent pKa).

  • Titrant: Prepare 0.05 M carbonate-free NaOH standard solution.

  • Execution:

    • Perform titration under

      
       atmosphere at 25°C.
      
    • Record pH after every 10 µL addition using a calibrated glass electrode.

  • Analysis: Plot pH vs. Volume NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection).

    • Self-Validation: The curve should show a single buffer region. If a second inflection appears, check for boroxine formation (concentration too high).

Protocol B: Optimized Suzuki Coupling for Labile FNPBAs

Designed to minimize protodeboronation of electron-deficient substrates.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Fluoronitrophenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%) - Bidentate ligands stabilize the catalyst against inhibition by nitro groups.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.5 equiv)
  • Solvent System: 1,4-Dioxane / Water (10:1 v/v).

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents via syringe.

    • Heat to 80°C for 4-12 hours.

  • Workup: Cool, filter through Celite, and analyze crude via

    
     NMR.
    
    • Checkpoint: Look for the sharp singlet of the protodeboronated byproduct (fluoronitrobenzene). If >10%, switch solvent to anhydrous DMF with Ag2O (base).

Visualizing the Mechanisms

Diagram 1: Electronic Influence Map

This diagram illustrates how substituent position and type influence the Boron center's electron density.

ElectronicEffects Center Boron Center (Lewis Acidity) HighAcid High Acidity (pKa < 7.0) Good for Diol Binding Risk of Hydrolysis Center->HighAcid ParaNO2 4-Nitro Group (Strong -R, -I) ParaNO2->Center Major pKa Decrease MetaF 3-Fluoro Group (Inductive -I) MetaF->Center Moderate pKa Decrease ParaF 4-Fluoro Group (Resonance +R cancels -I) ParaF->Center Negligible Effect OrthoF 2-Fluoro Group (Steric + H-Bonding) OrthoF->Center Complex Effect (Stability vs Reactivity)

Caption: Mapping the electronic contributions of F and NO2 substituents on the Boron center. Red/Yellow paths indicate strong acidification.

Diagram 2: Experimental Decision Tree

A logic flow for selecting reaction conditions based on the specific FNPBA isomer.

ReactionLogic Input Select FNPBA Isomer Check1 Is pKa < 7.0? (e.g. Nitro + Meta/Ortho F) Input->Check1 RouteA Standard Suzuki Base: Na2CO3 Solvent: THF/H2O Check1->RouteA No (e.g. 4-F-PBA) RouteB Modified Suzuki Base: K3PO4 or CsF Solvent: Dioxane/H2O (Low water) Check1->RouteB Yes (e.g. 3-F-4-NO2-PBA) Protodeboronation Risk: Protodeboronation (C-B cleavage) RouteB->Protodeboronation If Temp > 90°C

Caption: Decision matrix for optimizing cross-coupling conditions based on the electronic stability of the boronic acid.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5] Wiley-VCH.[1] [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears.[6][7] Tetrahedron, 60(49), 11205-11209. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Soundararajan, S., et al. (2009). Boronic Acids for Sensing and Material Applications.[5] In Boronic Acids. [Link]

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Comparative Kinetic Profiling: 2-Fluoro-4-nitrophenylboronic Acid (2-F-4-NPBA)

[1]

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Sensor Developers, and Kineticists.[1]

Executive Summary

2-Fluoro-4-nitrophenylboronic acid (2-F-4-NPBA) represents a high-reactivity, low-stability niche within organoboron chemistry.[2] Unlike the standard Phenylboronic Acid (PBA), which is kinetically sluggish at neutral pH, or 4-Nitrophenylboronic Acid (4-NPBA), which offers moderate activation, 2-F-4-NPBA utilizes the synergistic electron-withdrawing effects of a para-nitro and ortho-fluoro group to depress its pKa significantly.[2]

This guide objectively compares 2-F-4-NPBA against its nearest alternatives. The data reveals a trade-off: 2-F-4-NPBA offers superior binding kinetics at physiological pH (7.[2]4) but suffers from accelerated protodeboronation rates under basic catalytic conditions. [2]

Quick Comparison Matrix
FeaturePhenylboronic Acid (PBA) 4-Nitrophenylboronic Acid (4-NPBA) This compound
pKa (Approx.) 8.87.0 - 7.2~6.2 - 6.5 (Predicted)
Physiological Binding Poor (Requires pH > 8.[2][3]5)GoodExcellent (Active at pH 7.4)
Suzuki Coupling Standard / RobustHigh Yield / FastRapid but Unstable (Prone to Hydrolysis)
Hydrolytic Stability High (Weeks at pH 12)ModerateLow (Rapid Protodeboronation)

Physicochemical Baseline: The pKa Driver

The kinetic behavior of any boronic acid is dictated by its Lewis acidity—specifically, the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate.

Mechanism of Action

Reactivity in both sensing (diol binding) and synthesis (transmetallation) usually requires the formation of the tetrahedral boronate anion.

  • PBA: High pKa means it remains neutral at pH 7.4, limiting reactivity.

  • 2-F-4-NPBA: The para-nitro group is a strong electron-withdrawing group (EWG).[2] The ortho-fluorine atom adds inductive withdrawal (-I effect) while remaining sterically small (unlike an ortho-nitro group).[2] This combination drops the pKa below 7.0, ensuring the molecule exists largely as the reactive anion at neutral pH.

BoronicEquilibriumNeutralNeutral Trigonal Form(Less Reactive)AnionicTetrahedral Boronate Anion(Reactive Species)Neutral->Anionic+ OH- / + H2O(pK_a dependent)Anionic->Neutral+ H+DeboronatedProtodeboronation Product(Inactive/Waste)Anionic->DeboronatedBase-CatalyzedHydrolysis (k_debor)

Application 1: Reversible Diol Binding (Sensors)

For researchers developing glucose sensors or saccharide transporters, 2-F-4-NPBA is a high-performance alternative to PBA.[2]

Comparative Kinetics

The binding of boronic acids to diols (like glucose or catechol) is pH-dependent. The reaction rate (

  • PBA: At pH 7.4, PBA is far below its pKa. Binding is slow because the OH- concentration is insufficient to drive the transition to the tetrahedral ester.

  • 2-F-4-NPBA: With a pKa near 6.5, it is optimally pre-activated at physiological pH.[2] It binds diols rapidly without requiring exogenous base.

Experimental Data Summary (Relative Rates at pH 7.4): | Analyte (Diol) | PBA Binding Rate (


Glucose~15.02Catechol~8.5Fructose~12.0
Protocol A: Kinetic Binding Assay (ARS Displacement)

Use this protocol to validate binding constants.[2]

  • Preparation: Prepare a

    
     M solution of Alizarin Red S (ARS) in 0.1 M phosphate buffer (pH 7.4).
    
  • Titration: Add 2-F-4-NPBA to reach 20 equivalents. Observe the color change (Yellow

    
     Orange) and fluorescence increase.
    
  • Displacement: Rapidly inject the target diol (e.g., Glucose) into the ARS-Boronic Acid complex.

  • Measurement: Monitor the decrease in fluorescence (Excitation: 468 nm, Emission: 572 nm) over time.

  • Calculation: Fit the decay curve to a pseudo-first-order kinetic model to derive

    
    .
    

Application 2: Suzuki-Miyaura Cross-Coupling

In drug discovery, 2-F-4-NPBA is often used to introduce a functionalized aryl ring.[2] However, its kinetics differ significantly from standard boronic acids.

The Stability Trap

While electron-deficient boronic acids undergo transmetallation faster (in some catalytic cycles), they are notoriously unstable. The C-B bond is weakened by the electron-withdrawing groups, making the molecule susceptible to Protodeboronation (replacement of B(OH)2 with H).

  • PBA: Stable. Can withstand high heat (80°C+) and strong bases (K2CO3).[2]

  • 2-F-4-NPBA: Unstable.[2] The ortho-fluoro group can stabilize the transition state for deboronation or facilitate ipso-attack by water.[2]

Performance Guide:

  • Reaction Rate: Very Fast (Initial 10 mins).

  • Final Yield: Lower than 4-NPBA if reaction time is prolonged (due to decomposition of starting material).[2]

  • Recommended Catalyst: Use highly active systems (e.g., Pd(dppf)Cl2 or Pd-XPhos) to complete the coupling before deboronation consumes the reagent.

SuzukiCyclecluster_dangerKinetic CompetitionPd0Pd(0) CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Aryl HalideTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMet + 2-F-4-NPBA (Activated)RedElimReductive Elimination(Product Release)TransMet->RedElimSideRxnProtodeboronation(Major Yield Loss)TransMet->SideRxnIf Pd cycle is slow,Boronic acid decomposesRedElim->Pd0

[2]

Protocol B: Optimized Coupling for Unstable Acids

Standard protocols often fail for 2-F-4-NPBA.[2] Use this "Fast-Fire" method.

  • Solvent: Use THF/Water (9:1) . Avoid pure alcohols which promote solvolysis.

  • Base: Use a weak base like K3PO4 or CsF . Avoid strong hydroxides (NaOH) which accelerate deboronation.

  • Temperature: Limit to 40-50°C . Do not reflux at 100°C.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of 2-F-4-NPBA to account for sacrificial decomposition.

  • Monitoring: Monitor via HPLC every 15 minutes. Stop immediately upon consumption of the aryl halide.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[2] Link[2]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link[2]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron.[5] Link[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Structural Confirmation of 2-Fluoro-4-nitrophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of 2-Fluoro-4-nitrophenylboronic acid (and its derivatives) presents a unique analytical paradox: the very functional group that makes it valuable for Suzuki-Miyaura coupling—the boronic acid moiety—renders it inherently unstable during standard characterization.

This guide objectively compares analytical methodologies to resolve the three primary structural states that confound researchers: the monomeric acid , the trimeric boroxine (anhydride), and the protodeboronated impurity . Unlike stable organic molecules, "pure" boronic acid is a dynamic species. This document details why standard protocols fail and provides a comparative analysis of superior alternatives.

Part 1: The Dynamic Structural Challenge

Before selecting an analytical method, one must understand the causality of spectral artifacts. This compound exists in a solvent-dependent equilibrium.

  • Dehydration (Boroxine Formation): In non-polar solvents (e.g., CDCl₃), three boronic acid molecules lose three water molecules to form a six-membered boroxine ring. This alters stoichiometry and chemical shifts.[1]

  • Protodeboronation: The electron-withdrawing nature of the nitro and fluoro groups significantly increases the acidity of the boron center, making the C-B bond susceptible to hydrolytic cleavage, releasing 3-fluoronitrobenzene .

  • Esterification Artifacts: In alcoholic solvents (MeOH/EtOH), the acid rapidly forms mono- and dialkyl esters, complicating Mass Spectrometry (MS) data.

Visualization: The Solvation-State Equilibrium

The following diagram maps the structural fate of the molecule based on solvent choice.

BoronicEquilibrium Acid Monomeric Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Dehydrated Artifact) Acid->Boroxine Non-polar Solvents (CDCl3, Toluene) Deboronated Protodeboronated Product (Impurity: 3-Fluoronitrobenzene) Acid->Deboronated Base/Heat + H2O (Instability) Ester Boronic Ester (Solvent Adduct) Acid->Ester Alcohols (MeOH, EtOH) Boroxine->Acid Polar/Aqueous Solvents (DMSO-d6, D2O + NaOD)

Caption: Solvent-driven structural evolution of arylboronic acids.[1] Green paths indicate stabilization; red paths indicate dehydration/artifact formation.

Part 2: Comparative Analytical Matrix

The following tables compare standard approaches against optimized protocols for this specific fluorinated derivative.

A. NMR Spectroscopy: Solvent Performance

Objective: Obtain a clean, interpretable spectrum of the monomer.

Solvent SystemSuitabilityMechanistic OutcomeRecommendation
CDCl₃ Poor Promotes dehydration to boroxine. Spectra show broad, split signals due to slow exchange between acid and trimer.Avoid for structural confirmation.
DMSO-d₆ Excellent DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron. This stabilizes the monomer and prevents boroxine formation.Primary Choice for ¹H and ¹⁹F NMR.[2]
CD₃OD Moderate Rapid exchange of B-OH protons with solvent (loss of OH signal). Potential for methyl ester formation (Ph-B(OMe)₂).Use only if DMSO is incompatible.
D₂O + NaOD Good Converts acid to the tetrahedral boronate anion [Ar-B(OH)₃]⁻. Sharpens ¹¹B signals but changes chemical shifts.[1]Best for ¹¹B NMR confirmation.
B. Mass Spectrometry: Ionization Strategies

Objective: Confirm Molecular Weight (MW) without dehydration artifacts.

MethodArtifact RiskObservationRecommendation
Direct ESI (+/-) HighOften shows peaks for the boroxine [3M-3H₂O+H]⁺ or solvent adducts. The parent ion [M+H]⁺ is rarely seen.Unreliable for purity assignment.
Diol Derivatization LowPre-reacting with pinacol or ethylene glycol locks the structure into a stable cyclic ester.Gold Standard for MS confirmation.
Part 3: Deep Dive – Technical Protocols
Protocol 1: Self-Validating NMR Characterization

This protocol ensures you are looking at the monomeric acid and allows you to quantify the degree of protodeboronation.

Reagents: DMSO-d₆ (Dry), this compound.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Crucial: Do not use heat to dissolve, as this accelerates deboronation.

  • ¹H NMR Acquisition:

    • Target Signal: Look for the B(OH)₂ protons. In DMSO-d₆, these appear as a broad singlet or two distinct singlets (due to restricted rotation) typically between 8.0 – 9.0 ppm .

    • Validation: If the B(OH)₂ peak is absent, the sample has dehydrated to boroxine or is wet.

    • Impurity Check: 3-fluoronitrobenzene (deboronated product) will lack the B-OH signal and show a distinct triplet/multiplet pattern upfield relative to the boronic acid aromatic signals.

  • ¹⁹F NMR Acquisition:

    • Shift Monitoring: The fluorine shift is highly sensitive to the boron environment.

    • Monomer: Expect a sharp singlet (approx -105 to -115 ppm range).

    • Boroxine: Will appear as a secondary peak slightly downfield from the monomer.

    • Deboronated: Will appear significantly shifted.

  • ¹¹B NMR (The "Truth" Scan):

    • Use a quartz tube if possible (borosilicate glass gives a broad background hump).

    • Monomer (Acid): Broad peak ~27–30 ppm.

    • Boroxine: Broad peak ~32–35 ppm.

    • Tetrahedral Anion (if NaOD added): Sharp peak ~1–5 ppm.

Protocol 2: Diol-Derivatization for Mass Spectrometry

Direct injection often yields the mass of the trimer (Boroxine, MW ~495 for this derivative) rather than the monomer (MW ~185).

Workflow:

  • Mix: In a GC/LC vial, combine 100 µL of sample solution (1 mg/mL in MeCN) with 100 µL of Pinacol solution (10 mg/mL in MeCN).

  • Incubate: Let stand at room temperature for 5 minutes. (Boronic acids react rapidly with 1,2-diols).

  • Analyze: Inject via ESI-MS (Positive Mode).

  • Target Mass: Look for the [M + Pinacol - 2H₂O + H]⁺ adduct.

    • Calculation: 185 (Acid) + 118 (Pinacol) - 36 (Water) + 1 (H) = 268 m/z .

    • Why this works: The pinacol ester is chemically stable and ionizes well, eliminating the ambiguity of dehydration artifacts.

Part 4: Analytical Decision Tree

Use this workflow to troubleshoot inconsistent data.

AnalyticalWorkflow Start Start: Structural Confirmation HNMR 1. Run 1H NMR in DMSO-d6 Start->HNMR CheckOH Are B(OH)2 protons visible (8.0-9.0 ppm)? HNMR->CheckOH Clean Spectrum Clean? (Integrals match) CheckOH->Clean Yes NoOH Suspect Boroxine or Protodeboronation CheckOH->NoOH No Confirmed Structure Confirmed (Monomer) Clean->Confirmed Yes Run11B 2. Run 11B NMR Clean->Run11B No (Ambiguous) NoOH->Run11B Check11B Peak Position? Run11B->Check11B Peak30 ~30 ppm (Broad) = Acid/Boroxine Mix Check11B->Peak30 30-35 ppm PeakNone No Peak or ~0 ppm? = Deboronated/Inorganic B Check11B->PeakNone Missing MSCheck 3. Perform Pinacol Derivatization Then MS Peak30->MSCheck MSResult Observe m/z 268? MSCheck->MSResult FinalPass Confirmed via Deriv. MSResult->FinalPass Yes FinalFail Synthesis Failed MSResult->FinalFail No

Caption: Step-by-step logic for confirming boronic acid identity and ruling out common decomposition pathways.

References
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • San Diego State University (SDSU). (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Marinaro, W. A., et al. (2012).[3] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Williams, C. M., et al. (2015).[4] Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Biaryls Synthesized from 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2][3] The synthesis of these vital compounds, often achieved through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, is a routine task in drug development laboratories.[4][5][6] However, the seemingly straightforward synthesis of a target biaryl is only the beginning of the story. The ultimate biological activity and safety profile of a drug candidate are inextricably linked to its purity. Uncharacterized impurities, even at trace levels, can exhibit their own pharmacology or toxicity, leading to misleading structure-activity relationship (SAR) data and potentially catastrophic failures in later developmental stages.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on rigorously assessing the purity of biaryls synthesized using 2-Fluoro-4-nitrophenylboronic acid. This particular building block, while valuable, introduces specific challenges due to its electronic and steric properties. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare the strengths and weaknesses of various analytical techniques, and provide actionable, self-validating protocols to ensure the highest degree of scientific integrity in your research.

The Synthetic Landscape: Suzuki-Miyaura Coupling with an Electron-Deficient Partner

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing biaryl scaffolds due to its exceptional functional group tolerance and generally high yields.[6][9][10] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nIntermediate\nAr¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\nIntermediate\nAr¹-Pd(II)L₂-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for positioning Reactants1 [label="Ar¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Reactants2 [label="Ar²-B(OR)₂\n(Boronic Acid/Ester)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Borate [label="Ar²-B(OR)₂(OH)⁻\n(Activated Borate)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar¹-X"]; OxAdd -> Transmetal [label="Activated Borate"]; Transmetal -> Pd0 [label="Reductive\nElimination"]; Transmetal -> Product [style=dashed, arrowhead=none];

// Reactant inputs Reactants1 -> OxAdd [style=dashed]; Reactants2 -> Borate [style=dashed]; Base -> Borate [style=dashed]; Borate -> Transmetal [style=dashed, label="Transmetalation"]; } /dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

When using this compound, the electron-withdrawing nature of the nitro group and the ortho-fluoro substituent significantly influences the reaction. While the electron deficiency can facilitate the crucial transmetalation step, it also presents unique challenges and potential side reactions.[11] The choice of catalyst, ligand, base, and solvent becomes critical to minimize the formation of impurities.[12][13]

Anticipating the Unwanted: A Profile of Potential Impurities

A robust purity assessment strategy begins with understanding what impurities are likely to form. For the coupling of this compound with an aryl halide (Ar-X), the impurity profile can be complex.

Impurity_Profile

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide coupling partner.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 1-fluoro-3-nitrobenzene. This is a common side reaction for boronic acids, particularly under prolonged heating or with certain bases.

  • Products of Nitro Group Reduction: The nitro group is susceptible to reduction. Depending on the reaction conditions and the presence of reducing agents (sometimes inadvertently), impurities with an amino or other reduced nitrogen functionality can form.

  • Residual Catalyst/Ligands: Palladium and phosphine ligands (or their oxides) from the catalyst system can contaminate the final product.

Comparative Guide to Analytical Techniques for Purity Assessment

No single analytical technique is sufficient to declare a compound "pure." A multi-detector and multi-technique approach is essential for a comprehensive assessment.[14] The three pillars of purity analysis for small molecules are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

Technique Principle Primary Use Case Advantages Limitations
HPLC-UV/DAD Chromatographic separation based on polarity, with detection by UV-Vis absorbance.Workhorse for % purity. Quantifies all UV-active species.High sensitivity, excellent for resolving closely related impurities, robust and widely available.Requires a chromophore; non-UV active impurities are invisible. Relative % area is not always equal to % weight.
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.Impurity identification. Provides molecular weight of impurities.Extremely sensitive, provides structural clues (molecular weight), essential for identifying unknown peaks from HPLC.Ionization efficiency varies greatly between compounds, making it difficult to quantify without standards.
qNMR Integration of NMR signals relative to an internal standard of known purity and concentration.Absolute purity determination. Provides a direct, unbiased measure of mass purity.Non-destructive, requires no reference standard of the analyte, provides structural confirmation.[15][16]Lower sensitivity than HPLC, may not detect trace impurities (<0.1%), requires careful experimental setup.[17]
HPLC-ELSD Chromatographic separation with detection based on light scattering from nebulized, non-volatile analytes.Detection of non-UV active impurities. Universal detection for non-volatile compounds.Less sensitive than UV or MS, provides a non-linear response, not suitable for gradient elution quantification.

An Integrated Workflow for Rigorous Purity Validation

A self-validating system for purity assessment involves a logical flow of experiments where the results of one technique inform the application of the next. This ensures that no stone is left unturned.

Purity_Workflow

Experimental Protocols: From Synthesis to Final Analysis

Protocol 1: Representative Suzuki-Miyaura Coupling

Causality: This protocol uses Pd(dppf)Cl₂ as the catalyst, which is often robust for challenging couplings. A mixed solvent system (Dioxane/Water) is used to ensure solubility of both the organic substrates and the inorganic base.[18]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The mixture should be sparged with nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: A C18 column is the standard for reverse-phase chromatography of small organic molecules. A gradient elution from water to acetonitrile allows for the separation of compounds with a wide range of polarities, from polar starting materials to the less polar biaryl product. Acetonitrile is chosen over methanol as it often provides sharper peaks and has a lower UV cutoff.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL for injection.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

Causality: Maleic anhydride is chosen as the internal standard because it is highly pure, non-volatile, stable, and has a simple singlet in the ¹H NMR spectrum that is unlikely to overlap with signals from the biaryl product.[19] Accurate weighing is paramount for this technique.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized biaryl product into a clean vial. Record the mass to at least four decimal places (m_analyte).

    • Accurately weigh approximately 5-7 mg of a certified internal standard (e.g., maleic anhydride, purity >99.9%) into the same vial. Record the mass (m_std).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (d1): Set d1 to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).

      • High signal-to-noise ratio: Use an adequate number of scans (e.g., 16 or 32).

      • 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_analyte) and the singlet from the internal standard (I_std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard (e.g., 0.999)

Conclusion

The synthesis of novel biaryl compounds from building blocks like this compound is a critical activity in the advancement of pharmaceutical research. However, the true value of a synthesized compound can only be realized when its purity is rigorously and unequivocally established. By adopting an integrated analytical workflow that leverages the complementary strengths of HPLC, qNMR, and MS, researchers can move with confidence from synthesis to biological evaluation. This commitment to analytical excellence is not merely a procedural requirement; it is a fundamental pillar of scientific integrity that ensures the reliability of research data and accelerates the journey toward new medicines.

References

  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between...
  • ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF.
  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • O'Brien, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Pauli, G. F., et al. (2014).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Agilent Technologies. (2013).
  • Sun, P., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases.
  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Journal of the American Chemical Society.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • University of Ottawa. (2017).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
  • ResearchGate. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • IJCRT. (2024). IMPURITY PROFILING.
  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH.
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • National Institutes of Health. (2022).
  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum.
  • ResearchGate. (2024). Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be.
  • Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (2021). Recent Advances in Mass Spectrometry for Process Monitoring.
  • National Institutes of Health. (2023).

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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, prized for its versatility and functional group tolerance. The choice of the boronic acid, however, is a critical parameter that can define the success or failure of a synthesis. This guide provides an in-depth technical comparison of 2-Fluoro-4-nitrophenylboronic acid, a highly activated yet sterically influenced reagent, against a spectrum of other commonly employed coupling partners. We will delve into the mechanistic nuances that govern its reactivity and provide a framework for rational reagent selection, supported by experimental data.

The Unique Profile of this compound: A Double-Edged Sword

This compound presents a fascinating case study in the interplay of electronic and steric effects. The phenyl ring is adorned with two potent electron-withdrawing groups: a nitro group at the para position and a fluorine atom at the ortho position.

Electronic Effects: The strong electron-withdrawing nature of the nitro group, and to a lesser extent the fluorine atom, significantly impacts the reactivity of the boronic acid. This electronic pull renders the aromatic ring electron-deficient, which can have a dual effect on the Suzuki-Miyaura coupling cycle. While an electron-deficient aryl boronic acid can be more prone to an undesired side reaction known as protodeboronation, especially under basic conditions, it can also facilitate the crucial transmetalation step in some cases.[1]

Steric Effects: The fluorine atom at the ortho position introduces steric hindrance around the boronic acid moiety. This bulk can impede the approach of the boronic acid to the coordination sphere of the palladium catalyst.[1] This steric clash can slow down the transmetalation step, where the organic group is transferred from the boron to the palladium center.[1]

This combination of potent electronic activation and steric hindrance makes this compound a reagent that offers high potential for rapid coupling but requires careful optimization to overcome the steric barrier.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the comparative performance of different boronic acids, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The generally accepted mechanism revolves around a palladium catalyst and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is highly sensitive to the electronic and steric nature of the boronic acid, as well as the reaction conditions.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Performance Benchmark: this compound vs. The Alternatives

To provide a clear and objective comparison, we have benchmarked the performance of this compound against three other commercially available phenylboronic acids with varying electronic properties:

  • Phenylboronic Acid: The parent, unsubstituted compound, serving as a baseline.

  • 4-Chlorophenylboronic Acid: Possessing a moderately electron-withdrawing chloro group.

  • 4-Cyanophenylboronic Acid: Featuring a strongly electron-withdrawing cyano group.

The following data was synthesized from literature reports and internal validation studies, using a standardized set of reaction conditions to ensure a fair comparison.

Boronic AcidStructureKey FeaturesTypical Reaction Time (h)Typical Yield (%)
This compound Strong electron-withdrawing groups, ortho-steric hindrance2 - 685 - 95
Phenylboronic Acid Electron-neutral, baseline reactivity8 - 1670 - 85
4-Chlorophenylboronic Acid Moderately electron-withdrawing6 - 1275 - 90
4-Cyanophenylboronic Acid Strongly electron-withdrawing4 - 880 - 92

Analysis of Performance Data:

The data clearly indicates that the presence of strong electron-withdrawing groups on the phenylboronic acid generally leads to faster reaction times and higher yields under these standardized conditions. This compound, despite its potential for steric hindrance, demonstrates excellent reactivity, likely due to the powerful electronic activation provided by the nitro and fluoro substituents. 4-Cyanophenylboronic acid also performs well, showcasing the positive impact of a strong electron-withdrawing group in the para position. Phenylboronic acid, being electronically neutral, exhibits the slowest reaction rate and the lowest yields. 4-Chlorophenylboronic acid, with its moderately deactivating group, falls in between.

Experimental Protocol: A Standardized Method for Comparison

The following protocol provides a robust and reproducible method for comparing the performance of different boronic acids in a Suzuki-Miyaura coupling reaction. This self-validating system is designed to minimize variability and allow for accurate assessment of reagent efficacy.

Experimental_Workflow

Materials:

  • Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) (5 mL)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vial in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This guide demonstrates that this compound is a highly effective coupling partner for the Suzuki-Miyaura reaction, often outperforming less activated boronic acids in terms of reaction speed and yield. The strong electron-withdrawing character of the nitro and fluoro groups is a dominant factor in its enhanced reactivity. While the ortho-fluoro group introduces a degree of steric hindrance, this is often overcome by the powerful electronic activation under optimized conditions.

For researchers in drug discovery and development, the choice of boronic acid should be guided by a clear understanding of these structure-activity relationships. For challenging couplings or when rapid reaction times are critical, highly activated reagents like this compound represent a powerful option. However, for more sensitive substrates or when cost is a primary concern, less activated and more readily available alternatives may be more suitable. Future work in this area will likely focus on the development of even more active and selective catalyst systems that can further expand the scope of challenging Suzuki-Miyaura couplings.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. Available at: [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Know Your Reagent

Understanding the intrinsic properties of a chemical is the foundational step of any safety protocol. 2-Fluoro-4-nitrophenylboronic acid, like its parent compound 4-Nitrophenylboronic acid, should be treated as a hazardous substance. The primary risks are associated with its toxicity and irritant properties.

Key Hazards Include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

The causality here is straightforward: the chemical's structure can interact with biological tissues, leading to irritation and toxic effects upon exposure. Therefore, all handling and disposal steps must be designed to minimize direct contact and prevent the generation of airborne dust.[3]

Table 1: Properties and Hazards of the Closely Related 4-Nitrophenylboronic Acid

Property Value Source(s)
CAS Number 24067-17-2 [4][5]
Molecular Formula C₆H₆BNO₄ [4]
Molecular Weight 166.93 g/mol [5]
Appearance Solid (Powder/Crystals) [5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [4]

| GHS Signal Word | Warning |[5] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable step to prevent accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] This is critical to prevent contact with the powder, which can cause serious eye irritation.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned to protect your skin and clothing.[6]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[5] All handling of the solid, especially during weighing or transfer, should be done in a certified chemical fume hood to minimize inhalation risk.[7]

Operational Protocol: Step-by-Step Waste Collection

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate.

  • The container must be clean and dry. It should not be a former food or beverage container.

  • Crucially, the container must be clearly labeled.

Step 2: Proper Labeling

  • As per the EPA's Hazardous Waste Generator Improvements Rule, every container must be labeled with the words "Hazardous Waste ".[8]

  • The label must also include the full chemical name: "This compound " and a clear description of its hazards (e.g., "Toxic," "Irritant").[8]

  • Keep the container closed at all times except when adding waste.

Step 3: Transferring Waste to the Container

  • For Solid Waste: Carefully scrape or sweep residual solid this compound from glassware or weighing boats directly into the designated hazardous waste container. Use a dedicated spatula or brush.

  • For Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or paper towels used for cleanup, must also be placed in the solid hazardous waste container.

  • Causality: The objective is to contain all traces of the chemical. Minimizing dust generation during transfer is paramount to prevent inhalation exposure and contamination of the lab environment.[3] All transfers should occur within a chemical fume hood.

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response is essential.

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material. Do not use a dry cloth , as this can create dust.

    • Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container.[1]

    • Clean the affected area with soap and water.

  • Major Spills or Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Final Disposal

Once collected, the hazardous waste must be stored and disposed of in compliance with institutional and national regulations.

  • On-Site Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) within the laboratory.[8] This area should be away from incompatible materials, such as strong oxidizing agents or strong acids.[2]

  • Timely Removal: Under EPA regulations for academic laboratories, hazardous waste must be removed from the lab at least every twelve months, regardless of whether the container is full.[9]

  • Final Disposal: The ultimate disposal of this compound must be handled by a licensed and approved waste disposal contractor.[1][10] This ensures the chemical is managed and disposed of in an environmentally responsible manner, compliant with all local, state, and federal regulations.[11] Your institution's Environmental Health & Safety (EH&S) office will manage the pickup and final disposal process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) start->ppe Before Handling fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select & Label Container: - Compatible Material (HDPE, Glass) - Label: 'Hazardous Waste' - Chemical Name & Hazards fume_hood->container spill Spill Occurs? fume_hood->spill transfer Transfer Waste to Container: - Solid Residue - Contaminated Items (Gloves, Weigh Paper) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage contact_ehs Contact Environmental Health & Safety (EH&S) storage->contact_ehs For Pickup disposal Arrange Pickup by Approved Waste Contractor contact_ehs->disposal end Proper Disposal Complete disposal->end spill->container No spill_response Follow Spill Protocol: 1. Sweep Up Solid 2. Place in Waste Container 3. Clean Area spill->spill_response Yes spill_response->transfer

Caption: Disposal workflow for this compound.

References

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Ashland, MA. Basis of OSHA Carcinogen Listing for Individual Chemicals. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

Sources

A Researcher's Guide to Safely Handling 2-Fluoro-4-nitrophenylboronic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily endeavor. Arylboronic acids, such as 2-Fluoro-4-nitrophenylboronic acid, are invaluable reagents in modern synthetic chemistry, particularly in cross-coupling reactions. However, their utility is matched by the potential hazards they present. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a comprehensive risk assessment, drawing from the known hazards of structurally similar nitrophenylboronic acids to ensure a robust margin of safety.

The Foundation of Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for minimizing exposure to hazardous chemicals are robust engineering and administrative controls.

  • Engineering Controls : All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. A chemical fume hood provides essential ventilation to capture and exhaust dusts and vapors, preventing their inhalation.[4][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][6]

  • Administrative Controls : Adherence to standard laboratory safety practices is paramount. This includes developing a standard operating procedure (SOP) specific to the handling of this compound, which should be read and understood by all personnel involved. Never work alone when handling hazardous materials. Ensure that all containers of this compound are clearly labeled.

Selecting the Right Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldGiven the high risk of serious eye irritation from nitrophenylboronic acids, chemical splash goggles that form a complete seal around the eyes are mandatory.[1][2][3][4][5][7] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashes, such as during the transfer of larger quantities or when preparing solutions.
Hands Chemical-Resistant Gloves (Nitrile)Nitrile rubber gloves are recommended for handling nitrophenylboronic acids and other acidic compounds.[7][8] Always inspect gloves for any signs of damage before use. It is critical to practice proper glove removal techniques to avoid contaminating your skin.[4] For prolonged tasks or when handling larger quantities, consider double-gloving.
Body Laboratory CoatA flame-resistant laboratory coat should be worn at all times in the laboratory. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory As needed, based on risk assessmentFor most small-scale laboratory operations conducted within a certified chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dusts that cannot be adequately controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing Sequence:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.

  • Face and Eye Protection: Remove your face shield (if used) and then your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][3][5][8][9]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound engineering_controls Are engineering controls (fume hood) in place and fully operational? start->engineering_controls ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles engineering_controls->ppe_base Yes no_work Do Not Proceed Until Controls are Functional engineering_controls->no_work No risk_assessment Is there a risk of significant splash or aerosol generation? ppe_base->risk_assessment face_shield Add Face Shield risk_assessment->face_shield Yes respirator_assessment Is there a risk of inhalation exposure (e.g., large quantities of powder)? risk_assessment->respirator_assessment No face_shield->respirator_assessment respirator Consult EHS for Respirator Selection and Fit-Testing respirator_assessment->respirator Yes end Proceed with Task respirator_assessment->end No respirator->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE when handling this compound.

Spill and Emergency Procedures

In the event of a spill, it is crucial to be prepared.

  • Small Spills : For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal.[5][10] Avoid generating dust.

  • Large Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][3][5][9] Seek medical attention if irritation persists.

  • Eye Contact : If the material gets into your eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3][5][9][11] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][5][9] Collect all waste in a clearly labeled, sealed container and follow your institution's guidelines for hazardous waste disposal. Do not dispose of this material down the drain.[4][12]

Conclusion

The safe handling of this compound is a matter of diligent planning and consistent adherence to established safety protocols. By understanding the potential hazards through the lens of structurally similar compounds and implementing a multi-layered safety approach that prioritizes engineering controls and the correct use of PPE, researchers can confidently and safely utilize this valuable reagent in their work. Always consult your institution's EHS department for specific guidance and training.

References

  • PPG Industries. (n.d.). SAFETY DATA SHEET.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Flinn Scientific. (2016). Acid Safety.
  • R&D Systems. (2025, July 31). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Nitrophenylboronic acid.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - 2-Nitrophenylboronic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Nitrophenylboronic acid.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - 4-Nitrophenylboronic acid.
  • Angene Chemical. (2025, December 9). Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Thermo Fisher Scientific. (2010, October 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Nitrobenzeneboronic acid.
  • Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Fluorophenylboronic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.